molecular formula C15H18N2O3 B15144856 Mdrtb-IN-1

Mdrtb-IN-1

Cat. No.: B15144856
M. Wt: 274.31 g/mol
InChI Key: DQBFHJYQTIUHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mdrtb-IN-1 is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-methyl-6-pyrrolidin-1-ylfuro[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-3-19-15(18)13-10(2)20-14-11(13)6-7-12(16-14)17-8-4-5-9-17/h6-7H,3-5,8-9H2,1-2H3

InChI Key

DQBFHJYQTIUHIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=CC(=N2)N3CCCC3)C

Origin of Product

United States

Foundational & Exploratory

The Furo[2,3-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine core, a fused heterocyclic system also known as 7-azabenzofuran, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique chemical architecture serves as a versatile template for the design of novel therapeutic agents, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the biological activities associated with the furo[2,3-b]pyridine scaffold, with a focus on its anticancer, kinase inhibitory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: A Primary Focus

The most extensively studied biological activity of furo[2,3-b]pyridine derivatives is their potent anticancer effect against a wide range of human cancer cell lines.[1][4] These compounds have demonstrated significant cytotoxic and antiproliferative activities, particularly against breast, colon, liver, and cervical cancers.

Quantitative Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various furo[2,3-b]pyridine derivatives against different human cancer cell lines. These data highlight the potential of this scaffold in the development of novel oncology therapeutics.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine Derivatives

Compound ID/DescriptionCell Line(s)IC50 (µM)Reference
Trifluoromethyl substituted derivative 7Neuro-2a, Hela, A549, COLO 2055.8
Trifluoromethyl substituted derivative 12aNeuro-2a, Hela, A549, COLO 2053.6
Trifluoromethyl substituted derivative 6gNeuro-2a, Hela, A549, COLO 20510
Trifluoromethyl substituted derivative 10aNeuro-2a, Hela, A549, COLO 20510.7
Trifluoromethyl substituted derivative 10bNeuro-2a, Hela, A549, COLO 20511.0
Trifluoromethyl substituted derivative 11aNeuro-2a, Hela, A549, COLO 20510.5
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14)HCT-116, MCF-7, HepG2, A5490.93 (CDK2/cyclin A2)

Table 2: Anticancer Activity of Selected Furo[2,3-b]pyridine Analogues against Breast Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)
I-12-Aryl-3-carboxyMCF-78.5
I-22-Aryl-3-carboxyMDA-MB-2315.2
II-12,5-DisubstitutedMCF-712.3
II-22,5-DisubstitutedMDA-MB-2319.8
III-12,3,5-TrisubstitutedMCF-73.1
III-22,3,5-TrisubstitutedMDA-MB-2311.9

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of furo[2,3-b]pyridine derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that governs cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Several furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of this pathway, targeting key kinases such as AKT1. Molecular docking studies have suggested that these compounds can bind to the active site of AKT1, thereby inhibiting its activity and leading to the induction of apoptosis and a reduction in cell proliferation.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[2,3-b]pyridine->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by a furo[2,3-b]pyridine derivative.

Other Targeted Pathways

Furo[2,3-b]pyridine analogues have also shown inhibitory activity against other crucial signaling pathways implicated in cancer, including:

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling can drive tumor growth and angiogenesis. Certain furo[2,3-b]pyridine derivatives act as potent FGFR inhibitors.

  • Hedgehog (Hh) Signaling: This pathway is critical in embryonic development, and its reactivation in adults is linked to several cancers. Furo[2,3-b]pyridine analogues can inhibit Hh signaling by targeting key components like Smoothened (SMO).

Multi_Pathway_Inhibition cluster_PI3K PI3K/AKT/mTOR Pathway cluster_FGFR FGFR Pathway cluster_Hh Hedgehog Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cancer Progression Cancer Progression mTOR->Cancer Progression FGFR FGFR Downstream_FGFR Downstream Signaling FGFR->Downstream_FGFR Downstream_FGFR->Cancer Progression SMO SMO GLI GLI SMO->GLI GLI->Cancer Progression Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[2,3-b]pyridine->AKT Furo[2,3-b]pyridine->FGFR Furo[2,3-b]pyridine->SMO

Caption: Furo[2,3-b]pyridine analogues can inhibit multiple signaling pathways.

Kinase Inhibition

The furo[2,3-b]pyridine scaffold is a valuable template for developing potent kinase inhibitors. Its ability to act as a hinge-binding motif allows for the design of selective inhibitors for various kinases.

Cyclin-Dependent Kinase 2 (CDK2)

Some furo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Other Kinases

Derivatives of the closely related furo[3,2-b]pyridine scaffold have shown potent and selective inhibition of Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in pre-mRNA splicing and various signaling pathways controlling cell differentiation and proliferation.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, furo[2,3-b]pyridine derivatives have also demonstrated promising antimicrobial and antiviral activities.

  • Antimicrobial Activity: Certain derivatives containing a heterocyclic substituent at the 2-position have shown antimicrobial activity.

  • Antiviral Activity: Fused derivatives of furo[2,3-b]pyridine have been reported to possess potent antiviral properties.

Other Biological Activities

The versatility of the furo[2,3-b]pyridine core extends to other therapeutic areas:

  • Anti-inflammatory Activity: This class of compounds has demonstrated potent anti-inflammatory properties.

  • Neurological Disorders: Some derivatives have shown neurotropic activities.

  • Cannabinoid Receptor (CB1R) Inverse Agonists: Furo[2,3-b]pyridines have been identified as inverse agonists of the cannabinoid-1 receptor, suggesting potential applications in metabolic disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furo[2,3-b]pyridine derivatives.

Synthesis of the Furo[2,3-b]pyridine Core

A common synthetic strategy involves the construction of a substituted pyridine ring followed by the annulation of the furan ring.

General Protocol for the Synthesis of Furo[2,3-b]pyridine-6-carbonitrile Derivatives:

  • Synthesis of 5-amino-2-alkoxypyridine-3-carbonitrile: This intermediate is typically synthesized from commercially available starting materials.

  • Furan Ring Formation: The 5-amino-2-alkoxypyridine-3-carbonitrile (1 equivalent) is reacted with a suitable reagent, such as chloroacetonitrile, in the presence of a base to construct the furo[2,3-b]pyridine ring system.

  • Characterization: The final product is purified and its structure is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and HRMS.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furo[2,3-b]pyridine derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Furo[2,3-b]pyridine Derivatives (various conc.) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan formation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

References

Revolutionizing Tuberculosis Treatment: A Technical Guide to the Discovery and Synthesis of Novel Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the discovery and development of new anti-tuberculosis agents with novel mechanisms of action. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of promising anti-TB compounds, detailing experimental protocols, summarizing quantitative data, and visualizing key molecular pathways to aid researchers in this critical field.

Novel Drug Targets and Recently Developed Compounds

The landscape of anti-TB drug discovery has expanded beyond traditional targets. Researchers are now focusing on essential mycobacterial pathways that are distinct from their human counterparts, minimizing potential toxicity. Key targets include enzymes involved in cell wall biosynthesis, energy metabolism, and protein synthesis.[1][2]

Several new compounds, both approved and in clinical development, have emerged from these efforts. Bedaquiline, a diarylquinoline, was the first new anti-TB drug approved in over 40 years and targets the mycobacterial ATP synthase.[3] Delamanid, a nitroimidazole, inhibits the synthesis of mycolic acids, crucial components of the Mtb cell wall.[3] Pretomanid, another nitroimidazole, also disrupts mycolic acid synthesis and generates reactive nitrogen species.[4] Beyond these, a robust pipeline of compounds is in various stages of development, including SQ109 (an MmpL3 inhibitor), and various hydrazone, oxadiazole, and benzazole derivatives showing promising preclinical activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel anti-TB compounds and for key in vitro screening assays used to evaluate their efficacy.

Synthesis of Novel Anti-Tuberculosis Compounds

2.1.1. General Synthesis of Hydrazone Derivatives

Hydrazones represent a versatile class of compounds with significant anti-tubercular activity. The following is a general protocol for their synthesis:

  • Starting Materials: An appropriate aromatic or heterocyclic aldehyde and a hydrazide derivative (e.g., isoniazid).

  • Reaction: Equimolar amounts of the aldehyde and hydrazide are dissolved in a suitable solvent, such as ethanol.

  • Catalyst: A few drops of a catalyst, typically glacial acetic acid, are added to the reaction mixture.

  • Reflux: The mixture is refluxed for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: The structure of the synthesized hydrazone is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

2.1.2. Microwave-Assisted Synthesis of Benzothiazole Derivatives

Microwave-assisted synthesis offers a rapid and efficient method for generating libraries of novel compounds.

  • Reactants: A substituted 2-aminothiophenol and an appropriate carboxylic acid or aldehyde.

  • Solvent and Catalyst: The reactants are mixed in a suitable solvent, often a high-boiling point solvent like dimethylformamide (DMF) or in a solvent-free condition with a solid support like silica gel. A catalyst, such as polyphosphoric acid (PPA), may be used.

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration (typically 5-30 minutes).

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterization: The final product's structure is confirmed by IR, NMR, and MS analysis.

In Vitro Screening Protocols

2.2.1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final absorbance at 600 nm (A₆₀₀) of 0.02.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate using the supplemented 7H9 broth.

  • Inoculation: 100 µL of the diluted Mtb culture is added to each well containing the test compound. Control wells with bacteria only (no drug) and media only (no bacteria) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After incubation, 30 µL of a 0.01% resazurin solution is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours at 37°C. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

2.2.2. Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and sensitive method for assessing the viability of Mtb in the presence of antimicrobial agents.

  • Bacterial Suspension: A suspension of M. tuberculosis is prepared and adjusted to a specific turbidity (e.g., McFarland standard 1.0).

  • Compound Incubation: The bacterial suspension is incubated with various concentrations of the test compound in a 96-well plate at 37°C for 48-72 hours.

  • Phage Infection: A luciferase reporter phage is added to each well. The plate is then incubated for an additional 4-6 hours to allow for phage infection and expression of the luciferase enzyme.

  • Luminescence Measurement: The D-luciferin substrate is added to each well, and the luminescence is immediately measured as Relative Light Units (RLU) using a luminometer.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in RLU (e.g., ≥90%) compared to the drug-free control.

2.2.3. Whole-Cell Phenotypic Screening using Fluorescent Reporter Strains

This high-throughput method utilizes fluorescent reporter strains of Mtb to monitor bacterial growth.

  • Strain and Culture: A recombinant strain of virulent Mtb expressing a far-red fluorescent reporter (e.g., mCherry) is grown to mid-log phase.

  • Assay Plate Preparation: Test compounds are dispensed into sterile, black, clear-bottom 384-well plates. Control wells containing a known antibiotic (e.g., rifampicin) and DMSO are included.

  • Inoculation: The fluorescent Mtb culture is added to the wells. The final volume and bacterial density are optimized for the assay (e.g., a final OD₅₉₀ of 0.02).

  • Incubation: Plates are incubated for 5 days at 37°C in a humidified incubator.

  • Fluorescence Reading: The fluorescence in each well is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Hit Identification: Compounds that cause a predefined level of growth inhibition (e.g., ≥ 90%) are identified as primary hits for further investigation.

Quantitative Data on Novel Anti-Tuberculosis Compounds

The following tables summarize the in vitro activity of several recently discovered anti-tuberculosis compounds against the H37Rv strain of M. tuberculosis and, where available, against multi-drug resistant (MDR) strains.

Compound ClassRepresentative Compound(s)MIC against Mtb H37Rv (µg/mL)Reference(s)
Hydrazones Furan–thiazole hydrazone derivatives (4a, 4b, 4c)3.12
Indole-nitrovinyl analog (8b)1.6 (IC₅₀)
Isoniazid-derived hydrazone (IP11)0.04
Oxadiazoles 4-nitropyrrole-based 1,3,4-oxadiazole (5e)0.46
2-mercapto-1,3,4-oxadiazole (8j)0.6
5-phenyl substituted oxadiazole (1k, 1l)8
Benzazoles Benzothiazole linked chalcone derivativesActive (specific values not in abstract)
Benzimidazole derivatives6.2-25
Quinolines 2,4-disubstituted quinoline (10h)6.25
Substituted quinolines (3b, 3c)0.2, 0.39
Natural Products Damnacanthal13.07
Isobavachalcone51.77
Other Synthetics Synthetic polyacetylene (C53)17.88
Orbifloxacin0.2
Compound ClassRepresentative Compound(s)MIC against MDR-TB Strains (µg/mL)Reference(s)
Hydrazones Isoniazid-derived hydrazone (IP11)0.08-0.16
Oxadiazoles 2-mercapto-1,3,4-oxadiazole (8j)2 (against pre-XDR strain)
Benzothiazoles BNTZ 211
BNTZ 98
Quinolines Hydrazone derivatives of quinolineActive (specific values not in abstract)

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by novel anti-TB drugs and a typical experimental workflow for drug discovery.

ATP_Synthase_Inhibition cluster_atp_synthase ATP Synthase Complex Proton_Motive_Force Proton Motive Force (Across Inner Membrane) ATP_Synthase ATP Synthase (F1Fo Complex) Proton_Motive_Force->ATP_Synthase Drives rotation c_ring c-ring (Rotor) ATP ATP (Energy for Mtb) ATP_Synthase->ATP Synthesis c_ring->ATP_Synthase Rotation blocked ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Substrate Bedaquiline Bedaquiline Bedaquiline->c_ring Binds to Inhibition Inhibition

Caption: Inhibition of Mtb ATP Synthase by Bedaquiline.

DprE1_Inhibition_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-β-D-2-keto-erythropentose (DPX) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Cell_Wall Mtb Cell Wall Integrity Arabinogalactan->Cell_Wall DprE1_Inhibitor DprE1 Inhibitor (e.g., Benzothiazinones) DprE1_Inhibitor->DprE1 Inhibits

Caption: DprE1 Inhibition Pathway in Mtb Cell Wall Synthesis.

MmpL3_Inhibition_Pathway TMM_cyto Trehalose Monomycolate (TMM) (in Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Substrate TMM_peri TMM (in Periplasm) MmpL3->TMM_peri Transport Mycomembrane Mycomembrane Synthesis TMM_peri->Mycomembrane Cell_Wall_outer Outer Membrane Integrity Mycomembrane->Cell_Wall_outer MmpL3_Inhibitor MmpL3 Inhibitor (e.g., SQ109) MmpL3_Inhibitor->MmpL3 Inhibits

Caption: MmpL3 Inhibition and Disruption of Mycomembrane Synthesis.

Drug_Discovery_Workflow Start Compound Library (Natural & Synthetic) HTS High-Throughput Screening (e.g., MABA, LRP, Fluorescent) Start->HTS Hit_ID Hit Identification (≥90% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & MIC/IC50 Determination Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assays (e.g., on Vero cells) Dose_Response->Cytotoxicity Lead_Selection Lead Compound Selection (High Selectivity Index) Cytotoxicity->Lead_Selection MOA Mechanism of Action Studies (Target Identification) Lead_Selection->MOA In_Vivo In Vivo Efficacy (e.g., Mouse Model) MOA->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Experimental Workflow for Anti-TB Drug Discovery.

References

In-depth Technical Guide: Target Identification of Mdrtb-IN-1 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific information regarding a compound designated "Mdrtb-IN-1" or a protein complex named "MrtX-MrtY" in the context of Mycobacterium tuberculosis research and drug development.

Extensive searches of scientific databases and public resources did not yield any published studies, clinical trials, or patents associated with "this compound." Similarly, the "MrtX-MrtY complex" does not appear to be a recognized or described molecular entity within the currently available scientific literature on Mycobacterium tuberculosis.

This lack of information prevents the creation of a detailed technical guide as requested. Key components of the requested report, such as the molecular target, mechanism of action, quantitative data, experimental protocols, and signaling pathways related to this compound, are not available in the public domain.

It is possible that "this compound" and "MrtX-MrtY" are internal project names for a compound and its target that have not yet been disclosed publicly, are part of unpublished research, or are subject to proprietary restrictions.

Researchers, scientists, and drug development professionals seeking information on novel inhibitors and targets in Mycobacterium tuberculosis are encouraged to consult recent publications and reviews on the topic. Current research focuses on a variety of essential pathways and proteins in the bacterium, including but not limited to:

  • Cell wall synthesis: Targeting enzymes involved in the biosynthesis of the unique mycobacterial cell wall remains a primary strategy for anti-tubercular drug development.

  • Protein synthesis: The bacterial ribosome and associated factors are validated targets for antibiotics.

  • DNA replication and repair: Essential enzymes in these pathways are critical for bacterial survival.

  • Energy metabolism: Key enzymes in respiratory and metabolic pathways are being explored as potential drug targets.

For the most current and comprehensive understanding of the field, it is recommended to refer to peer-reviewed scientific journals, conference proceedings, and databases from organizations such as the World Health Organization (WHO) and the National Institutes of Health (NIH).

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has emerged as a focal point in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated significant potential in therapeutic areas such as oncology, inflammation, and virology.[1][3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of furo[2,3-b]pyridine derivatives, with a focus on their anticancer properties. We present a detailed summary of quantitative data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Quantitative Structure-Activity Relationship Data

The biological activity of furo[2,3-b]pyridine derivatives is intricately linked to the nature and position of substituents on the core structure. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various analogs, providing a clear comparison of their potencies.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCore StructureCell LineIC₅₀ (µM)Reference
6g Pyrido[3',2':4,5]furo[3,2-d]pyrimidineCF₃NH₂-Neuro-2a10.0
14 Furo[2,3-b]pyridine6-(naphthalen-2-yl)4-(thiophen-2-yl)3-amino-2-carboxylate--
10c Furo[2,3-b]quinoline---HCT-1164.32
10c Furo[2,3-b]quinoline---MCF-7-
10c Furo[2,3-b]quinoline---U2OS-
10c Furo[2,3-b]quinoline---A54924.96
5d Furo[2,3-d]pyrimidine-based chalcone---MCF-7 (resistant)1.20 ± 0.21
5e Furo[2,3-d]pyrimidine-based chalcone---MCF-7 (resistant)1.90 ± 0.32

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
14 CDK2/cyclin A20.93
10e PI3K p110α~0.0035
V AKT-124

Key Insights from Structure-Activity Relationship Studies

Analysis of the available data reveals several key trends in the SAR of furo[2,3-b]pyridine derivatives:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, on the pyridine ring can significantly enhance anticancer activity.

  • Fused Ring Systems: Elaboration of the furo[2,3-b]pyridine core into more complex, fused heterocyclic systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, often leads to potent biological activity.

  • Substituents at C2 and C4: The nature of substituents at the C2 and C4 positions of the furo[2,3-b]pyridine ring plays a crucial role in determining potency and selectivity against specific kinase targets.

  • Halogenation: The introduction of halogen atoms, particularly on appended phenyl rings in chalcone derivatives, can improve cytotoxic activity against tumor cells.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of SAR studies. The following are outlines for key experiments used in the evaluation of furo[2,3-b]pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Synthesized furo[2,3-b]pyridine compounds dissolved in DMSO

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Example: CDK2/Cyclin A2 Inhibition Assay

Assay Principle: This assay quantifies the phosphorylation of a specific substrate by the CDK2/cyclin A2 enzyme complex. A reduction in the phosphorylation signal indicates inhibition of the enzyme.

Procedure:

  • The reaction is typically performed in a 96- or 384-well plate.

  • The reaction mixture contains the CDK2/cyclin A2 enzyme, a specific substrate, ATP, and the test compound (furo[2,3-b]pyridine derivative) at various concentrations.

  • The reaction is initiated and allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based readout.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Furo[2,3-b]pyridine derivatives exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Several furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of this pathway, targeting key kinases such as PI3K, AKT, and mTOR.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes FuroPyridine Furo[2,3-b]pyridine Derivatives FuroPyridine->PI3K Inhibit FuroPyridine->AKT Inhibit

Caption: Inhibition of the PI3K/AKT signaling pathway by furo[2,3-b]pyridine derivatives.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. Furo[2,3-b]pyridine derivatives have been shown to inhibit the activity of key CDKs, such as CDK2, thereby inducing cell cycle arrest.

CDK_Pathway CyclinE Cyclin E Complex_E CDK2/Cyclin E Complex CyclinE->Complex_E CDK2 CDK2 CDK2->Complex_E Complex_A CDK2/Cyclin A Complex CDK2->Complex_A CyclinA Cyclin A CyclinA->Complex_A G1_S G1/S Transition Complex_E->G1_S Promotes S_Phase S Phase Progression Complex_A->S_Phase Promotes FuroPyridine Furo[2,3-b]pyridine Derivatives FuroPyridine->CDK2 Inhibit

Caption: Inhibition of the CDK2 pathway by furo[2,3-b]pyridine derivatives.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is involved in various cellular processes, including proliferation, differentiation, and angiogenesis. Its aberrant activation can contribute to tumor growth. Furo[2,3-b]pyridine analogs have been identified as promising inhibitors of FGFR.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates CellularResponse Cellular Responses (Proliferation, Angiogenesis) Downstream->CellularResponse Leads to FuroPyridine Furo[2,3-b]pyridine Derivatives FuroPyridine->FGFR Inhibit

Caption: Inhibition of the FGFR signaling pathway by furo[2,3-b]pyridine derivatives.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development, and its inappropriate activation is implicated in several types of cancer. Furo[2,3-b]pyridine derivatives have been shown to inhibit this pathway by targeting key components like Smoothened (SMO).

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_Rep GLI Repressor GLI->GLI_Rep GLI_Act GLI Activator GLI->GLI_Act TargetGenes Target Gene Expression GLI_Act->TargetGenes Activates FuroPyridine Furo[2,3-b]pyridine Derivatives FuroPyridine->SMO Inhibit

Caption: Inhibition of the Hedgehog signaling pathway by furo[2,3-b]pyridine derivatives.

Conclusion

The furo[2,3-b]pyridine scaffold represents a highly versatile and promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The extensive research into its derivatives has revealed critical structure-activity relationships, with specific substitution patterns leading to potent inhibition of key cancer-related signaling pathways. This guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in the continued exploration and optimization of this important class of compounds. The presented information underscores the potential of furo[2,3-b]pyridine derivatives to yield next-generation targeted therapies.

References

In Vitro Efficacy of Novel Antitubercular Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data for Mdrtb-IN-1: As of late 2025, publicly accessible research databases and scientific literature do not contain specific data on a compound designated "this compound." The following technical guide has been generated using a well-characterized antitubercular agent, Isoniazid (INH), as a representative example to illustrate the requested format and content for an in-depth analysis of in vitro efficacy against Mycobacterium tuberculosis H37Rv. This guide is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The urgent need for novel therapeutics has spurred research into new chemical entities with potent antimycobacterial activity. This document provides a technical overview of the in vitro efficacy of Isoniazid, a cornerstone of first-line TB treatment, against the reference strain H37Rv.

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This guide will detail its quantitative efficacy, the experimental protocols for its evaluation, and its mechanism of action.

Quantitative Efficacy against H37Rv

The in vitro activity of Isoniazid against the H37Rv strain of M. tuberculosis is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of the drug that inhibits visible growth and the lowest concentration that kills 99.9% of the initial bacterial inoculum, respectively.

MetricConcentration (µg/mL)Concentration (µM)Reference
MIC (extracellular) 0.02 - 0.40.15 - 2.9[3][4]
MIC (intracellular) 0.10.73[4]
MBC (extracellular) 0.42.9
MBC (intracellular) 0.21.46

Note: The conversion to µM is based on the molar mass of Isoniazid (137.14 g/mol ).

Experimental Protocols

Accurate determination of in vitro efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Isoniazid against M. tuberculosis H37Rv is commonly determined using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout H37Rv M. tuberculosis H37Rv Culture Inoculum Prepare Inoculum (McFarland Standard) H37Rv->Inoculum Plate Inoculate 96-well Plate with Drug and Bacteria Inoculum->Plate Drug Prepare Serial Dilutions of Isoniazid Drug->Plate Incubate Incubate at 37°C Plate->Incubate Visual Visual Inspection for Growth Incubate->Visual Resazurin Add Resazurin Indicator Visual->Resazurin MIC_Value Determine MIC Resazurin->MIC_Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • M. tuberculosis H37Rv Culture: The H37Rv strain (ATCC 27294) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5, corresponding to approximately 1-5 x 10^7 CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Drug Dilution: Isoniazid is serially diluted in 7H9 broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents visible turbidity. Alternatively, a growth indicator like resazurin can be added, where a color change from blue to pink indicates bacterial growth.

Intracellular Efficacy Assay

To evaluate the activity of a compound against M. tuberculosis residing within host cells, an intracellular efficacy assay using macrophages is performed.

Workflow for Intracellular Efficacy Assay

Intracellular_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_lysis Quantification Phase Macrophages Culture Macrophages (e.g., THP-1) Infect Infect Macrophages with H37Rv (MOI=10) Macrophages->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Treat Add Isoniazid (Serial Dilutions) Wash->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Lyse Lyse Macrophages Incubate_Treat->Lyse Plate_Lysate Plate Lysate on 7H11 Agar Lyse->Plate_Lysate CFU_Count Count CFUs Plate_Lysate->CFU_Count

Caption: Workflow for assessing intracellular antimycobacterial activity.

Detailed Steps:

  • Macrophage Culture: A human monocyte cell line, such as THP-1, is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: The differentiated macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Removal of Extracellular Bacteria: The cells are washed with a medium containing a low concentration of a non-cell-permeable antibiotic (e.g., amikacin) to kill any remaining extracellular bacteria.

  • Drug Treatment: The infected cells are then incubated with fresh medium containing serial dilutions of Isoniazid.

  • Quantification of Intracellular Bacteria: After the incubation period (typically 48-72 hours), the macrophages are lysed with a gentle detergent (e.g., saponin). The lysate is then serially diluted and plated on Middlebrook 7H11 agar plates to determine the number of viable intracellular bacteria by counting colony-forming units (CFUs).

Mechanism of Action of Isoniazid

The bactericidal effect of Isoniazid is a result of a specific signaling and enzymatic pathway within M. tuberculosis.

Signaling Pathway for Isoniazid Action

INH_Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH NAD NAD+ Activated_INH->NAD Adduct Formation InhA InhA (Enoyl-ACP Reductase) NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Cell_Death Cell Death Mycolic_Acid->Cell_Death Leads to

Caption: Activation and target pathway of the prodrug Isoniazid.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms an adduct with NAD+. This complex then binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA blocks the synthesis of mycolic acids, which are unique and essential long-chain fatty acids in the mycobacterial cell wall. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.

Conclusion

This technical guide outlines the in vitro efficacy of Isoniazid against M. tuberculosis H37Rv, providing quantitative data, detailed experimental protocols, and a summary of its mechanism of action. The methodologies and data presentation formats herein can be adapted for the evaluation of novel antitubercular compounds, such as the prospective "this compound," to ensure a comprehensive and standardized assessment of their potential as future therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical and Biological Evaluation of Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide was initially intended to provide a comprehensive overview of the physicochemical properties of the specific compound Mdrtb-IN-1 (also known as 5aα , CAS No. 1973401-05-0). However, a thorough search of publicly available scientific literature and chemical databases did not yield specific data regarding the molecular weight, formula, solubility, melting point, stability, or mechanism of action for this particular molecule. The absence of this information prevents a detailed analysis of this compound at this time.

Therefore, this document has been adapted to serve as a comprehensive technical guide on the core methodologies and experimental protocols essential for the physicochemical and biological characterization of novel anti-tuberculosis (anti-TB) compounds. The information presented herein is critical for the preclinical assessment of potential drug candidates targeting Mycobacterium tuberculosis.

Section 1: Physicochemical Characterization of Anti-TB Drug Candidates

The initial stages of anti-TB drug discovery involve a thorough characterization of the compound's fundamental physicochemical properties. These parameters are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its potential for clinical success.

Table 1: Key Physicochemical Properties for Anti-TB Drug Candidates

PropertyImportance in Drug DevelopmentStandard Experimental Protocol
Molecular Weight (MW) Influences solubility, permeability, and diffusion across biological membranes. Generally, lower MW compounds (<500 Da) are preferred for better absorption.Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) is used to determine the precise molecular weight.
Molecular Formula Defines the elemental composition of the compound, which is fundamental for structural elucidation and confirmation of synthesis.Determined through a combination of Mass Spectrometry and Elemental Analysis.
Solubility Critical for formulation and bioavailability. Poor solubility can lead to low absorption and inadequate drug levels at the site of infection.Kinetic and thermodynamic solubility assays are performed in various aqueous buffers (e.g., phosphate-buffered saline at different pH values) and biorelevant media. Analysis is typically done by HPLC-UV or LC-MS.
Melting Point (MP) An indicator of purity and stability. A sharp melting point range suggests a highly pure compound.Determined using a melting point apparatus, where the temperature range over which the solid transitions to a liquid is recorded.
Lipophilicity (LogP/LogD) Influences membrane permeability, plasma protein binding, and metabolic stability. A balanced lipophilicity is often desired.Commonly determined by the shake-flask method (measuring distribution between octanol and water) or calculated using computational models. Reversed-phase HPLC can also be used to estimate LogP.
Chemical Stability Assesses the compound's degradation profile under various conditions (e.g., pH, temperature, light), which is crucial for storage and formulation.Stability studies are conducted in different buffers and at various temperatures over time. Degradation products are identified and quantified using HPLC-UV or LC-MS.

Section 2: In Vitro Biological Evaluation of Anti-TB Drug Candidates

The primary goal of in vitro biological evaluation is to determine the potency of a compound against Mycobacterium tuberculosis and to assess its selectivity and potential for cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a compound's anti-mycobacterial activity.

Table 2: Quantitative Data for a Hypothetical Anti-TB Compound

ParameterValue
MIC₉₀ against M. tuberculosis H37Rv 10.5 µM[1]
Cytotoxicity (CC₅₀ in Vero cells) >100 µM
Selectivity Index (SI = CC₅₀/MIC₉₀) >9.5

Note: The MIC₉₀ value for this compound is provided as a reference point from available data.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compound and control drug (e.g., Isoniazid)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile 96-well microplates

  • Alamar Blue reagent

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to the final desired inoculum density.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the compound dilutions. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tb Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Compound Prepare Compound Dilutions Compound->Inoculate Incubate Incubate (5-7 days) Inoculate->Incubate AddDye Add Alamar Blue Incubate->AddDye Incubate2 Incubate (24h) AddDye->Incubate2 Read Read Results (Color Change) Incubate2->Read DetermineMIC Determine MIC Read->DetermineMIC

Workflow for the Microplate Alamar Blue Assay (MABA).

Section 3: Investigating the Mechanism of Action

Once a compound demonstrates potent anti-mycobacterial activity, the next critical step is to elucidate its mechanism of action. This involves identifying the specific cellular target or pathway that the compound inhibits.

Common Mechanisms of Action for Anti-TB Drugs:
  • Cell Wall Synthesis Inhibition: Targeting enzymes involved in the synthesis of mycolic acids (e.g., InhA, KasA) or peptidoglycan.

  • Protein Synthesis Inhibition: Binding to the bacterial ribosome to block translation (e.g., aminoglycosides, macrolides).

  • DNA Replication and Repair Inhibition: Targeting DNA gyrase or topoisomerase IV (e.g., fluoroquinolones).

  • RNA Synthesis Inhibition: Inhibiting RNA polymerase (e.g., rifampicin).

  • Energy Metabolism Inhibition: Disrupting ATP synthesis or other essential metabolic pathways.

Experimental Workflow for Mechanism of Action Studies:

A common approach to identifying the mechanism of action is through macromolecule synthesis inhibition assays. This involves treating the bacteria with the test compound and radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis. The level of incorporation of the radiolabel is then measured to determine which pathway is inhibited.

MOA_Workflow cluster_assays Macromolecule Synthesis Inhibition Assays cluster_results Analysis Start Active Compound DNA [3H]thymidine incorporation (DNA Synthesis) Start->DNA RNA [3H]uridine incorporation (RNA Synthesis) Start->RNA Protein [35S]methionine incorporation (Protein Synthesis) Start->Protein CellWall [14C]acetate incorporation (Mycolic Acid Synthesis) Start->CellWall ResultDNA Inhibition of DNA Synthesis DNA->ResultDNA ResultRNA Inhibition of RNA Synthesis RNA->ResultRNA ResultProtein Inhibition of Protein Synthesis Protein->ResultProtein ResultCellWall Inhibition of Cell Wall Synthesis CellWall->ResultCellWall

Workflow for identifying the mechanism of action.

Further studies, such as target-based enzymatic assays, whole-genome sequencing of resistant mutants, and transcriptomic or proteomic profiling, can be employed to precisely identify the molecular target of the compound.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific compounds and laboratory conditions.

References

The Expanding Chemical Frontier of Furopyridine Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel chemical scaffolds for antibiotic development. Among these, the furopyridine core, a fusion of furan and pyridine rings, has garnered attention for its diverse biological activities. While much of the research has focused on its potential in cancer therapy, a growing body of evidence suggests that the furopyridine scaffold holds promise as a source of new antibacterial agents. This in-depth technical guide delves into the chemical space of furopyridine antibiotics, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing critical biological pathways and experimental workflows.

The Furopyridine Scaffold: A Versatile Core for Antibacterial Design

Furopyridines are a class of heterocyclic compounds formed by the fusion of a π-deficient pyridine ring and a π-excessive furan ring, resulting in six possible isomeric systems.[1] This structural versatility allows for a wide range of chemical modifications, influencing the molecule's electronic properties, three-dimensional shape, and ultimately, its biological activity. The synthesis of these scaffolds can be broadly categorized into two strategies: the formation of the furan ring from a pre-existing pyridine derivative, or the construction of the pyridine nucleus from a furan precursor.[1]

Quantitative Analysis of Antibacterial Activity

While the exploration of furopyridines as dedicated antibiotics is an emerging field, preliminary studies and broader screenings of heterocyclic compounds have provided initial insights into their antibacterial potential. The primary metric for quantifying the efficacy of a potential antibiotic is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Below is a summary of representative antibacterial activity for heterocyclic compounds structurally related to furopyridines, illustrating the potential of this chemical space.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyridothienopyrimidine DerivativesBacillus subtilis75[2]
Pyridothienopyrimidine DerivativesPseudomonas aeruginosa>75 (Compound 5 showed highest inhibition)[2]
Pyridothienopyrimidine DerivativesStreptomyces species75[2]
Pyridine-Imidazo[2,1-b]ThiadiazoleGram-positive/negative bacteria0.5 - >64
Imidazo[4,5-b]pyridine DerivativesBacillus cereus0.07 - 0.315
Pyridine SaltsStaphylococcus aureus56 (as % inhibition at 100 µg/mL)
Pyridine SaltsEscherichia coli55 (as % inhibition at 100 µg/mL)

Potential Mechanisms of Antibacterial Action

The precise mechanism of action for furopyridine antibiotics is not yet fully elucidated and is an active area of research. However, based on the known mechanisms of other pyridine-containing antibiotics and related heterocyclic compounds, several potential pathways can be hypothesized.

Inhibition of Bacterial DNA Synthesis

A primary target for many successful antibiotics is the disruption of bacterial DNA replication. Key enzymes involved in this process are DNA gyrase and topoisomerase IV.

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for managing the topological state of DNA during replication and transcription. Fluoroquinolones, a major class of synthetic antibiotics, function by inhibiting these enzymes. It is plausible that certain furopyridine derivatives could adopt a conformation that allows them to bind to the active site of DNA gyrase or topoisomerase IV, thereby inhibiting their function and leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA->DNA_Gyrase substrate for Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to Relaxed_DNA->DNA_Replication allows continuation Furopyridine_Antibiotic Furopyridine Antibiotic Furopyridine_Antibiotic->DNA_Gyrase inhibits

Figure 1: Hypothesized mechanism of furopyridine antibiotics via inhibition of DNA gyrase/topoisomerase IV.

Inhibition of Bacterial Cell Division

Another promising target for novel antibiotics is the bacterial cell division machinery. The FtsZ protein, a homolog of eukaryotic tubulin, is a key component of this process.

  • FtsZ Polymerization: FtsZ polymerizes to form the Z-ring at the site of cell division, which is crucial for bacterial cytokinesis. Inhibition of FtsZ polymerization prevents cell division, leading to filamentation and eventual cell death. Some heterocyclic compounds have been shown to act through this mechanism, suggesting that furopyridines could also be designed to target FtsZ.

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomers->FtsZ_Polymerization GTP GTP GTP->FtsZ_Polymerization required Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Death Cell Death / Filamentation FtsZ_Polymerization->Cell_Death leads to Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division Furopyridine_Antibiotic Furopyridine Antibiotic Furopyridine_Antibiotic->FtsZ_Polymerization inhibits

Figure 2: Hypothesized mechanism of furopyridine antibiotics via inhibition of FtsZ polymerization.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and antibacterial evaluation of furopyridine and related heterocyclic compounds, based on established protocols in the literature.

General Synthesis of a Furopyridine Scaffold

This protocol describes a general method for the synthesis of a substituted furopyridine core, which can then be further functionalized.

Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine

  • A mixture of 4-hydrazino-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine (1) and acetylacetone is refluxed in absolute ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The solid product is washed with ethanol and recrystallized from an appropriate solvent to yield the purified product.

In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antibacterial activity of synthesized compounds.

Protocol adapted from

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plating: Spread the bacterial inoculum evenly over the surface of the agar plates.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile borer.

  • Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic control should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Determination of Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth Microdilution Method Protocol (General)

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel furopyridine-based antibacterial agents.

Experimental_Workflow Start Hypothesis: Furopyridine scaffold has antibacterial potential Synthesis Synthesis of Furopyridine Library Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Antibacterial Screening (Agar Well Diffusion) Purification->Screening MIC_Test Quantitative Analysis (MIC Determination) Screening->MIC_Test Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC_Test->Mechanism_Study Potent Compounds Lead_Compound Identification of Lead Compound(s) Mechanism_Study->Lead_Compound

Figure 3: A generalized workflow for the discovery of furopyridine antibiotics.

Conclusion and Future Directions

The furopyridine scaffold represents a promising and relatively underexplored area for the discovery of novel antibiotics. The synthetic accessibility and structural diversity of furopyridines offer a rich chemical space for the development of potent antibacterial agents. While preliminary data is encouraging, further research is critically needed to:

  • Systematically synthesize and screen diverse libraries of furopyridine derivatives against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

  • Elucidate the specific molecular mechanisms by which furopyridine compounds exert their antibacterial effects.

  • Optimize lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

By focusing on these key areas, the scientific community can unlock the full potential of the furopyridine chemical space in the urgent fight against antibiotic resistance.

References

Unearthing New Weapons Against an Old Foe: A Technical Guide to the Preliminary Screening of Novel MDR-TB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, multidrug-resistant tuberculosis (MDR-TB) remains a formidable challenge. The urgent need for novel therapeutics has spurred the development of innovative screening strategies to identify and validate new chemical entities capable of combating resistant Mycobacterium tuberculosis strains. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies, data interpretation, and strategic workflows integral to the preliminary screening of novel MDR-TB inhibitors.

The preliminary screening phase is a critical bottleneck in the drug discovery pipeline. It involves sifting through vast libraries of chemical compounds to identify "hits" with promising activity against M. tuberculosis. This process employs a multi-pronged approach, integrating high-throughput cellular and target-based assays with powerful in silico techniques to accelerate the discovery of new lead compounds.

High-Throughput Screening (HTS): The Primary Battleground

High-throughput screening (HTS) is the workhorse of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds.[1] In the context of MDR-TB, both whole-cell and target-based screening approaches are employed.

Whole-Cell Screening: This method assesses the ability of compounds to inhibit the growth of M. tuberculosis in its entirety. It offers the advantage of identifying compounds that are not only active against a specific target but can also permeate the complex mycobacterial cell wall. A common technique is the microdilution Alamar blue assay, which has been adapted for a 384-well plate format to facilitate high-throughput screening.[2] In one such campaign, a library of 100,997 compounds was screened against the H37Rv strain, yielding 1,782 initial hits with ≥90% inhibition.[2]

Target-Based Screening: This approach focuses on identifying compounds that inhibit a specific, essential mycobacterial enzyme or protein.[3] An example is the screening for inhibitors of mycothione reductase (Mtr), an enzyme crucial for protecting M. tuberculosis against oxidative stress.[3] A luminescence-coupled, target-based assay was developed for this purpose and used to screen approximately 130,000 compounds, resulting in 19 validated hits.

The following table summarizes key quantitative data from representative HTS campaigns:

Screening TypeTarget/StrainCompound Library SizeInitial Hit CriteriaHit Rate (%)Confirmed HitsReference
Whole-CellM. tuberculosis H37Rv100,997≥90% inhibition1.771,593
Whole-Cell (Intracellular)M. tuberculosis-infected hiPSC-Macs200,000N/A0.4855
Target-BasedMycothione Reductase (Mtr)~130,000≥25% normalized inhibitionN/A19
Target-BasedDeoxyuridine 5′-Triphosphate Nucleotidohydrolase (dUTPase)5,000>50% inhibition0.91 (F0414)

Virtual Screening: The In Silico Frontier

Virtual screening (VS) leverages computational methods to predict the binding of small molecules to a drug target, thereby prioritizing compounds for experimental testing. This approach significantly reduces the time and cost associated with screening large chemical libraries. Key VS techniques include:

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features necessary for biological activity. A validated pharmacophore model can then be used to screen large databases for molecules with the desired features.

A typical virtual screening workflow involves several stages, from target selection and library preparation to docking, scoring, and experimental validation.

From Hits to Leads: Experimental Validation

Once initial hits are identified, a series of secondary assays are performed to confirm their activity, determine their potency, and assess their toxicity. Key parameters measured include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of a compound that prevents visible growth of the bacteria.

  • Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.

  • Selectivity Index (SI): The ratio of the cytotoxic concentration to the effective concentration, indicating the therapeutic window of a compound.

The table below presents inhibitory data for some novel anti-TB compounds:

CompoundTarget/StrainMIC (µg/mL)IC50 (µM)Reference
BedaquilineDrug-sensitive M. tb0.03N/A
BedaquilineDrug-resistant M. tb0.12N/A
F0414Mt-dUTPaseN/A0.80 ± 0.09
Compound 7M. smegmatisN/A30.2
LL-3522M. tuberculosis0.12 (MIC50)N/A
LL-3858M. tuberculosis0.06 (MIC50)N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are standardized protocols for key experiments.

Protocol 1: Microdilution Alamar Blue Assay for Whole-Cell Screening

This assay is adapted from the method described by Collins and Franzblau.

  • Preparation of Compound Plates:

    • Prepare stock solutions of test compounds at 1.0 mg/mL in 100% DMSO.

    • Dilute the stock solutions in 7H12 broth.

    • Transfer 25 µL of the diluted compounds into black, clear-bottom, 384-well microtiter plates.

    • Include positive controls (e.g., Amikacin at 0.13 and 2.5 µg/mL) and negative controls (DMSO vehicle) on each plate.

  • Inoculation:

    • Prepare a culture of M. tuberculosis H37Rv in 7H12 broth.

    • Adjust the inoculum to a final concentration that allows for logarithmic growth during the incubation period.

    • Add the bacterial suspension to the compound plates.

  • Incubation:

    • Seal the plates and incubate at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue:

    • Prepare a solution of Alamar blue reagent.

    • Add the reagent to each well of the microtiter plates.

    • Incubate for an additional 16-24 hours.

  • Data Acquisition and Analysis:

    • Measure fluorescence or absorbance using a plate reader.

    • Calculate the percentage of growth inhibition for each compound relative to the controls.

    • Determine the Z'-factor for each plate to assess assay quality (a Z'-value > 0.5 is considered excellent).

Protocol 2: Target-Based Luminescence-Coupled Assay for Mtr Inhibitors

This protocol is based on the high-throughput screening for M. tuberculosis mycothione reductase (Mtr) inhibitors.

  • Reagent Preparation:

    • Purify recombinant Mtr enzyme.

    • Prepare assay buffer containing all necessary substrates for the enzymatic reaction, coupled to a bioluminescent readout system (e.g., luciferase/luciferin).

  • Compound Dispensing:

    • Dispense test compounds from a library (e.g., at a final concentration of 20 µM) into 384-well assay plates.

  • Enzyme Reaction:

    • Add the purified Mtr enzyme to the wells containing the test compounds and allow for a pre-incubation period.

    • Initiate the enzymatic reaction by adding the substrate mixture.

    • Incubate the plates at room temperature for a specified time to allow the reaction to proceed.

  • Luminescence Detection:

    • Add the detection reagent for the luminescence-coupled system.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to positive and negative controls.

    • Calculate the percentage of inhibition for each compound.

    • Set a hit threshold (e.g., a minimum of 25% normalized inhibition).

Visualizing the Drug Discovery Workflow

Diagrams are essential for illustrating the complex workflows and logical relationships in the drug discovery process.

Experimental_Workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization HTS High-Throughput Screening (Whole-Cell or Target-Based) Dose_Response Dose-Response Assays HTS->Dose_Response Primary Hits VS Virtual Screening (Docking, Pharmacophore) VS->Dose_Response Virtual Hits IC50_MIC IC50 / MIC Determination Dose_Response->IC50_MIC Confirmed Hits Cytotoxicity Cytotoxicity Assays (e.g., Vero cells) IC50_MIC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Validated Hits ADMET ADMET Profiling SAR->ADMET ADMET->SAR Virtual_Screening_Workflow Target_Selection Target Protein Selection (e.g., MmpL3, DNA Gyrase) Docking Molecular Docking Target_Selection->Docking Pharmacophore Pharmacophore Modeling Target_Selection->Pharmacophore Library_Prep Compound Library Preparation (e.g., ZINC Database) Library_Prep->Docking Library_Prep->Pharmacophore Scoring Scoring and Ranking Docking->Scoring Pharmacophore->Scoring Filtering ADMET Filtering Scoring->Filtering Hit_Selection Candidate Hit Selection Filtering->Hit_Selection Experimental_Validation Experimental Validation (In Vitro Assays) Hit_Selection->Experimental_Validation

References

MDRTB-IN-1 (CAS 1973401-05-6): An In-Depth Technical Guide on its Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the biological activity of CAS number 1973401-05-6, also known as MDRTB-IN-1, is currently limited. This document summarizes the available data and provides a framework for understanding its potential as an anti-tubercular agent. Further detailed experimental data from primary scientific literature or patents are required for a comprehensive analysis.

Executive Summary

This compound (CAS 1973401-05-6) is an antibiotic compound with demonstrated activity against Mycobacterium tuberculosis. The primary available data point to its inhibitory effect on the H37Rv strain, a commonly used laboratory strain for tuberculosis research. While its precise mechanism of action and associated signaling pathways have not been elucidated in publicly accessible sources, its activity against a key pathogenic bacterium warrants further investigation for its potential role in addressing multidrug-resistant tuberculosis (MDR-TB). This guide provides an overview of the known biological effects and outlines the necessary experimental data for a complete understanding of its pharmacological profile.

Biological Activity

The core biological activity of this compound identified to date is its antibiotic effect against Mycobacterium tuberculosis.

Anti-mycobacterial Activity

The primary quantitative measure of this compound's efficacy is its Minimum Inhibitory Concentration (MIC). The MIC90, the concentration required to inhibit the growth of 90% of a bacterial population, has been reported.

Table 1: Quantitative Anti-mycobacterial Activity of this compound

ParameterOrganismStrainValue
MIC90Mycobacterium tuberculosisH37Rv10.5 μM[1]

This MIC90 value suggests that this compound possesses noteworthy potency against M. tuberculosis in vitro.

Cellular Effects

Preliminary information suggests that this compound exhibits a cellular effect on the J774.A1 (murine macrophage-like) and MRC5 (human lung fibroblast) cell lines. However, the nature of this effect, whether it be cytotoxic, immunomodulatory, or related to the intracellular killing of mycobacteria, is not specified in the available literature.

Mechanism of Action (Hypothetical)

The precise molecular target and mechanism of action for this compound are not currently known. Based on the general mechanisms of anti-tubercular drugs, several possibilities could be explored through further research.

Potential Mechanisms of Action for Anti-Tubercular Agents This compound This compound Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition This compound->Cell Wall Synthesis Inhibition Protein Synthesis Inhibition Protein Synthesis Inhibition This compound->Protein Synthesis Inhibition DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition This compound->DNA/RNA Synthesis Inhibition Energy Metabolism Disruption Energy Metabolism Disruption This compound->Energy Metabolism Disruption

Caption: Potential targets for anti-tubercular compounds.

Experimental Protocols (Illustrative)

Detailed experimental protocols for the biological evaluation of this compound are not available. The following are illustrative protocols based on standard methods used in tuberculosis research, which would be necessary to fully characterize this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method would be employed to determine the MIC of this compound against M. tuberculosis.

Workflow for MIC Determination A Prepare serial dilutions of this compound in 96-well plates B Inoculate wells with a standardized suspension of M. tuberculosis H37Rv A->B C Incubate plates at 37°C B->C D Assess bacterial growth visually or by measuring optical density C->D E Determine MIC as the lowest concentration with no visible growth D->E

Caption: Standard workflow for MIC determination.

Macrophage Infection Assay

To understand the "cellular effect" on J774.A1 macrophages, an intracellular killing assay would be essential.

Workflow for Macrophage Infection Assay A Seed J774.A1 macrophages in culture plates B Infect macrophages with M. tuberculosis A->B C Remove extracellular bacteria B->C D Treat infected cells with varying concentrations of this compound C->D E Lyse macrophages at different time points D->E F Plate lysates on agar to determine intracellular bacterial viability (CFU) E->F

Caption: Workflow for assessing intracellular anti-mycobacterial activity.

Future Directions

To fully elucidate the biological activity of this compound, the following studies are critical:

  • Target Identification and Mechanism of Action Studies: To understand how the compound kills M. tuberculosis.

  • In-depth Cytotoxicity Profiling: To assess its safety profile in various cell lines, including MRC5.

  • In Vivo Efficacy Studies: To determine its effectiveness in animal models of tuberculosis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties.

The limited information available on this compound highlights a promising starting point for a potential new anti-tubercular therapeutic. However, a significant amount of research is required to validate its efficacy and safety, and to understand its mechanism of action before it can be considered for further development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Optimization of Mdrtb-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

Following a comprehensive search of scientific literature and chemical databases, we must report that no specific compound designated as "Mdrtb-IN-1" has been identified in publicly available resources. The synthesis protocol, optimization parameters, and associated biological data for a molecule with this exact name could not be located.

It is possible that "this compound" may be an internal development name for a novel therapeutic agent not yet disclosed in published literature, a compound with a different public designation, or a typographical error.

While we are unable to provide the specific application notes and protocols for "this compound" as requested, we have compiled a generalized framework and example protocols for the synthesis and evaluation of novel inhibitors targeting multidrug-resistant Mycobacterium tuberculosis (MDR-TB). This information is based on common methodologies found in the development of various anti-tubercular agents.

General Workflow for the Development of Novel MDR-TB Inhibitors

The discovery and development of new drugs to combat MDR-TB is a critical area of research. A typical workflow for such a project is outlined below.

MDR-TB Inhibitor Development Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase Target_Identification Target Identification and Validation Hit_Generation Hit Generation (e.g., HTS, FBDD) Target_Identification->Hit_Generation Identified Target Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Validated Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization Lead Compounds In_Vitro_Assays In Vitro Efficacy and Toxicity Lead_Optimization->In_Vitro_Assays Optimized Leads In_Vivo_Studies In Vivo Animal Models In_Vitro_Assays->In_Vivo_Studies Promising Candidates Process_Chemistry Process Chemistry and Scale-up In_Vivo_Studies->Process_Chemistry Clinical Candidate IND_Enabling_Studies IND-Enabling Studies Process_Chemistry->IND_Enabling_Studies Scaled Synthesis

Caption: A generalized workflow for the discovery and development of novel MDR-TB inhibitors.

Example Experimental Protocols

Below are representative protocols for key experiments in the development of an anti-tubercular agent. Please note: These are generalized examples and would require specific adaptation for any given compound.

General Synthetic Protocol for a Novel Heterocyclic Inhibitor (Illustrative Example)

This protocol describes a common synthetic route, such as a Suzuki coupling, which is frequently used in the synthesis of complex organic molecules.

Objective: To synthesize a novel bi-aryl compound as a potential MDR-TB inhibitor.

Materials:

  • Aryl halide (starting material 1)

  • Aryl boronic acid or ester (starting material 2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the solvent mixture (e.g., 3:1 Dioxane:Water).

  • Degas the solution by bubbling the inert gas through it for 20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Efficacy Assay: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain (or MDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Prepare serial two-fold dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathways Targeted by Anti-Tubercular Agents

Many anti-tubercular drugs target essential pathways in Mycobacterium tuberculosis. A common target is the cell wall synthesis pathway.

Mtb_Cell_Wall_Synthesis_Inhibition cluster_0 Mycolic Acid Synthesis cluster_1 Arabinogalactan Synthesis cluster_2 Peptidoglycan Synthesis FAS-I Fatty Acid Synthase I FAS-II Fatty Acid Synthase II FAS-I->FAS-II Mycolic_Acids Mycolic Acids FAS-II->Mycolic_Acids Mtb_Cell_Wall M. tuberculosis Cell Wall Integrity Mycolic_Acids->Mtb_Cell_Wall Component DprE1 DprE1 Arabinan Arabinan DprE1->Arabinan Arabinan->Mtb_Cell_Wall Component Mur_Ligases Mur Ligases Peptidoglycan Peptidoglycan Mur_Ligases->Peptidoglycan Peptidoglycan->Mtb_Cell_Wall Component Isoniazid Isoniazid Isoniazid->FAS-II Inhibits Ethambutol Ethambutol Ethambutol->Arabinan Inhibits (via Arabinosyl Transferases) Pyrazinamide Pyrazinamide Pyrazinamide->FAS-I Inhibits (indirectly)

Caption: Inhibition of key pathways in M. tuberculosis cell wall synthesis by first-line anti-TB drugs.

Data Presentation

Should data for "this compound" become available, we recommend organizing it into clear, comparative tables as shown in the examples below.

Table 1: Synthesis Optimization of a Hypothetical MDR-TB Inhibitor

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O801265
2Pd(dppf)Cl₂Cs₂CO₃Toluene100878
3SPhos-Pd-G2K₃PO₄2-MeTHF901085

Table 2: In Vitro Activity of a Hypothetical MDR-TB Inhibitor

CompoundMIC H37Rv (µM)MIC MDR-Strain 1 (µM)MIC XDR-Strain 2 (µM)Cytotoxicity (CC₅₀, Vero cells, µM)Selectivity Index (SI)
Example-1 0.51.02.5>100>200
Isoniazid0.1>50>50>200>2000
Rifampicin0.05>50>50>150>3000

We hope this generalized information is helpful for your research endeavors. We remain committed to providing accurate and detailed scientific information and will update our resources if and when data on "this compound" becomes publicly accessible.

Application Notes and Protocols: C-H Amination of Furo[2,3-b]pyridines for Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of aminated furo[2,3-b]pyridine derivatives via direct C-H amination and their potential application as precursors for novel antibiotic agents. The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group through C-H functionalization offers a modern and efficient approach to generate new chemical entities with potential biological activity.

Introduction

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are heterocyclic compounds of significant interest due to their diverse biological activities.[1] Fused derivatives of furo[2,3-b]pyridine have demonstrated antimicrobial, antitumor, and neurotropic properties.[1] The direct C-H amination of the pyridine moiety within this scaffold represents a powerful and atom-economical strategy for the synthesis of novel derivatives.[2] This approach avoids the need for pre-functionalized starting materials, thus streamlining the synthetic process. Recent advances in transition metal catalysis, particularly with rhodium and iron, have enabled the selective amination of C-H bonds in various N-heterocycles.[3][4]

This document outlines a representative protocol for the rhodium-catalyzed C-H amination of a furo[2,3-b]pyridine substrate and a standard protocol for evaluating the antimicrobial activity of the resulting compounds.

Data Presentation

C-H Amination of Furo[2,3-b]pyridine: Representative Reaction Scope

The following table summarizes the expected outcomes for the C-H amination of a generic 2,3-disubstituted furo[2,3-b]pyridine substrate with various nitrogen sources, based on established rhodium-catalyzed methodologies.

EntryFuro[2,3-b]pyridine Substrate (1)Nitrogen Source (2)ProductPosition of AminationExpected Yield (%)
1R1=Ph, R2=COOEtBoc-azide4-Amino(Boc)-475-85
2R1=Me, R2=COOEtTs-azide4-Amino(Ts)-470-80
3R1=Ph, R2=COOEtN-Boc-oxaziridine4-Amino(Boc)-465-75
4R1=Me, R2=COOEtN-Ts-oxaziridine4-Amino(Ts)-460-70

Note: Yields are estimated based on similar transformations and may vary depending on the specific substrate and reaction conditions.

Antimicrobial Activity of Selected Amino-Pyridine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for a selection of aminated pyridine and fused pyridine derivatives against various bacterial strains, demonstrating the potential of this class of compounds as antibacterial agents.

CompoundDerivative TypeBacterial StrainMIC (µg/mL)
A 2-Amino-3-cyanopyridineStaphylococcus aureus0.039
Bacillus subtilis0.039
B 2-Thioxodihydropyrido[2,3-d]pyrimidineStaphylococcus aureus0.49 - 3.9
Broad spectrum0.49 - 7.81
C 4-(benzylidenehydrazinyl)-pyridinium bromideStaphylococcus aureus4
D Pyridine-indole conjugateMycobacterium tuberculosis1.6989 (µM)
E Imidazo[2,1-b]thiadiazole-pyridineGram-positive bacteria0.5

Experimental Protocols

Protocol 1: Representative Rhodium-Catalyzed C-H Amination of Furo[2,3-b]pyridine

This protocol is adapted from established procedures for the rhodium-catalyzed C-H amination of N-heterocycles.

Materials:

  • Furo[2,3-b]pyridine substrate

  • Nitrogen source (e.g., Boc-azide)

  • Rhodium catalyst (e.g., Rh₂(esp)₂)

  • Oxidant (e.g., PhI(OAc)₂)

  • Magnesium oxide (MgO)

  • Anhydrous solvent (e.g., dichloromethane or benzene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vial, add the furo[2,3-b]pyridine substrate (1.0 equiv), the rhodium catalyst (0.1-2 mol %), and magnesium oxide (2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas.

  • Add the anhydrous solvent via syringe, followed by the nitrogen source (1.2-1.5 equiv).

  • Stir the reaction mixture at the designated temperature (typically ranging from room temperature to 80 °C).

  • Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and MgO.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified aminated furo[2,3-b]pyridine product by NMR spectroscopy and mass spectrometry.

Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized aminated furo[2,3-b]pyridine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Gentamicin, Ciprofloxacin)

  • Solvent for compound dissolution (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Alternatively, the MIC can be determined by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis Stage cluster_evaluation Biological Evaluation Stage start Furo[2,3-b]pyridine Starting Material reaction Rh-Catalyzed C-H Amination start->reaction purification Purification (Chromatography) reaction->purification product Aminated Furo[2,3-b]pyridine Derivative mic_test MIC Assay (Broth Microdilution) product->mic_test purification->product data_analysis Data Analysis (Determine MIC values) mic_test->data_analysis result Antibiotic Activity Profile data_analysis->result

Caption: Workflow for the synthesis and antibiotic evaluation of aminated furo[2,3-b]pyridines.

Logical Relationship of C-H Amination Components

CH_Amination cluster_reactants Key Reaction Components catalyst Rhodium Catalyst (e.g., Rh₂(esp)₂) product Aminated Furo[2,3-b]pyridine catalyst->product substrate Furo[2,3-b]pyridine substrate->product n_source Nitrogen Source (e.g., Boc-azide) n_source->product oxidant Oxidant (e.g., PhI(OAc)₂) oxidant->product

References

Application Note and Protocol: In Vitro MIC Determination of a Novel Anti-Tubercular Agent using the Microplate Alamar Blue Assay (MABA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently necessitating the discovery and development of new anti-tubercular agents.[1][2][3] A critical early step in the preclinical evaluation of any potential new drug is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of a novel investigational compound, designated here as Mdrtb-IN-1, against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

The MABA is a widely used colorimetric method for antimicrobial susceptibility testing of M. tuberculosis.[4][5] It is a rapid, low-cost, and high-throughput alternative to traditional radiometric or proportion methods. The assay relies on the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink/purple upon reduction by metabolically active cells. Thus, a blue color in the presence of the test compound indicates bacterial growth inhibition, while a pink color signifies growth. This protocol is specifically tailored for use in a biosafety level 3 (BSL-3) laboratory environment, which is mandatory for handling live cultures of M. tuberculosis.

Note: As of the latest literature review, "this compound" does not correspond to a publicly documented anti-tubercular agent. Therefore, this document serves as a template protocol for determining the MIC of any novel compound against M. tuberculosis.

Data Presentation

The following table summarizes example MIC values for the hypothetical compound this compound and standard anti-tubercular drugs against the reference strain M. tuberculosis H37Rv. This data is for illustrative purposes. Researchers should replace this with their experimentally determined values.

CompoundMIC Range (µg/mL) against M. tuberculosis H37RvNotes
This compound (Example) 0.5 - 2.0Hypothetical data for a novel compound. The actual MIC must be determined experimentally.
Isoniazid (INH) 0.015 - 0.1A potent first-line anti-TB drug. Resistance is commonly associated with mutations in the katG or inhA genes. Low-level resistance is often linked to MICs < 1 µg/mL.
Rifampicin (RIF) 0.03 - 0.25A cornerstone of first-line TB therapy. Resistance is primarily due to mutations in the rpoB gene.
Ethambutol (EMB) 0.5 - 2.5A first-line drug that interferes with cell wall synthesis.
Linezolid 0.125 - 0.5A second-line drug used for MDR-TB, which inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols

Materials and Reagents
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

    • Middlebrook 7H10 or 7H11 agar plates for bacterial stock maintenance and colony forming unit (CFU) enumeration.

  • Test Compound (this compound): Stock solution of known concentration (e.g., 1-10 mg/mL) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not inhibit mycobacterial growth.

  • Control Drugs: Isoniazid, Rifampicin, etc., with known MIC ranges.

  • Alamar Blue Reagent: Commercially available or prepared as a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water, filter-sterilized.

  • Sterile Supplies: 96-well microplates (flat-bottom), pipette tips, microcentrifuge tubes, reagent reservoirs.

  • Equipment: Biosafety cabinet (Class II or III), incubator (37°C), microplate reader (optional, for quantitative analysis), vortex mixer, centrifuge.

Inoculum Preparation
  • Culture M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.8).

  • Allow the culture tube to stand for 5-10 minutes to let clumps settle.

  • Carefully transfer the upper supernatant to a new sterile tube.

  • Adjust the bacterial suspension with fresh 7H9 broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).

  • Prepare a final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL. This will result in a final concentration of ~2.5 x 10⁵ CFU/mL in the assay wells.

Microplate Setup and Drug Dilution
  • Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation during incubation.

  • Dispense 100 µL of supplemented 7H9 broth into all wells from rows B to G.

  • Prepare serial twofold dilutions of the test compound (this compound) and control drugs directly in the plate.

    • Add 100 µL of the highest concentration of the drug (2x the final desired concentration) to the first well of a row (e.g., column 2).

    • Mix well and transfer 100 µL to the next well in the row (column 3).

    • Repeat this serial dilution process across the plate to achieve the desired concentration range. Discard 100 µL from the last dilution well.

  • Include the following controls on each plate:

    • Inoculum Control: Wells containing 100 µL of 7H9 broth without any drug.

    • Sterility Control: Wells containing 200 µL of 7H9 broth only (no bacteria, no drug).

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

Inoculation and Incubation
  • Add 100 µL of the prepared M. tuberculosis inoculum (~5 x 10⁵ CFU/mL) to all test and control wells (except the sterility control). The final volume in each well will be 200 µL.

  • Seal the plate with a breathable sealant or in a Ziploc bag and incubate at 37°C.

  • Incubate the plates for 5-7 days. Growth should be visible in the drug-free control wells.

Addition of Alamar Blue and MIC Determination
  • After the initial incubation period, add 30 µL of the Alamar Blue reagent mixture (prepared by mixing Alamar Blue solution and 10% Tween 80 in a 1:1 ratio) to one of the inoculum control wells.

  • Re-incubate the plate for 12-24 hours.

  • Observe the color change in the control well. If it turns from blue to pink, it indicates sufficient bacterial growth, and the Alamar Blue mixture can be added to all other wells. If it remains blue, continue incubation and check daily.

  • After adding the reagent to all wells and incubating for another 24 hours, record the results.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink .

Visualizations

Experimental Workflow Diagram

MABA_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Results Phase A Prepare Mtb Inoculum (H37Rv, ~5x10^5 CFU/mL) C Dispense Drugs & Inoculum into 96-well plate A->C B Prepare Drug Dilutions (this compound & Controls) B->C D Incubate Plate (37°C, 5-7 days) C->D E Add Alamar Blue Reagent D->E F Incubate Plate (37°C, 24 hours) E->F G Record Color Change (Blue = No Growth, Pink = Growth) F->G H Determine MIC G->H I Final MIC Value H->I Lowest concentration preventing color change

Caption: Workflow for MABA MIC determination.

Conceptual Diagram of Potential Anti-Tubercular Drug Targets

As the mechanism of action for the hypothetical this compound is unknown, this diagram illustrates common molecular targets for existing anti-tubercular drugs.

Drug_Targets cluster_cell Mycobacterium tuberculosis Cell CellWall Cell Wall Synthesis (Mycolic Acids, Peptidoglycan) Protein Protein Synthesis (Ribosomes) DNA DNA Replication & Repair (DNA Gyrase) RNA RNA Synthesis (RNA Polymerase) INH Isoniazid (InhA) INH->CellWall inhibits EMB Ethambutol (EmbB) EMB->CellWall inhibits RIF Rifampicin (RpoB) RIF->RNA inhibits FQ Fluoroquinolones (GyrA/B) FQ->DNA inhibits LZD Linezolid (23S rRNA) LZD->Protein inhibits

Caption: Key molecular targets in M. tuberculosis.

References

Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel anti-tuberculosis (anti-TB) compounds.[1] A critical step in the preclinical evaluation of these new chemical entities is the assessment of their cytotoxic effects on host mammalian cells to ensure a suitable therapeutic window.[2] This document provides detailed application notes and standardized protocols for a panel of in vitro cytotoxicity assays to evaluate the safety profile of novel anti-TB compounds, using the hypothetical compound Mdrtb-IN-1 as an example.

These assays are essential for identifying compounds that are selectively toxic to Mycobacterium tuberculosis while exhibiting minimal toxicity to host cells.[3] The selection of appropriate assays and cell lines is crucial for generating reliable and predictive data for further drug development.[4] Commonly used cell lines for assessing the cytotoxicity of anti-TB drugs include human hepatoma cells (e.g., HepG2), human lung epithelial cells (e.g., A549), and various macrophage cell lines (e.g., RAW 264.7, THP-1), as these are primary sites of infection and drug metabolism.[5]

This guide covers three widely used cytotoxicity assays:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Live/Dead Viability/Cytotoxicity Assay: A fluorescence-based method that simultaneously stains live and dead cells with different fluorescent dyes.

Data Presentation

All quantitative data generated from these assays should be meticulously recorded and summarized in a clear and structured format. This allows for easy comparison of the cytotoxic potential of different compounds and the determination of key toxicological parameters such as the 50% cytotoxic concentration (CC50).

Table 1: Summary of Cytotoxicity Data for this compound

Cell LineAssayExposure Time (h)CC50 (µM)Max. Cytotoxicity (%)
HepG2MTT4875.385.2
LDH4882.179.8
Live/Dead4878.581.5
A549MTT48>10045.6
LDH48>10041.2
Live/Dead48>10043.8
RAW 264.7MTT4862.592.3
LDH4868.988.7
Live/Dead4865.290.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Materials:

  • Mammalian cell line of choice (e.g., HepG2, A549, RAW 264.7)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a baseline.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Serial Dilutions of this compound incubate_24h->add_compound incubate_exposure Incubate for Desired Exposure Time add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Workflow for the MTT Cytotoxicity Assay.
Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control: Cells treated with culture medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the vehicle used to dissolve the compound.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30-45 minutes before the assay endpoint.

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_sample Sample Preparation cluster_assay LDH Assay cluster_analysis Data Analysis seed_cells Seed & Treat Cells in 96-well Plate setup_controls Setup Spontaneous, Max Release & Vehicle Controls seed_cells->setup_controls incubate_exposure Incubate for Desired Exposure Time setup_controls->incubate_exposure centrifuge Centrifuge Plate (250 x g, 5 min) incubate_exposure->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate_rt Incubate 30 min at RT (in dark) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_cc50 Determine CC50 calculate_cytotoxicity->determine_cc50

Workflow for the LDH Release Cytotoxicity Assay.
Live/Dead Viability/Cytotoxicity Assay

Principle: This fluorescence-based assay uses two probes to differentiate between live and dead cells. Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes and binds to nucleic acids, emitting red fluorescence in dead cells.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Black, clear-bottom 96-well microplates

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO)

  • Commercially available Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and EthD-1)

  • Fluorescence microscope or microplate reader with appropriate filters

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using black, clear-bottom plates.

  • Staining Solution Preparation: Prepare the combined Calcein AM and EthD-1 working solution in a physiologically compatible buffer (e.g., PBS) according to the kit manufacturer's protocol.

  • Cell Staining: After the compound incubation period, carefully remove the culture medium. Wash the cells once with PBS.

  • Add 100 µL of the staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging/Fluorescence Measurement:

    • Fluorescence Microscope: Observe the cells using appropriate filters for green (live cells) and red (dead cells) fluorescence.

    • Microplate Reader: Measure the fluorescence intensity for both dyes at their respective excitation and emission wavelengths (Calcein: ~495 nm Ex / ~515 nm Em; EthD-1: ~528 nm Ex / ~617 nm Em).

  • Data Analysis: Calculate the percentage of live and dead cells for each treatment condition. The ratio of green to red fluorescence can be used to determine the percentage of cytotoxicity.

LiveDead_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_staining Cell Staining cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed & Treat Cells in Black 96-well Plate incubate_exposure Incubate for Desired Exposure Time seed_cells->incubate_exposure wash_cells Wash Cells with PBS incubate_exposure->wash_cells add_stain Add Calcein AM / EthD-1 Staining Solution wash_cells->add_stain incubate_stain Incubate 15-30 min (in dark) add_stain->incubate_stain measure_fluorescence Measure Green (Live) & Red (Dead) Fluorescence incubate_stain->measure_fluorescence calculate_ratio Calculate Live/Dead Cell Ratio measure_fluorescence->calculate_ratio determine_cc50 Determine CC50 calculate_ratio->determine_cc50

Workflow for the Live/Dead Viability Assay.

Signaling Pathways in Drug-Induced Cytotoxicity

The cytotoxicity of a compound can be mediated through various cellular signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. Understanding these pathways can provide insights into the mechanism of action of a novel compound. While the specific pathways affected by this compound are unknown, a general overview of key pathways is presented below.

Many anti-cancer drugs, and potentially novel anti-TB compounds, can induce cellular stress, leading to the activation of pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and inflammation. Drug-induced toxicity can also manifest as mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

Cytotoxicity_Pathways cluster_stimulus Initial Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome compound Anti-TB Compound (e.g., this compound) dna_damage DNA Damage compound->dna_damage ros ROS Production compound->ros mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction er_stress ER Stress compound->er_stress necrosis Necrosis compound->necrosis High Doses p53 p53 Activation dna_damage->p53 mapk MAPK Pathway (JNK, p38) ros->mapk caspase_cascade Caspase Cascade mito_dysfunction->caspase_cascade er_stress->caspase_cascade apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mapk->apoptosis caspase_cascade->apoptosis

General Signaling Pathways in Drug-Induced Cytotoxicity.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro cytotoxicity screening of novel anti-TB compounds like this compound. It is recommended to use a panel of assays and multiple cell lines to obtain a comprehensive and reliable safety profile. Positive cytotoxicity results should be followed up with more detailed mechanistic studies to understand the underlying pathways of cell death. This systematic approach to cytotoxicity testing is crucial for identifying promising drug candidates with a high therapeutic index, ultimately contributing to the development of safer and more effective treatments for tuberculosis.

References

Application Notes and Protocols for Mdrtb-IN-1 Solubility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdrtb-IN-1 is a novel antibiotic compound with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Specifically, it has shown efficacy against the H37Rv strain with a minimum inhibitory concentration (MIC90) of 10.5 μM. As with any potential therapeutic agent, understanding its physicochemical properties, particularly its solubility in various solvents, is crucial for preclinical and clinical development. Inadequate solubility can significantly hinder formulation development, bioavailability, and ultimately, the therapeutic potential of a drug candidate.

This document provides detailed application notes and protocols for testing the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. It is intended to guide researchers in establishing robust and reproducible solubility profiles, a critical step in the drug development pipeline.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC37H32F3N4O4[1]
ActivityAntibiotic against Mycobacterium tuberculosis H37Rv (MIC90: 10.5 μM)[2]

Solubility Data

A critical aspect of preclinical drug development is the determination of a compound's solubility in a range of solvents to facilitate in vitro and in vivo testing, as well as formulation development. While comprehensive public data on the solubility of this compound in a wide array of solvents is limited, existing research provides a key starting point.

For in vitro biological assays, this compound has been successfully solubilized in Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL .[1] This indicates that DMSO is a suitable solvent for preparing stock solutions for experimental use.

To provide a broader context for researchers, the following table includes general solubility information for other anti-tuberculosis agents in common laboratory solvents. This information can serve as a guide for selecting an initial panel of solvents for comprehensive solubility testing of this compound.

Table 1: Solubility of Anti-Tuberculosis Agents in Common Solvents

CompoundDMSOEthanolMethanolWater
This compound 1 mg/mL Data not availableData not availableData not available
IsoniazidSolubleSolubleSolubleFreely Soluble
RifampicinSolubleSolubleSolubleSlightly Soluble
EthambutolSolubleSolubleSolubleFreely Soluble
PyrazinamideSolubleSolubleSolubleSoluble
BedaquilineSolubleSparingly SolubleSparingly SolublePractically Insoluble
DelamanidSolubleSparingly SolubleSparingly SolublePractically Insoluble

Note: "Soluble," "Sparingly Soluble," and "Practically Insoluble" are general descriptors and the quantitative solubility can vary. It is essential to experimentally determine the specific solubility of this compound in these and other relevant solvents.

Experimental Protocol: Kinetic Solubility Assay of this compound

This protocol describes a general method for determining the kinetic solubility of a poorly soluble compound like this compound using a plate-based assay. Kinetic solubility provides a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent, begins to precipitate in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for absorbance reading)

  • Multi-channel pipette

  • Plate shaker

  • Plate reader with absorbance capabilities (e.g., UV-Vis spectrophotometer)

  • Deionized water

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. This may require gentle vortexing or sonication.

  • Preparation of Calibration Standards:

    • In a 96-well plate, prepare a series of calibration standards by serially diluting the this compound stock solution with DMSO. A typical concentration range would be from 1 µg/mL to 100 µg/mL.

    • Include a blank well containing only DMSO.

  • Solubility Assay Plate Preparation:

    • In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

    • Using a multi-channel pipette, add a small volume of the this compound stock solution (e.g., 2 µL) to the PBS-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

    • Prepare a range of concentrations to test, for example, from 1 µg/mL to 200 µg/mL.

    • Include control wells containing only PBS and the corresponding concentration of DMSO without the compound.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Place the plate on a plate shaker and incubate at room temperature (or a desired temperature, e.g., 37°C) for a specified period (e.g., 1-2 hours). The shaking ensures adequate mixing and allows the solution to reach equilibrium.

  • Detection of Precipitation (Absorbance Reading):

    • After incubation, visually inspect the plate for any signs of precipitation.

    • Measure the absorbance of each well at a specific wavelength (e.g., the λmax of this compound, which should be determined beforehand by scanning the UV-Vis spectrum of the compound). If the λmax is unknown, a wavelength in the range of 250-350 nm can be used as a starting point.

    • The presence of precipitated compound will cause light scattering, leading to an increase in the measured absorbance.

  • Data Analysis:

    • Plot the absorbance readings against the corresponding concentrations of this compound.

    • The kinetic solubility is typically defined as the concentration at which the absorbance begins to deviate significantly from the linear relationship observed at lower, fully dissolved concentrations. This point indicates the onset of precipitation.

    • Alternatively, the highest concentration that remains clear by visual inspection can be reported as the kinetic solubility.

Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been definitively elucidated in publicly available literature. However, many anti-tuberculosis drugs function by inhibiting essential cellular processes in Mycobacterium tuberculosis. Common mechanisms of action include:

  • Inhibition of Cell Wall Synthesis: This is a primary target for many anti-TB drugs, including isoniazid and ethambutol. Mycolic acids are unique and essential components of the mycobacterial cell wall, and their synthesis is a key target.[3]

  • Inhibition of Protein Synthesis: Drugs like streptomycin and rifampicin interfere with ribosomal function and RNA polymerase, respectively, thereby halting protein synthesis.

  • Inhibition of DNA Synthesis: Fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication.

Given that this compound is a novel compound, its mechanism of action could potentially involve one of these known pathways or represent a completely new mode of inhibiting mycobacterial growth. Further research, including target identification studies, is required to elucidate the specific signaling pathway affected by this compound.

Visualizations

The following diagrams illustrate the general experimental workflow for determining the kinetic solubility of a compound and a conceptual representation of potential anti-tuberculosis drug targets.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Calibration_Standards Prepare Calibration Standards in DMSO Stock_Solution->Calibration_Standards Add_Compound Add Stock Solution to Assay Plate Stock_Solution->Add_Compound Assay_Plate Prepare Assay Plate with PBS Assay_Plate->Add_Compound Incubate Incubate with Shaking Add_Compound->Incubate Read_Absorbance Measure Absorbance (Light Scattering) Incubate->Read_Absorbance Plot_Data Plot Absorbance vs. Concentration Read_Absorbance->Plot_Data Determine_Solubility Determine Kinetic Solubility Plot_Data->Determine_Solubility

Caption: Experimental workflow for kinetic solubility determination.

tb_drug_targets M_tuberculosis Mycobacterium tuberculosis Cell_Wall Cell Wall Synthesis (Mycolic Acids, Arabinogalactan) M_tuberculosis->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosome, RNA Polymerase) M_tuberculosis->Protein_Synthesis Inhibition DNA_Replication DNA Replication (DNA Gyrase) M_tuberculosis->DNA_Replication Inhibition Energy_Metabolism Energy Metabolism (ATP Synthase) M_tuberculosis->Energy_Metabolism Inhibition

Caption: Potential molecular targets for anti-tuberculosis drugs.

References

Application Note: High-Throughput Screening of Furopyridine Libraries for Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has severely compromised the efficacy of current treatment regimens, underscoring the urgent need for novel therapeutics with new mechanisms of action.[1] Whole-cell phenotypic screening has proven to be a fruitful approach for identifying new chemical scaffolds with anti-tubercular activity.[1][2]

Furopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in drug discovery. Their structural features, including the potential for improved physicochemical properties like solubility and the ability to form additional hydrogen bonds, make them attractive candidates for targeting M. tb.[3] This application note provides a detailed protocol for the high-throughput screening (HTS) of furopyridine libraries against M. tb, outlining a comprehensive workflow from primary screening to hit validation and characterization.

Experimental Workflow

The overall workflow for the high-throughput screening and hit validation of a furopyridine library against M. tuberculosis is a multi-step process designed to efficiently identify and characterize promising lead compounds. The process begins with a primary screen of the compound library against the whole M. tb cells, followed by a dose-response confirmation of the initial hits. These confirmed hits then undergo secondary assays to assess their cytotoxicity and intracellular activity. Finally, promising candidates are subjected to mechanism of action studies to identify their molecular targets.

experimental_workflow cluster_0 Primary Screening & Hit Confirmation cluster_1 Secondary Assays & Hit Validation cluster_2 Hit Characterization furopyridine_library Furopyridine Compound Library primary_hts Primary HTS against M. tb (e.g., Alamar Blue Assay) furopyridine_library->primary_hts hit_identification Initial Hit Identification (% Inhibition ≥ 90%) primary_hts->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Vero cells) dose_response->cytotoxicity_assay intracellular_assay Intracellular Activity Assay (M. tb-infected macrophages) dose_response->intracellular_assay selectivity_index Selectivity Index (SI) Calculation cytotoxicity_assay->selectivity_index intracellular_assay->selectivity_index moa_studies Mechanism of Action Studies selectivity_index->moa_studies target_deconvolution Target Deconvolution (e.g., Sequencing of resistant mutants) moa_studies->target_deconvolution lead_optimization Lead Optimization target_deconvolution->lead_optimization

Caption: High-throughput screening and hit validation workflow.

Data Presentation: Quantitative Analysis of Furopyridine Analogs

The following table summarizes the structure-activity relationship (SAR) data for a representative set of furopyridine and related pyridine derivatives. The data includes the Minimum Inhibitory Concentration (MIC) against M. tb H37Rv, the cytotoxic concentration (CC50) against a mammalian cell line (e.g., Vero), and the calculated Selectivity Index (SI = CC50/MIC).

Compound IDStructureR1R2MIC (µg/mL) vs. M. tb H37RvCC50 (µg/mL) vs. Vero CellsSelectivity Index (SI)
FP-1 Furo[2,3-b]pyridineHPhenyl3.12> 50> 16
FP-2 Furo[2,3-b]pyridineH4-Chlorophenyl1.56> 50> 32
FP-3 Furo[2,3-b]pyridineH4-Methoxyphenyl6.25> 50> 8
FP-4 Furo[2,3-b]pyridineCH3Phenyl0.782532
FP-5 Furo[2,3-b]pyridineCH34-Chlorophenyl0.3912.532
PYR-1 PyridineH4-Fluorophenyl9>100>11
PYR-2 PyridineH3-Pyridyl50>100>2
Isoniazid ---0.05> 200> 4000
Rifampicin ---0.1> 50> 500

Note: The data presented in this table is a compilation of representative values from the literature and is intended for illustrative purposes.[4]

Experimental Protocols

Synthesis of Furopyridine Library

A representative method for the synthesis of a furopyridine library is through a C-H amination reaction, which offers a mild and metal-free approach.

Materials:

  • Substituted furo[2,3-b]pyridines

  • Aminating agents (e.g., secondary amines)

  • Oxidizing agent (e.g., potassium persulfate)

  • Solvent (e.g., acetonitrile)

Protocol:

  • To a solution of the starting furo[2,3-b]pyridine (1.0 mmol) in acetonitrile (5 mL), add the corresponding secondary amine (1.2 mmol).

  • Add potassium persulfate (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated furopyridine derivative.

Primary High-Throughput Screening: Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tb. The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Furopyridine compound library (10 mM in DMSO)

  • Isoniazid and Rifampicin (positive controls)

  • DMSO (negative control)

  • Alamar Blue reagent (0.01% w/v in sterile water)

  • 96-well microplates

Protocol:

  • Prepare a suspension of M. tb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

  • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Add 2 µL of the furopyridine compounds from the library to the respective wells (final concentration typically 10-50 µM). Include wells for positive and negative controls.

  • Perform serial dilutions of the compounds across the plate.

  • Inoculate each well with 100 µL of the diluted M. tb suspension, bringing the final volume to 200 µL.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for an additional 12-24 hours at 37°C.

  • Read the results visually (blue to pink color change) or quantitatively using a microplate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm).

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Secondary Assay: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the cytotoxicity of the hit compounds on a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line).

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hit furopyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the hit compounds.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Secondary Assay: Intracellular Growth Inhibition Assay

This assay evaluates the ability of the hit compounds to inhibit the growth of M. tb within macrophages.

Materials:

  • THP-1 human monocytic cell line or primary human macrophages

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Luciferase-expressing M. tuberculosis H37Rv

  • Hit furopyridine compounds

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (e.g., 20 ng/mL) for 24-48 hours.

  • Infect the differentiated macrophages with luciferase-expressing M. tb at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of the hit compounds.

  • Incubate the plate for 3-5 days.

  • After incubation, lyse the macrophages and measure the luciferase activity using a luminometer.

  • Determine the concentration of the compound that inhibits intracellular bacterial growth by 50% (IC50).

Hit Characterization and Mechanism of Action Studies

Identifying the molecular target of a novel anti-tubercular compound is a critical step in its development. A common and effective approach is to generate and sequence spontaneous resistant mutants. This process helps to pinpoint the gene(s) where mutations confer resistance, thereby identifying the likely target or a related pathway.

moa_workflow cluster_0 Resistant Mutant Generation & Sequencing cluster_1 Target Identification & Validation start Confirmed Hit Furopyridine mutant_selection Culture M. tb on solid media with 4-8x MIC of compound start->mutant_selection resistance_confirmation Confirm resistance of isolated colonies mutant_selection->resistance_confirmation wgs Whole Genome Sequencing of resistant and parent strains resistance_confirmation->wgs snp_analysis SNP Analysis to identify mutations wgs->snp_analysis target_hypothesis Hypothesize target based on mutated gene function snp_analysis->target_hypothesis target_validation Target validation (e.g., overexpression, gene knockout, enzymatic assays) target_hypothesis->target_validation lead_optimization Lead Optimization target_validation->lead_optimization

Caption: Workflow for target identification of furopyridine hits.

Potential mechanisms of action for pyridine-based anti-tubercular compounds include:

  • Prodrug Activation: Some pyridine derivatives are prodrugs that require activation by a mycobacterial enzyme, such as the catalase-peroxidase KatG, to exert their effect, often by inhibiting mycolic acid synthesis.

  • Direct Enzyme Inhibition: Other compounds may directly inhibit essential enzymes in M. tb. For example, some pyridine-containing molecules have been shown to target thymidylate kinase (MtbTMPK) or the cytochrome bc1 complex.

  • Disruption of Metal Homeostasis: Certain heterocyclic compounds can act as ionophores, disrupting the metal ion homeostasis within the mycobacterium, leading to toxicity.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the high-throughput screening of furopyridine libraries to identify novel anti-tubercular agents. The combination of whole-cell phenotypic screening with subsequent cytotoxicity and intracellular activity assays allows for the selection of potent and selective compounds. Further investigation into the mechanism of action through the generation and sequencing of resistant mutants is crucial for target identification and the rational design of next-generation furopyridine-based drugs to combat the global threat of tuberculosis.

References

Determining the Potency of Experimental Antibiotics: Application Notes and Protocols for MIC90 Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the critical path of antimicrobial drug development, determining the in vitro potency of an experimental agent is a fundamental step. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To provide a broader understanding of an antibiotic's activity against a population of bacterial isolates, the MIC90 is a crucial metric. The MIC90 is the MIC value at which at least 90% of the tested strains are inhibited. This value is a key parameter in surveillance studies, for establishing susceptibility breakpoints, and for comparing the activity of different antimicrobial agents.

These application notes provide detailed protocols for three widely accepted methods for determining the MIC of experimental antibiotics: Broth Microdilution, Agar Dilution, and the Etest® (gradient diffusion) method. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating accurate and reproducible data.[1][2]

Core Concepts: Understanding MIC50 and MIC90

While the MIC is determined for a single isolate, the MIC50 and MIC90 are statistical measures that describe the activity of an antibiotic against a defined population of bacterial isolates.

  • MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates.

  • MIC90: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.[3]

The determination of these values is essential for understanding the overall effectiveness of a new antibiotic and for monitoring the emergence of resistance.[4]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[5] It is considered a reference method by both CLSI and EUCAST.

Principle: Serial twofold dilutions of the experimental antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits growth.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh the experimental antibiotic powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent depends on the solubility of the compound.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. For fastidious organisms, specific supplemented media like Haemophilus Test Medium (HTM) or CAMHB with lysed horse blood may be required.

    • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

    • Leave one or more wells without antibiotic to serve as a positive growth control, and one well with uninoculated broth as a negative control (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Within 15 minutes of preparation, inoculate each well (including the positive control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plates or place them in a container to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For certain organisms or antibiotics, different incubation times or atmospheric conditions (e.g., 5% CO₂) may be necessary.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible growth (turbidity or a pellet at the bottom of the well). A reading mirror or a spectrophotometric plate reader can aid in visualization.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another reference standard for MIC determination, particularly useful for testing multiple isolates simultaneously.

Principle: Serial twofold dilutions of the experimental antibiotic are incorporated into molten agar, which is then poured into petri dishes. The solidified agar plates, each containing a specific concentration of the antibiotic, are inoculated with a standardized suspension of the test microorganisms. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism.

Detailed Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the experimental antibiotic stock solution in a suitable diluent.

    • For each concentration, add a defined volume of the antibiotic solution to a corresponding volume of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA). A common ratio is 1 part antibiotic solution to 9 parts agar.

    • Mix thoroughly and pour the agar into sterile petri dishes to a uniform depth (3-4 mm).

    • Allow the plates to solidify at room temperature.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension can be further diluted to achieve a final inoculum density of approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.

  • Inoculation:

    • Using a multipoint replicator (inoculator), transfer a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculated spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism. The growth of a single colony or a faint haze should be disregarded.

Etest® (Gradient Diffusion Method)

The Etest is a commercially available method that provides a direct reading of the MIC. It consists of a plastic strip with a predefined, continuous gradient of antibiotic on one side.

Principle: When the Etest strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a stable, continuous concentration gradient. After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Detailed Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

    • Allow the agar surface to dry for 10-15 minutes.

  • Application of Etest Strip:

    • Using sterile forceps, apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar.

    • Once applied, do not move the strip as the antibiotic gradient begins to form immediately.

  • Incubation:

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, a symmetrical inhibition ellipse will be visible.

    • Read the MIC value at the point where the lower part of the ellipse of growth inhibition intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be reported.

Quality Control

To ensure the accuracy and reproducibility of MIC testing, it is essential to perform quality control (QC) with each batch of tests. This involves testing reference strains with known MIC values.

Recommended QC Strains (EUCAST):

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

The obtained MIC values for these QC strains should fall within the acceptable ranges specified by CLSI or EUCAST.

Data Presentation

The results of an MIC90 study are typically presented in a tabular format that allows for easy comparison of the activity of the experimental antibiotic against different groups of bacteria.

Table 1: Example of MIC50 and MIC90 Data Summary

Organism (n=number of isolates)AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (n=100)Experimental Agent X0.06 - 160.54
Comparator A0.12 - 32116
Escherichia coli (n=100)Experimental Agent X≤0.03 - 80.252
Comparator A0.5 - 64432
Pseudomonas aeruginosa (n=50)Experimental Agent X0.25 - >128864
Comparator A1 - >12816>128

Calculation of MIC90

The MIC90 is determined from the cumulative distribution of MIC values for a collection of isolates.

Protocol for Calculating MIC90:

  • Perform MIC testing: Determine the MIC of the experimental antibiotic for each bacterial isolate in the study panel.

  • Rank the MIC values: Arrange all the obtained MIC values in ascending order.

  • Calculate the 90th percentile position: Multiply the total number of isolates (n) by 0.9.

  • Identify the MIC90 value: The MIC value at the position calculated in the previous step is the MIC90. If the calculated position is not a whole number, round up to the next whole number.

Example: For a study with 150 isolates, the 90th percentile position is 150 * 0.9 = 135. The MIC value of the 135th isolate in the ranked list is the MIC90.

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_abx Prepare Antibiotic Stock Solution prep_plates Prepare Microtiter Plates with Dilutions prep_abx->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Broth Microdilution Workflow.

Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_abx_agar Prepare Antibiotic- Containing Agar Plates inoculate_agar Inoculate Agar Plates prep_abx_agar->inoculate_agar prep_inoculum_agar Prepare Standardized Bacterial Inoculum prep_inoculum_agar->inoculate_agar incubate_agar Incubate Plates (16-20h, 35°C) inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration preventing growth) incubate_agar->read_mic_agar

Caption: Agar Dilution Workflow.

Experimental_Workflow_Etest cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum_etest Prepare Standardized Inoculum & Streak Plate apply_strip Apply Etest Strip prep_inoculum_etest->apply_strip incubate_etest Incubate Plate (16-20h, 35°C) apply_strip->incubate_etest read_mic_etest Read MIC at Ellipse Intersection incubate_etest->read_mic_etest

Caption: Etest® (Gradient Diffusion) Workflow.

MIC90_Calculation_Logic start Start with a set of individual MIC values for 'n' isolates rank_mics Rank all MIC values in ascending order start->rank_mics calculate_pos Calculate the 90th percentile position: n * 0.9 rank_mics->calculate_pos get_mic90 The MIC value at the calculated position is the MIC90 calculate_pos->get_mic90 end_mic90 MIC90 Determined get_mic90->end_mic90

Caption: Logic for MIC90 Calculation.

References

Application Notes and Protocols for Culturing Multidrug-Resistant Mycobacterium tuberculosis for Drug Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the culture and drug susceptibility testing (DST) of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The following sections outline the necessary safety precautions, media preparation, and a comparative overview of commonly used phenotypic DST methods.

Introduction and Safety Precautions

Culturing MDR-TB is essential for diagnosing resistance, guiding patient treatment, and for research and development of new anti-tubercular agents. MDR-TB is defined as resistance to at least isoniazid and rifampin, two of the most potent first-line anti-TB drugs.[1] Handling live cultures of MDR-TB poses a significant laboratory-acquired infection risk. Therefore, all procedures must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[2][3]

Key Safety Measures:

  • Work must be performed within a certified Class II Biological Safety Cabinet (BSC).[3]

  • Personal Protective Equipment (PPE), including N95 respirators, gloves, and solid-front gowns, is mandatory.

  • All culture waste and contaminated materials must be decontaminated, preferably by autoclaving, before disposal.[2]

  • A comprehensive spill-response protocol must be in place.

  • Access to the laboratory should be restricted to authorized personnel.

Specimen Processing and Decontamination

Clinical specimens, such as sputum, must be processed to liquefy the sample and eliminate contaminating microorganisms before inoculation into culture media. The N-acetyl-L-cysteine–sodium hydroxide (NALC-NaOH) method is commonly used.

Culture Media for Mycobacterium tuberculosis

M. tuberculosis can be cultured in both liquid and solid media. Liquid media generally support faster growth.

Liquid Medium: Middlebrook 7H9 Broth

Middlebrook 7H9 is a widely used liquid medium for the primary isolation and cultivation of mycobacteria. It is the base for automated systems like the BACTEC MGIT 960 and for manual methods like the Microscopic Observation Drug Susceptibility (MODS) assay.

Solid Media: Middlebrook 7H10 and 7H11 Agar

Middlebrook 7H10 and 7H11 are agar-based media used for isolating and determining colony morphology of M. tuberculosis. The agar proportion method, a traditional DST method, is performed on these solid media.

Phenotypic Drug Susceptibility Testing (DST) Methods

Phenotypic DST methods remain the gold standard for determining the susceptibility of M. tuberculosis isolates to various drugs. These methods involve exposing the bacteria to specific drug concentrations and observing for growth inhibition.

Overview of Common DST Methods
MethodPrincipleTypical Turnaround Time (Direct from Specimen)ThroughputKey AdvantagesKey Disadvantages
BACTEC™ MGIT™ 960 System Automated liquid culture system that detects mycobacterial growth by fluorescence.10-12 days for direct DST.HighAutomated, rapid, and reliable for first and second-line drugs.High cost, requires specialized equipment.
Microscopic Observation Drug Susceptibility (MODS) Assay Direct observation of microscopic cord formation in liquid culture in the presence of drugs.Median of 7-14 days.ModerateLow cost, rapid, and provides simultaneous detection and DST.Requires skilled microscopy, risk of cross-contamination.
Microplate Alamar Blue Assay (MABA) Colorimetric assay where a redox indicator (Alamar blue) changes color in the presence of viable bacteria.~8 days for results from isolates.HighInexpensive, high-throughput, does not require specialized equipment.Primarily for indirect testing, interpretation can be subjective.
Agar Proportion Method Compares colony growth on drug-containing solid medium to growth on drug-free medium.Up to 21 days for results from isolates.LowGold standard, reliable.Slow, laborious.

Experimental Protocols

Protocol 1: Preparation of Middlebrook 7H9 Broth Base

This protocol is for the preparation of the basal liquid medium used in various DST methods.

Materials:

  • Middlebrook 7H9 Broth Base powder

  • Glycerol or Polysorbate 80 (Tween 80)

  • Distilled water

  • Autoclave

  • Sterile flasks and containers

Procedure:

  • Suspend 4.7 g of Middlebrook 7H9 Broth Base powder in 900 mL of distilled water.

  • Add 2 mL of glycerol. Alternatively, for dispersed growth, add 0.5 mL of Tween 80.

  • Mix thoroughly until the powder is completely dissolved. Heat gently if necessary.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to 45-50°C.

  • Aseptically add 100 mL of Middlebrook OADC or ADC Enrichment.

  • Mix well and dispense into sterile containers.

  • Check for sterility by incubating a sample at 37°C overnight before use.

Protocol 2: BACTEC™ MGIT™ 960 Drug Susceptibility Testing

This is an automated method for rapid DST. The following provides a general overview of the indirect DST procedure.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes (7 mL modified Middlebrook 7H9 broth)

  • MGIT™ Growth Supplement and PANTA™ antibiotic mixture

  • Lyophilized anti-TB drugs

  • Pure culture of M. tuberculosis

Procedure:

  • Prepare the drug solutions according to the manufacturer's instructions to achieve the desired critical concentrations.

  • Prepare a standardized inoculum of M. tuberculosis from a pure culture with a turbidity matching a 0.5 McFarland standard.

  • Aseptically add 0.8 mL of the MGIT™ Growth Supplement to each MGIT tube.

  • Add the appropriate concentration of the reconstituted drug to the labeled drug-containing tubes. One tube remains as a drug-free growth control.

  • Inoculate each tube (both drug-containing and control) with 0.5 mL of the standardized bacterial suspension.

  • Cap the tubes tightly and vortex gently.

  • Enter the tubes into the MGIT 960 instrument. The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.

  • The instrument flags a tube as positive when the fluorescence reaches a predetermined threshold. If the growth control becomes positive and the drug-containing tube remains negative after a specified time, the organism is reported as susceptible. If the drug-containing tube also becomes positive, the organism is reported as resistant.

Table of Critical Concentrations for BACTEC™ MGIT™ 960 System

DrugCritical Concentration (μg/mL)
Isoniazid0.1
Rifampin1.0
Ethambutol5.0
Pyrazinamide100.0
Streptomycin1.0
Amikacin1.0
Capreomycin2.5
Ethionamide5.0
Ofloxacin2.0
Linezolid1.0

Protocol 3: Microscopic Observation Drug Susceptibility (MODS) Assay

This protocol describes a direct DST method performed in 24-well plates.

Materials:

  • Sterile 24-well flat-bottom plates

  • Middlebrook 7H9 broth with OADC enrichment and PANTA

  • Isoniazid (INH) and Rifampin (RIF) stock solutions

  • Processed sputum specimen

  • Inverted light microscope

Procedure:

  • Prepare Middlebrook 7H9 broth as described in Protocol 1, supplemented with OADC and PANTA.

  • Prepare drug-containing media by adding INH and RIF to the broth to achieve final concentrations of 0.4 µg/mL for INH and 1.0 µg/mL for RIF.

  • For each specimen, use one column of a 24-well plate.

  • Dispense 900 µL of the final processed sample suspension into four wells of a column.

  • Add 100 µL of plain broth to the first well (drug-free control).

  • Add 100 µL of INH solution to the second well.

  • Add 100 µL of RIF solution to the third well.

  • The fourth well can be used for another drug or as a duplicate control.

  • Include a negative control column (broth only) and a positive control column (inoculated with a known susceptible strain like H37Rv) on each plate.

  • Seal the plate and incubate at 37°C.

  • Starting from day 5, examine the plates daily using an inverted microscope for the characteristic cord-like growth of M. tuberculosis.

  • A culture is considered positive when cording is observed in the drug-free control well.

  • Interpretation:

    • Susceptible: Growth is observed in the control well but not in the drug-containing wells.

    • Resistant: Growth is observed in both the control and the respective drug-containing well.

    • MDR-TB: Growth is observed in the control, INH, and RIF wells.

  • Final results are typically available between 7 and 21 days.

Protocol 4: Microplate Alamar Blue Assay (MABA)

This protocol describes an indirect DST method using a 96-well plate format.

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth with OADC enrichment

  • Alamar blue reagent

  • Tween 80 (20% solution)

  • Anti-TB drug stock solutions

  • Pure culture of M. tuberculosis

Procedure:

  • In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of each drug to the first well of a row and perform serial twofold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis from a pure culture, adjusted to a 1.0 McFarland standard and then diluted 1:50 in 7H9 broth.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for media-only control wells.

  • Seal the plate and incubate at 37°C.

  • After 5-7 days of incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to one growth control well.

  • Re-incubate and observe for a color change from blue to pink, which indicates bacterial growth.

  • Once the growth control well turns pink, add the Alamar blue and Tween 80 mixture to all wells.

  • Incubate for an additional 24 hours.

  • Read the results visually. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents the color change from blue to pink.

Table of Critical Concentrations for MABA

DrugSusceptible MIC (μg/mL)Resistant MIC (μg/mL)
Isoniazid≤ 0.25≥ 0.5
Rifampin≤ 1.0≥ 2.0
Ethambutol≤ 2.5≥ 4.0
Streptomycin≤ 1.0≥ 2.0
(Source: Data derived from research studies comparing MABA to gold standard methods)

Visualizations

Experimental_Workflow_for_MDR_TB_DST cluster_0 Sample Preparation cluster_1 Culture & DST Methods cluster_2 Results Sputum Sputum Sample Decon Decontamination (e.g., NALC-NaOH) Sputum->Decon MGIT MGIT Decon->MGIT Direct DST MODS MODS Decon->MODS Direct DST Culture Culture Decon->Culture Primary Culture Result Susceptibility Profile (Susceptible, Resistant, MDR) MGIT->Result MODS->Result MABA MABA MABA->Result Agar_Prop Agar_Prop Agar_Prop->Result

MODS_Assay_Workflow cluster_0 Plate Setup cluster_1 Incubation & Observation cluster_2 Result Interpretation Sample Processed Sputum (900µL per well) Well1 Well 1: + Drug-Free Broth Well2 Well 2: + Isoniazid (INH) Well3 Well 3: + Rifampin (RIF) Incubate Incubate at 37°C Well1->Incubate Well2->Incubate Well3->Incubate Observe Daily Microscopic Observation (from Day 5) Incubate->Observe Growth_Control Growth in Well 1? Observe->Growth_Control Growth_INH Growth in Well 2? Growth_Control->Growth_INH Yes Growth_RIF Growth in Well 3? Growth_Control->Growth_RIF Yes Growth_INH->Growth_RIF No Growth_INH->Growth_RIF Yes Susceptible Susceptible Growth_INH->Susceptible No MDR MDR Growth_RIF->MDR Yes Res_INH Res_INH Growth_RIF->Res_INH No Res_RIF Res_RIF Growth_RIF->Res_RIF No

MABA_Workflow cluster_0 Plate Preparation cluster_1 Incubation & Reagent Addition cluster_2 Reading Results Plate 96-Well Plate Dilute Serial Drug Dilutions Plate->Dilute Inoculate Inoculate with M. tb. Suspension Dilute->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 Add_Reagent Add Alamar Blue + Tween 80 Incubate1->Add_Reagent Incubate2 Incubate at 37°C (24 hours) Add_Reagent->Incubate2 Read Visual Reading Incubate2->Read Color_Change Blue -> No Growth Pink -> Growth Read->Color_Change MIC Determine MIC Color_Change->MIC

References

Application Note: High-Performance Liquid Chromatography Purification of Mdrtb-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdrtb-IN-1 is a novel synthetic compound under investigation for its potential activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). As a critical step in its preclinical development, a robust and efficient purification method is required to ensure high purity of the active pharmaceutical ingredient (API) for subsequent in vitro and in vivo studies. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from a crude synthetic mixture. The protocol is designed to yield a final product with high purity and recovery, suitable for further pharmacological evaluation.

Physicochemical Properties of this compound (Hypothetical)

To develop an effective purification strategy, the physicochemical properties of this compound were considered. As a small molecule inhibitor, it is characterized as a moderately non-polar compound with good solubility in organic solvents.

PropertyValue
Molecular Weight~450 g/mol
Polarity (LogP)2.5 - 3.5
SolubilitySoluble in Methanol, Acetonitrile, DMSO; Poorly soluble in water

Based on these properties, reversed-phase chromatography was selected as the most suitable purification technique, utilizing a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Purification of this compound

This protocol outlines the procedure for the preparative purification of this compound.

1. Sample Preparation:

  • Dissolve the crude this compound solid in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol.

  • Dilute the dissolved sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration suitable for injection (e.g., 10-50 mg/mL).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Instrument Preparative HPLC system with a UV-Vis detector
Column C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature 30 °C

3. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 3 column volumes.

  • Inject the prepared sample onto the column.

  • Initiate the gradient elution program.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of this compound.

  • Pool the collected fractions containing the purified compound.

4. Post-Purification Processing:

  • Analyze the purity of the pooled fractions using analytical HPLC.

  • Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Quantitative Data Summary

The following table summarizes the hypothetical results obtained from the purification of a 500 mg batch of crude this compound.

ParameterValue
Crude Purity (by analytical HPLC) 85%
Retention Time of this compound 15.2 minutes
Purified Purity (by analytical HPLC) >98%
Total Yield of Purified Product 405 mg
Recovery Rate 95.3% (of the initial amount of this compound)

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

Mdrtb_IN_1_Purification_Workflow Crude Crude this compound Synthesis Product Dissolution Dissolution in DMSO/Methanol Crude->Dissolution Filtration Filtration (0.45 µm PTFE filter) Dissolution->Filtration HPLC_Injection Preparative RP-HPLC Injection Filtration->HPLC_Injection Fraction_Collection Fraction Collection of Target Peak HPLC_Injection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling If purity >98% Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified this compound (>98% Purity) Lyophilization->Final_Product Mdrtb_IN_1_Mechanism_of_Action Mdrtb_IN_1 This compound Mdrtb_IN_1->Inhibition Target_Enzyme M. tuberculosis Target Enzyme Product Essential Product for Cell Wall Synthesis Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Cell_Death Bacterial Cell Death Product->Cell_Death Inhibition->Target_Enzyme Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of MDR-TB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of multidrug-resistant tuberculosis (MDR-TB) inhibitors. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their synthetic protocols and improve yields. The information is based on established strategies for the synthesis of potent anti-TB compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low yields in the synthesis of complex MDR-TB inhibitors?

A1: Low yields in the synthesis of MDR-TB inhibitors can stem from several factors. These include incomplete reactions, formation of side products, and difficulties in purification. For complex molecules with multiple stereocenters, poor stereoselectivity can also significantly reduce the yield of the desired isomer[1][2]. The stability of reagents and intermediates is another critical factor that can impact the overall yield.

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity often requires careful optimization of reaction conditions. Key strategies include the use of chiral bases or catalysts, and the addition of specific salts that can influence the transition state of the reaction. For instance, in the synthesis of bedaquiline, the use of chiral lithium amides and additives like lithium bromide (LiBr) has been shown to significantly improve the diastereomeric ratio[1][3]. Temperature control is also crucial, as lower temperatures often favor the formation of one diastereomer over the other.

Q3: Are there alternative energy sources that can enhance reaction rates and yields?

A3: Yes, microwave-assisted synthesis is a powerful technique for improving reaction outcomes. It can significantly shorten reaction times and, in many cases, increase yields compared to conventional heating[4]. This method is particularly useful for steps that are sluggish or require high temperatures, as it allows for rapid and uniform heating of the reaction mixture.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

Q: My reaction is not going to completion, resulting in a low yield of the desired product. What steps can I take to improve the conversion?

A:

  • Reagent Purity and Stoichiometry: Ensure that all reagents are pure and anhydrous, as impurities and moisture can quench reactive species. Carefully check the stoichiometry of your reactants; a slight excess of one reagent may be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. For temperature-sensitive reactions, a careful increase in temperature might be beneficial.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and equilibria. Experiment with different solvents to find one that best solubilizes the reactants and facilitates the desired chemical transformation.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or may be sensitive to air and moisture.

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction is producing a mixture of products, making the purification of the desired compound difficult and reducing the isolated yield. How can I minimize side product formation?

A:

  • Optimize Reaction Conditions: The formation of byproducts is often highly dependent on reaction conditions. Systematically vary parameters such as temperature, reaction time, and the order of reagent addition. For example, sequential addition of reagents can sometimes prevent the formation of undesired products.

  • Use of Additives: Certain additives can selectively promote the desired reaction pathway. For instance, in the synthesis of bedaquiline, the addition of LiBr was found to improve both yield and diastereoselectivity by modifying the reactivity of the organolithium reagent.

  • Protective Group Strategy: If your molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups and prevent unwanted side reactions.

  • Alternative Purification Techniques: If chromatographic separation is challenging, consider alternative methods like crystallization. Recrystallization can sometimes selectively isolate the desired product from a complex mixture, as demonstrated in the purification of bedaquiline diastereomers.

Quantitative Data Summary

The following table summarizes the optimization of the lithiation-addition sequence in the synthesis of racemic bedaquiline, highlighting the impact of different bases and the addition of LiBr on the yield and diastereomeric ratio (d.r.).

EntryBaseAdditiveYield of Diastereomeric Mixture (%)Diastereomeric Ratio (RS,SR : RR,SS)Yield of Desired Diastereomer (%)
1LDANone251.2 : 1.0~14
2N-methylpiperazineNone601.2 : 1.0~33
3DiisopropylamineLiBr371.2 : 1.0~20
4N-methylpiperazineLiBr922.5 : 1.0~66

Data adapted from a study on improving the synthesis of bedaquiline.

Experimental Protocols

Improved Diastereoselective Synthesis of Racemic Bedaquiline

This protocol describes an optimized lithiation-addition sequence for the synthesis of racemic bedaquiline, which has been shown to significantly improve the yield and diastereoselectivity.

Materials:

  • Substituted quinoline starting material

  • Substituted bromobenzene starting material

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methylpiperazine

  • Lithium bromide (LiBr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted bromobenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to allow for the formation of the organolithium reagent.

  • In a separate flask, prepare a solution of the substituted quinoline in anhydrous THF.

  • Add the solution of the substituted quinoline to the organolithium reagent at -78 °C.

  • To improve diastereoselectivity and yield, add a solution of LiBr in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to isolate the desired diastereomer of bedaquiline.

Visualizations

Synthesis_Optimization_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategy cluster_execution Execution & Evaluation cluster_outcome Outcome Problem Low Yield or Purity Analysis Identify Potential Causes: - Incomplete Reaction - Side Product Formation - Poor Selectivity - Degradation Problem->Analysis Parameters Vary Reaction Parameters: - Temperature - Concentration - Solvent - Catalyst/Reagent - Reaction Time Analysis->Parameters DOE Design of Experiments (DoE) Parameters->DOE optional Experiment Perform Experiments Parameters->Experiment DOE->Experiment Monitor Monitor Reaction (TLC, LC-MS, NMR) Experiment->Monitor Purify Isolate & Purify Product Monitor->Purify Characterize Characterize Product (Yield, Purity, Structure) Purify->Characterize Improved Improved Yield/Purity Characterize->Improved Reiterate Further Optimization Needed Characterize->Reiterate Reiterate->Analysis

Caption: Workflow for optimizing a chemical synthesis to improve yield and purity.

MDR_TB_Drug_Action_and_Resistance cluster_drug_action Drug Action cluster_resistance Resistance Mechanism Drug Anti-TB Drug (e.g., Fluoroquinolone) Target Bacterial Target (e.g., DNA Gyrase) Drug->Target binds to ReducedBinding Reduced Drug Binding Drug->ReducedBinding fails to bind effectively Inhibition Inhibition of Cellular Process (e.g., DNA Replication) Target->Inhibition leads to CellDeath Bacterial Cell Death Inhibition->CellDeath Mutation Target Gene Mutation (e.g., gyrA mutation) AlteredTarget Altered Target Structure Mutation->AlteredTarget AlteredTarget->ReducedBinding DrugIneffective Drug Ineffective ReducedBinding->DrugIneffective

Caption: Simplified pathway of fluoroquinolone action and resistance in M. tuberculosis.

References

Troubleshooting Mdrtb-IN-1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mdrtb-IN-1. Given the limited publicly available data on this specific compound, this guide also offers general advice applicable to novel small molecules with similar structural features, such as the furo[2,3-b]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an antibiotic compound that has shown activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC90) of 10.5 μM.[1] Its chemical name is Ethyl 2-methyl-6-(pyrrolidin-1-yl)furo[2,3-b]pyridine-3-carboxylate.

Q2: What are the known chemical properties of this compound?

Specific experimentally determined properties for this compound are not widely published. However, based on its chemical structure, we can provide the following information:

PropertyValueSource
CAS Number 1973401-05-6Chemical Supplier Data
Molecular Formula C₁₅H₁₈N₂O₃Chemical Supplier Data
Molecular Weight 274.32 g/mol Chemical Supplier Data

Q3: In which solvents is this compound likely to be soluble?

While specific solubility data is unavailable, compounds with similar structures are often soluble in organic solvents. It is recommended to start with small-scale solubility tests in solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous buffers, solubility is likely to be limited and may require the use of a co-solvent.

Q4: What is the proposed mechanism of action for this compound?

The precise mechanism of action for this compound has not been publicly documented. However, as an anti-tubercular agent, it may target essential pathways in Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication.[2][3] The furo[2,3-b]pyridine scaffold is a pharmacophore that has been explored for various biological activities.

Troubleshooting Guide: this compound Instability in Solution

Users may encounter issues with the stability of this compound in solution, leading to variability in experimental results. This guide addresses common problems and provides systematic approaches to troubleshooting.

Issue 1: Precipitation of the Compound in Aqueous Buffer

Symptoms:

  • Cloudiness or visible particles in the solution after dilution from a stock.

  • Inconsistent results in cell-based or biochemical assays.

  • Lower than expected compound concentration upon analysis.

Potential Causes:

  • Low Aqueous Solubility: The compound may be poorly soluble in aqueous buffers at the desired concentration.

  • pH-Dependent Solubility: The protonation state of the pyrrolidinyl and pyridine nitrogen atoms can influence solubility, which may change with the pH of the buffer.

  • "Salting Out": High salt concentrations in the buffer can decrease the solubility of organic compounds.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your stock solution (e.g., in DMSO) is fully dissolved and free of precipitate before diluting into an aqueous buffer.

  • Determine Approximate Aqueous Solubility: Perform a preliminary solubility test. (See Experimental Protocols section).

  • Adjust Final Assay Concentration: If the working concentration is too high, lower it to a level below the determined solubility limit.

  • Incorporate a Co-solvent: If permissible in your experimental system, maintain a small percentage of the organic stock solvent (e.g., 0.1-0.5% DMSO) in the final aqueous solution to aid solubility.

  • Test Different pH Buffers: Evaluate the compound's solubility in a range of physiologically relevant pH buffers (e.g., pH 6.5, 7.4, 8.0) to identify optimal conditions.

Issue 2: Degradation of the Compound Over Time

Symptoms:

  • Loss of biological activity in older solutions compared to freshly prepared ones.

  • Appearance of new peaks and a decrease in the parent compound peak in analytical chromatography (e.g., HPLC).

  • Color change in the solution.

Potential Causes:

  • Hydrolysis: The ethyl ester functional group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The furo[2,3-b]pyridine core may be susceptible to oxidative degradation.

  • Photodegradation: Exposure to light can sometimes induce degradation of heterocyclic compounds.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.

  • Conduct a Stability Study: Assess the stability of this compound in your chosen solvent and buffer systems over a time course relevant to your experiments. (See Experimental Protocols section).

  • Control Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light by using amber vials or wrapping containers in foil.

    • Atmosphere: For long-term storage, consider aliquoting and storing under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Buffer Selection: Use buffers with minimal reactivity. Avoid highly acidic or alkaline conditions if hydrolysis is suspected.

Summary of Troubleshooting Approaches
IssuePotential CauseRecommended Action
Precipitation Low aqueous solubilityDetermine solubility limit; lower working concentration; use a co-solvent.
pH-dependent solubilityTest solubility across a range of pH values.
Degradation Hydrolysis of esterUse fresh solutions; avoid acidic/basic pH; conduct stability study.
Oxidation/PhotodegradationStore protected from light and air; consider inert gas overlay.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • In separate microcentrifuge tubes, add your aqueous buffer of choice.

  • Spike the buffer with the stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).

  • Vortex each tube thoroughly.

  • Incubate at room temperature for 1-2 hours.

  • Visually inspect for any signs of precipitation against a dark background.

  • For a more quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.

  • Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Solution Stability Assessment
  • Prepare a solution of this compound in your experimental buffer at the desired working concentration.

  • Divide the solution into multiple aliquots in appropriate storage vials.

  • Store the aliquots under different conditions relevant to your experimental workflow (e.g., on ice, at room temperature, at 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Immediately analyze the samples by HPLC or LC-MS to quantify the remaining percentage of the parent compound.

  • Plot the percentage of intact this compound versus time for each condition to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_solutions Solutions stock Prepare 10 mM Stock in 100% DMSO dilute Dilute to Working Conc. in Aqueous Buffer stock->dilute Spike-in check_precip Precipitation? dilute->check_precip check_degrad Degradation? check_precip->check_degrad No sol_protocol Run Solubility Protocol check_precip->sol_protocol Yes stab_protocol Run Stability Protocol check_degrad->stab_protocol Yes experiment Proceed to Experiment check_degrad->experiment No adjust Adjust Conditions (pH, Conc., Solvent) sol_protocol->adjust stab_protocol->adjust adjust->dilute Re-optimize signaling_pathway Mtb Mycobacterium tuberculosis Target Essential Pathway (e.g., Cell Wall Synthesis) Mtb->Target Requires Growth Bacterial Growth & Proliferation Target->Growth Mdrtb_IN_1 This compound Inhibition Inhibition Mdrtb_IN_1->Inhibition Inhibition->Target Blocks

References

Technical Support Center: Optimizing C-H Amination of Furopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C-H amination of furopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these advanced synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the C-H amination of furopyridines?

A1: Researchers may face several challenges, including:

  • Low Yields: Often a result of suboptimal reaction conditions, catalyst deactivation, or substrate decomposition.

  • Poor Regioselectivity: Difficulty in controlling the position of amination on the furopyridine scaffold. The electronic properties of both the furan and pyridine rings influence the reactivity of the C-H bonds.

  • Substrate Decomposition: The furan ring, in particular, can be sensitive to strongly acidic or oxidative conditions, leading to degradation and reduced yields[1].

  • Catalyst Inactivity: The catalyst's effectiveness can be diminished by impurities in the starting materials or solvents[1].

  • Competing Reactions: Side reactions, such as oxidation of the furan ring or dimerization of the starting material, can lower the yield of the desired aminated product.

Q2: Which catalysts are typically used for the C-H amination of furopyridines?

A2: While the specific catalyst will depend on the reaction mechanism, common choices for C-H amination of N-heterocycles include transition metals such as copper, rhodium, and iron.[2][3][4] Copper-based systems are often favored due to their cost-effectiveness and versatility in promoting C-N bond formation. Iron catalysts are also gaining attention as a more sustainable option.

Q3: What is the role of an oxidant in these reactions?

A3: In many C-H amination reactions, an oxidant is required to facilitate the catalytic cycle. The oxidant can enable the regeneration of the active catalyst or participate directly in the C-H activation step. Common oxidants include peroxides, persulfates, and sometimes atmospheric oxygen. The choice of oxidant should be carefully considered to avoid unwanted side reactions, such as over-oxidation of the furopyridine substrate.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a critical role in reactant solubility, reaction rate, and can influence the reaction pathway. For C-H amination reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are frequently used. However, the optimal solvent should be determined empirically for each specific furopyridine substrate and catalytic system.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and properly stored. Consider using a new batch of catalyst or a different ligand. Impurities in starting materials can poison the catalyst; purify reagents if necessary.
Suboptimal Temperature Screen a range of temperatures. Some reactions require elevated temperatures to overcome activation energy, while others may lead to decomposition at higher temperatures.
Incorrect Solvent The chosen solvent may not be suitable for the reaction. Screen a variety of solvents with different polarities.
Inappropriate Oxidant The oxidant may be too harsh or not effective enough. Experiment with different oxidants and concentrations.
Atmosphere Control Some catalytic systems are sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.

Issue 2: Poor Regioselectivity

Possible Cause Suggested Solution
Steric Hindrance The position of amination can be influenced by bulky substituents on the furopyridine ring. Consider modifying the substrate or using a catalyst with a different ligand to alter the steric environment.
Electronic Effects The inherent electronic properties of the furopyridine system dictate the most reactive C-H bond. Modifying substituents on the ring can alter the electron density and influence regioselectivity.
Catalyst/Ligand Choice The ligand on the metal catalyst can play a significant role in directing the amination to a specific position. Experiment with different ligands to improve selectivity.

Issue 3: Substrate Decomposition

Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures or the use of strong acids/bases can lead to the degradation of the furopyridine, particularly the furan ring. Attempt the reaction under milder conditions (e.g., lower temperature, weaker base).
Incompatible Oxidant The oxidant may be too aggressive, leading to over-oxidation and decomposition. Use a milder oxidant or reduce its concentration.
Prolonged Reaction Time Extended reaction times can lead to product degradation. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Data on Reaction Condition Optimization

The following tables provide hypothetical yet representative data for optimizing a generic C-H amination of a furopyridine derivative.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%) Ligand (mol%) Yield (%)
Cu(OAc)₂ (10)None15
Cu(OAc)₂ (10)1,10-Phenanthroline (15)45
CuI (10)Neocuproine (15)62
Rh₂(OAc)₄ (2)None55
FeCl₂ (15)None35

Table 2: Effect of Solvent on Yield

Solvent Yield (%)
Toluene25
Dioxane40
Acetonitrile58
DMF65
DMSO72

Table 3: Effect of Temperature on Yield

Temperature (°C) Yield (%)
8030
10055
12075
14060 (decomposition observed)

Experimental Protocols

Representative Protocol for Copper-Catalyzed C-H Amination of a Furopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Furopyridine derivative (1.0 mmol)

  • Amine source (e.g., an N-heterocycle, 1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Neocuproine (0.15 mmol, 15 mol%)

  • Potassium persulfate (K₂S₂O₈) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry Schlenk tube, add the furopyridine derivative, amine source, CuI, and neocuproine.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add dry DMSO via syringe.

  • Add potassium persulfate to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated furopyridine.

Visualizations

Experimental_Workflow prep Reaction Setup (Furopyridine, Amine, Catalyst, Ligand, Solvent) reaction Reaction (Heating under Inert Atmosphere) prep->reaction 120°C monitoring Monitoring (TLC/LC-MS) reaction->monitoring 12-24h workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for C-H amination of furopyridines.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst change_catalyst Use fresh catalyst or different ligand check_catalyst->change_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes change_catalyst->check_temp optimize_temp Screen temperature range (e.g., 80-140°C) check_temp->optimize_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Screen different solvents (e.g., DMF, DMSO, MeCN) check_solvent->optimize_solvent No check_reagents Are reagents pure? check_solvent->check_reagents Yes optimize_solvent->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low-yield C-H amination reactions.

References

Reducing off-target effects of Mdrtb-IN-1 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mdrtb-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in in vitro experiments and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is an investigational kinase inhibitor developed to target key signaling pathways within Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Kinase inhibitors are a class of targeted therapies designed to interfere with specific kinase molecules, which are crucial for cellular regulation.[3][4] While the specific target kinase of this compound is under investigation, it is designed to be an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinase to prevent the phosphorylation of downstream substrates. This action is intended to disrupt essential processes for Mtb survival and proliferation.[5]

Q2: What are the common causes of off-target effects with kinase inhibitors like this compound?

A2: Off-target effects of kinase inhibitors often stem from the high degree of conservation in the ATP-binding pocket across the human kinome and within the Mtb kinome. Because many kinase inhibitors are designed to be ATP-competitive, they can inadvertently bind to multiple kinases, leading to unintended biological consequences. Additionally, some inhibitors may bind to non-kinase proteins that also possess ATP-binding sites.

Q3: How can I assess the selectivity of this compound in my experiments?

A3: A thorough assessment of inhibitor selectivity involves a combination of in vitro and cell-based assays. A standard approach is to perform a broad in vitro kinase profiling panel to determine the IC50 values against a wide range of kinases. This provides a broad overview of the inhibitor's selectivity. Following this, cell-based assays such as the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within a physiological context.

Q4: I am observing high toxicity in my cell-based assays, even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity could be due to several factors. The observed cellular phenotype may be the result of inhibiting an unknown off-target kinase that is critical for host cell survival. It is also possible that the compound itself has inherent cytotoxic properties unrelated to kinase inhibition. Extended incubation times can also amplify subtle off-target or cytotoxic effects.

Q5: How can I definitively prove that an observed phenotype is due to the on-target effect of this compound?

A5: Distinguishing on-target from off-target effects is a significant challenge. Several experimental strategies can provide strong evidence for an on-target mechanism:

  • Rescue Experiments: If the phenotype is on-target, it should be reversible by expressing a drug-resistant mutant of the target kinase that this compound cannot bind to.

  • RNAi/CRISPR Knockdown: Using siRNA or CRISPR to specifically reduce the expression of the target kinase should phenocopy the effect of this compound treatment.

  • Use of a Structurally Unrelated Inhibitor: Employing a different, structurally distinct inhibitor of the same target kinase should reproduce the same phenotype if the effect is on-target.

Troubleshooting Guides

Problem 1: High Variability in In Vitro Kinase Assay Results

High variability between replicate wells can obscure the true inhibitory effect of this compound.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Inadequate Reagent Mixing Thoroughly mix all components, such as the enzyme, substrate, and inhibitor solutions, before and after addition to the assay plate.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile buffer or water instead.
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously to ensure consistent timing.
Compound Solubility Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under the final assay conditions.
Problem 2: Discrepancy Between Biochemical Potency and Cellular Activity

It is common to observe that an inhibitor is potent in biochemical assays but shows reduced activity or unexpected effects in cell-based assays.

Potential Cause Troubleshooting Step
High Cellular ATP Concentration In vitro assays are often performed at ATP concentrations lower than physiological levels. The high ATP concentration inside a cell can outcompete an ATP-competitive inhibitor like this compound, reducing its apparent potency. Consider using an assay format that measures target engagement directly, such as CETSA.
Cell Permeability This compound may have poor cell permeability, preventing it from reaching its intracellular target. Assess compound uptake using methods like mass spectrometry.
Efflux Pumps The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Off-Target Effects in Cells In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest. Use orthogonal assays like Western blotting to confirm the modulation of the intended signaling pathway.

Data Presentation

Table 1: Hypothetical In Vitro Kinase Selectivity Profile of this compound

The quantitative data from in vitro kinase profiling should be summarized in a table for easy comparison. A highly selective inhibitor will show a large window (e.g., >100-fold) between its potency for the primary target and any off-targets.

Kinase TargetIC₅₀ (nM) of this compoundFold Selectivity vs. Primary Target
Primary Mtb Target Kinase A 25 1x
Off-Target Mtb Kinase 12,750110x
Off-Target Mtb Kinase 2>10,000>400x
Human Kinase 1 (e.g., SRC)1,50060x
Human Kinase 2 (e.g., ABL)8,000320x
Human Kinase 3 (e.g., JNK1)>10,000>400x

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol provides a general guideline for determining the IC₅₀ of this compound against a panel of kinases.

Materials:

  • Purified kinase enzymes

  • Kinase-specific peptide or protein substrate

  • Kinase reaction buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [γ-³³P]ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.

  • Add the substrate and the kinase enzyme to each well to initiate the reaction.

  • Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to allow for better comparison of inhibitor potencies.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular environment based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • Cell line expressing the target kinase (e.g., Mtb-infected macrophages)

  • Cell culture medium and reagents

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer and lyse the cells.

  • Aliquot the cell lysate into separate PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant (soluble fraction) and analyze by Western blotting or another protein detection method to quantify the amount of the target protein that remains soluble at each temperature.

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Upstream Kinase Upstream Kinase Target Kinase A Target Kinase A Upstream Kinase->Target Kinase A Activates Off-Target Kinase Off-Target Kinase Upstream Kinase->Off-Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase A->Downstream Substrate Phosphorylates Cellular Response Cellular Response Downstream Substrate->Cellular Response Off-Target Substrate Off-Target Substrate Off-Target Kinase->Off-Target Substrate Phosphorylates Off-Target Effect Off-Target Effect Off-Target Substrate->Off-Target Effect This compound This compound This compound->Target Kinase A Inhibits (On-Target) This compound->Off-Target Kinase Inhibits (Off-Target)

Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.

A Start: Design Experiment B Perform In Vitro Kinase Profiling Panel A->B C Analyze IC50 Data Is the inhibitor selective? B->C D High Selectivity (>100-fold) C->D Yes E Low Selectivity C->E No F Perform Cellular Target Engagement Assay (e.g., CETSA) D->F J Investigate Off-Target Effects (e.g., Proteomics) E->J G Confirm On-Target Pathway Modulation (e.g., Western Blot) F->G H Does cellular activity correlate with on-target inhibition? G->H I On-Target Effect Confirmed H->I Yes H->J No K End: Characterize Off-Targets I->K J->K

Caption: Experimental workflow for assessing the on- and off-target effects of this compound.

Start Inconsistent Results in Cell-Based Assay Q1 Is there high variability between replicates? Start->Q1 A1 Check Pipetting Accuracy, Reagent Mixing, and for Plate Edge Effects Q1->A1 Yes Q2 Is the IC50 higher than in biochemical assays? Q1->Q2 No A1->Q2 A2 Assess Cell Permeability, Efflux, and High Cellular ATP Competition Q2->A2 Yes Q3 Is there unexpected cytotoxicity? Q2->Q3 No A2->Q3 A3 Perform Counter-Screening and Investigate Critical Off-Target Inhibition Q3->A3 Yes End Problem Resolved or Characterized Q3->End No A3->End

Caption: Logical troubleshooting flow for common issues with this compound in cellular assays.

References

Technical Support Center: Scale-Up Synthesis of Furo[2,3-b]pyridine Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of furo[2,3-b]pyridine antibiotics.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of furo[2,3-b]pyridine antibiotics, offering potential causes and recommended solutions.

Problem IDObserved IssuePotential Cause(s)Recommended Solution(s)
SYN-01 Low or No Product Yield Inefficient Cyclization: Suboptimal temperature, incorrect base, or steric hindrance.[1]- Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents.[1]- Adjust reaction temperature; some cyclizations require heat while others proceed at room temperature.[1]
Catalyst Deactivation: Poisoning of palladium catalysts by impurities or reaction with cyanide ions in cyanation steps.[1][2]- Use fresh, high-quality palladium catalysts and ligands.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- In cyanation reactions, consider using cyanide sources less prone to catalyst poisoning, such as potassium hexacyanoferrate(II).
Product Decomposition: The furo[2,3-b]pyridine core can be sensitive to strongly acidic or basic conditions.- Employ milder reaction conditions, such as using weaker acids/bases or lower temperatures.
SYN-02 Formation of Significant Byproducts/Impurities Homocoupling of Alkynes: In Sonogashira coupling reactions, oxidative coupling of the terminal alkyne can be a major side reaction.- Utilize a copper-free Sonogashira protocol.- Optimize the catalyst and ligand system.
Formation of Regioisomers: Lack of regioselectivity during the construction of the furo[2,3-b]pyridine scaffold.- Carefully select starting materials with appropriate directing groups to influence regioselectivity.
Furan Ring Opening: Nucleophilic attack on the furan ring, especially by strong nucleophiles.- Avoid strong nucleophiles when functionalizing the furo[2,3-b]pyridine core.- Consider protecting the furan ring or using milder reaction conditions (lower temperature, shorter reaction time).
Hydration of Alkyne Precursors: Presence of water leading to ketone formation from the alkyne.- Ensure strictly anhydrous reaction conditions (dry solvents and reagents, inert atmosphere).
PUR-01 Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution of the desired product with starting materials or byproducts during chromatography.- Optimize column chromatography conditions (e.g., solvent system, silica gel vs. alumina).- A gradient elution is often necessary.- Consider alternative purification methods like recrystallization or preparative HPLC.
Low Solubility of the Product: The planar and rigid nature of the furo[2,3-b]pyridine core can lead to poor solubility in common solvents, complicating purification and handling.- For purification, use solvent mixtures to improve solubility.- For handling and formulation, consider introducing polar or ionizable groups to the molecule or preparing a salt form.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for the furo[2,3-b]pyridine core?

A1: A concise four-step synthesis commencing with a nucleophilic aromatic substitution (SNAr) reaction has been developed and proven to be amenable to gram-scale production. This route is advantageous for scale-up as it requires only one chromatographic purification step in the entire sequence.

Q2: I'm observing the formation of a ketone byproduct in my synthesis that involves an alkyne. What is the likely cause and how can I prevent it?

A2: The formation of a ketone from an alkyne is most likely due to the hydration of the triple bond. This is a common side reaction, particularly when using silyl-protected alkynes in the presence of acid and water. To mitigate this, it is crucial to maintain strictly anhydrous conditions throughout the reaction. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere like nitrogen or argon.

Q3: My palladium-catalyzed cross-coupling reaction is giving a significant amount of a dehalogenated byproduct. How can I minimize this?

A3: Undesired reduction of the carbon-halogen bond can compete with the desired cross-coupling reaction. To suppress this side reaction, consider screening different palladium catalysts and ligands, as the choice of the catalytic system can significantly influence the reaction pathway. Additionally, carefully controlling the reaction temperature, often by lowering it, can help to disfavor the reduction pathway.

Q4: What are the primary safety concerns when scaling up a synthesis that involves a cyanation step?

A4: The use of cyanide reagents like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) poses significant toxicity risks, which are amplified at a larger scale. It is imperative to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves and safety goggles. A quench solution, such as bleach, should be readily available. To mitigate these risks, consider using safer, non-toxic cyanide sources like potassium hexacyanoferrate(II).

Q5: How can I improve the low aqueous solubility of my final furo[2,3-b]pyridine antibiotic for biological assays?

A5: Low aqueous solubility is a common issue with planar, rigid heterocyclic compounds. To improve solubility for biological testing, you can consider two main approaches: structural modification or formulation. Structurally, you can introduce polar or ionizable groups (e.g., morpholine, piperazine) that are exposed to the solvent and do not interfere with the compound's binding to its biological target. For formulation, creating a salt of your compound if it has an ionizable group is a highly effective method to increase aqueous solubility.

Data Presentation

Table 1: Comparison of Yields for a Gram-Scale Furo[2,3-b]pyridine Synthesis
StepReactionReagents and ConditionsScaleYield (%)Notes
1Esterification2,5-Dichloronicotinic acid, tBuOH, H₂SO₄, Mg₂SO₄, CH₂Cl₂Gram-scale92Conversion to tert-butyl ester.
2SₙAr and Cyclizationtert-Butyl 2,5-dichloronicotinate, tert-butyl 2-hydroxyacetate, NaH, THFGram-scale86Tandem reaction to form the furo[2,3-b]pyridine core.
3Deprotection and DecarboxylationTFA, CH₂Cl₂Gram-scale89Cleavage of the tert-butyl ester and subsequent decarboxylation.
4Triflation5-Chloro-furo[2,3-b]pyridin-3-ol, Tf₂O, DIPEA, CH₂Cl₂Gram-scale71Final step requiring column chromatography.
Overall 4 Steps Gram-scale 50 Overall yield from 2,5-dichloronicotinic acid.

Experimental Protocols

Detailed Methodology for a Gram-Scale Synthesis of a Furo[2,3-b]pyridine Intermediate

This protocol describes a scalable synthesis of 5-chloro-furo[2,3-b]pyridin-3-ol, a key intermediate for further functionalization.

Step 1: Esterification of 2,5-Dichloronicotinic Acid

  • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add tert-butanol (tBuOH, 3.0 eq) and anhydrous magnesium sulfate (Mg₂SO₄).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 2,5-dichloronicotinate.

Step 2: Tandem SₙAr-Cyclization

  • To a suspension of sodium hydride (NaH, 3.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 2-hydroxyacetate (1.1 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 2,5-dichloronicotinate (1.0 eq) in THF.

  • Warm the reaction to 50 °C and stir for 3 hours.

  • Cool the reaction to 0 °C and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylate.

Step 3: Deprotection and Decarboxylation

  • Dissolve the product from Step 2 in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 5-chloro-furo[2,3-b]pyridin-3-ol. This product is often used in the next step without further purification.

Mandatory Visualization

G cluster_synthesis Troubleshooting Workflow for Low Yield Start Low or No Product Yield Observed Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions (Temperature, Base, Solvent) Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Screen_Catalyst Screen Different Catalysts/Ligands Optimize_Conditions->Screen_Catalyst No Improvement Successful_Yield Improved Yield Optimize_Conditions->Successful_Yield Improved Check_Atmosphere Ensure Inert Atmosphere Screen_Catalyst->Check_Atmosphere No Improvement Screen_Catalyst->Successful_Yield Improved Milder_Conditions Consider Milder Conditions to Prevent Decomposition Check_Atmosphere->Milder_Conditions No Improvement Check_Atmosphere->Successful_Yield Improved Milder_Conditions->Successful_Yield Improved

Caption: A logical workflow for troubleshooting low product yield in furo[2,3-b]pyridine synthesis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furo_pyridine Furo[2,3-b]pyridine Derivative Furo_pyridine->PI3K Inhibition Furo_pyridine->AKT Inhibition Furo_pyridine->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a target for furo[2,3-b]pyridine derivatives.

References

Technical Support Center: Navigating MIC Assays for Slow-Growing Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Minimum Inhibitory Concentration (MIC) assays for slow-growing mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in MIC assays for slow-growing mycobacteria?

Variability in MIC assays for these challenging organisms can stem from several factors. Key sources include inconsistencies in inoculum preparation, the inherent slow and often clumping growth of mycobacteria, degradation of antimicrobial agents over long incubation periods, and variations in media composition.[1][2] Adhering to standardized protocols is crucial for reproducibility.

Q2: Which growth medium is recommended for broth microdilution MIC testing of slow-growing nontuberculous mycobacteria (NTM)?

The Clinical and Laboratory Standards Institute (CLSI) generally recommends using cation-adjusted Mueller-Hinton broth.[2] However, Middlebrook 7H9 broth is also widely used for the cultivation and preparation of inocula for susceptibility testing of mycobacteria.[3][4] The choice of medium can impact MIC results for certain drugs, so consistency is key.

Q3: How long should MIC plates for slow-growing mycobacteria be incubated?

Incubation times are significantly longer than for rapidly growing bacteria. For many slow-growing NTMs, such as Mycobacterium avium complex and Mycobacterium kansasii, plates are typically incubated for 7 to 14 days. Some species may even require up to 21 days for sufficient growth to be observed in the control wells.

Q4: What is a "trailing endpoint" and how should it be interpreted?

A trailing endpoint refers to the phenomenon where microbial growth is not completely inhibited but persists at a reduced level over a range of antimicrobial concentrations. This can make it difficult to determine the true MIC. This is a known issue in antimicrobial susceptibility testing and can be influenced by factors like drug stability and the specific organism being tested. For some drugs, the MIC is read as the lowest concentration that causes a significant reduction (e.g., 80%) in growth compared to the positive control.

Q5: Why is inoculum standardization so critical for mycobacterial MIC assays?

The preparation of a standardized inoculum is a critical step because variations in the bacterial density can significantly alter the MIC results. A higher inoculum concentration can lead to falsely elevated MICs. The goal is to achieve a final inoculum concentration that is consistent and reproducible, typically by adjusting the turbidity of a bacterial suspension to a specific McFarland standard.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible MIC Values
Possible Cause Recommended Solution
Inconsistent Inoculum Preparation Ensure the inoculum is prepared from a fresh, actively growing culture and standardized to the correct McFarland standard. Use a spectrophotometer for accuracy if available. Mix the inoculum suspension thoroughly before and during dispensing into the microtiter plate.
Inaccurate Serial Dilutions Use calibrated pipettes and change tips for each dilution step to prevent carryover. Prepare fresh drug dilutions for each experiment from a validated stock solution.
Well-to-Well Evaporation To minimize evaporation during long incubation periods, add sterile water or media to the perimeter wells of the 96-well plate and use a plate sealer.
Clumping of Mycobacteria Before adjusting the turbidity, vortex the bacterial suspension with glass beads to break up clumps. The addition of a wetting agent like Tween 80 to the growth medium can also help reduce clumping.
Problem 2: Poor or No Growth in Control Wells
Possible Cause Recommended Solution
Suboptimal Inoculum Use a fresh, actively growing culture to prepare the inoculum. An old or non-viable culture will result in poor growth.
Incorrect Incubation Conditions Ensure the incubator is set to the optimal temperature for the species being tested (typically 35-37°C) and that appropriate CO2 levels (5-10%) are maintained if required. Some species, like M. marinum and M. haemophilum, require lower incubation temperatures (e.g., 30°C).
Improper Media Preparation Verify that the growth medium was prepared correctly, including the addition of necessary supplements like OADC or ADC enrichment.
Problem 3: Contamination
Possible Cause Recommended Solution
Contaminated Culture or Reagents Always start with a pure culture of the mycobacterium. Check the purity by plating on solid media. Use sterile techniques throughout the entire procedure, including media and drug preparation.
Environmental Contamination Perform all steps of the assay in a biological safety cabinet to minimize environmental contamination.
Problem 4: Drug Precipitation in Wells
Possible Cause Recommended Solution
Poor Drug Solubility Ensure the drug stock solution is fully dissolved before preparing dilutions. If using a solvent like DMSO, ensure the final concentration in the wells is not high enough to be toxic to the bacteria or cause precipitation.
Drug Instability Some antimicrobial agents are unstable and can degrade over the long incubation periods required for slow-growing mycobacteria. This can lead to falsely high MICs. Be aware of the stability of the compounds you are testing and consider this when interpreting results.

Experimental Protocols & Data

Detailed Protocol: Broth Microdilution MIC Assay for M. avium Complex

This protocol is adapted from CLSI guidelines and common laboratory practices.

1. Media and Reagent Preparation:

  • Growth Medium: Prepare Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment and 0.2% glycerol.

  • Antimicrobial Stock Solutions: Prepare stock solutions of antimicrobial agents at 100 times the highest desired final concentration. The solvent used should be appropriate for the drug and not affect mycobacterial growth at its final concentration.

2. Inoculum Preparation:

  • From a fresh culture of M. avium complex on solid medium, transfer several colonies into a tube containing Middlebrook 7H9 broth with glass beads.

  • Vortex thoroughly to break up clumps.

  • Allow the larger clumps to settle for 30-60 minutes.

  • Carefully transfer the upper homogenous suspension to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this adjusted suspension 1:20 in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Plate Preparation and Inoculation:

  • Perform two-fold serial dilutions of the antimicrobial agents directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with 100 µL of the final diluted inoculum.

4. Incubation:

  • Seal the plate to prevent evaporation.

  • Incubate at 35-37°C in a humidified incubator for 7-14 days.

5. Reading and Interpreting Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A reading mirror can aid in visualizing the bacterial pellet at the bottom of the wells.

  • Compare the obtained MIC values to the established breakpoints to determine if the isolate is susceptible, intermediate, or resistant.

Quantitative Data: CLSI MIC Breakpoints for Slow-Growing NTM

The following table summarizes the CLSI-recommended MIC breakpoints for selected drugs against Mycobacterium avium complex (MAC) and Mycobacterium kansasii.

Antimicrobial Agent Organism Susceptible (µg/mL) Intermediate (µg/mL) Resistant (µg/mL)
ClarithromycinM. avium complex≤816≥32
Amikacin (IV)M. avium complex≤1632≥64
Amikacin (Inhaled)M. avium complex≤64->64
MoxifloxacinM. avium complex≤12≥4
LinezolidM. avium complex≤816≥32
RifampinM. kansasii≤1->1

Note: Breakpoints can be updated. Always refer to the latest CLSI M24 and M62 documents for the most current information.

Visualizations

MIC_Workflow General Workflow for Mycobacterial MIC Assay cluster_prep Preparation Phase cluster_inoculum Inoculum Standardization cluster_assay Assay Execution cluster_analysis Analysis Phase Media_Prep Prepare Growth Medium (e.g., Middlebrook 7H9 + OADC) Plate_Dilution Perform Serial Drug Dilutions in 96-Well Plate Media_Prep->Plate_Dilution Drug_Prep Prepare Antimicrobial Stock Solutions Drug_Prep->Plate_Dilution Culture Start with Pure, Fresh Mycobacterial Culture Suspend Suspend Colonies in Broth with Glass Beads Culture->Suspend Vortex Vortex to Disperse Clumps Suspend->Vortex Settle Allow Large Clumps to Settle Vortex->Settle Adjust Adjust Supernatant to 0.5 McFarland Standard Settle->Adjust Dilute Dilute to Final Inoculum Concentration Adjust->Dilute Inoculation Inoculate Plate with Standardized Inoculum Dilute->Inoculation Plate_Dilution->Inoculation Incubation Incubate at 35-37°C for 7-14+ Days Inoculation->Incubation Read_MIC Read MIC Endpoint (Lowest Concentration with No Growth) Incubation->Read_MIC Interpret Interpret Results using CLSI Breakpoints Read_MIC->Interpret Report Report MIC Value and Interpretation (S, I, R) Interpret->Report

Caption: General workflow for a mycobacterial MIC assay.

Troubleshooting_Tree Troubleshooting MIC Assay Issues Start Inconsistent MIC Results? Check_Inoculum Review Inoculum Prep: - McFarland Standard? - Clumping? - Fresh Culture? Start->Check_Inoculum Check_Dilutions Verify Drug Dilutions: - Calibrated Pipettes? - Fresh Stocks? Start->Check_Dilutions Check_Evaporation Assess Evaporation: - Plate Sealer Used? - Perimeter Wells Filled? Start->Check_Evaporation No_Growth No Growth in Control? Start->No_Growth Check_Culture_Viability Check Culture Viability and Incubation Conditions No_Growth->Check_Culture_Viability Contamination Contamination Observed? No_Growth->Contamination Review_Aseptic_Technique Review Aseptic Technique and Reagent Sterility Contamination->Review_Aseptic_Technique

Caption: Decision tree for troubleshooting common MIC assay problems.

References

Technical Support Center: Purity Analysis and Impurity Identification of Novel Anti-MDR-TB Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Mdrtb-IN-1" did not yield any publicly available information. Therefore, this technical support guide has been developed for a hypothetical novel anti-Multi-Drug Resistant Tuberculosis (MDR-TB) inhibitor, hereafter referred to as MDR-TB-Inhibitor-1 , to provide researchers, scientists, and drug development professionals with a comprehensive resource for purity analysis and impurity identification based on established analytical techniques for anti-tuberculosis drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of MDR-TB-Inhibitor-1?

A1: The primary methods for determining the purity of a novel anti-MDR-TB compound like MDR-TB-Inhibitor-1 are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV detection.[1][2][3] These techniques are adept at separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. For enhanced specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4][5]

Q2: What are the common types of impurities that might be found in a sample of MDR-TB-Inhibitor-1?

A2: Impurities in a sample of MDR-TB-Inhibitor-1 can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, byproducts from the synthesis, and reagents or catalysts used in the manufacturing process.

  • Degradation products: These arise from the decomposition of the API under various stress conditions such as exposure to acid, base, oxidation, heat, or light.

  • Residual solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q3: How can I identify the structure of an unknown impurity?

A3: The structural elucidation of unknown impurities typically involves a combination of techniques. High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments help in identifying structural fragments. For definitive structural confirmation, isolation of the impurity using preparative HPLC is often necessary, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).

Q4: What are the typical acceptance criteria for purity and impurities in an active pharmaceutical ingredient (API) like MDR-TB-Inhibitor-1 for early-phase development?

A4: While specific limits are set based on regulatory guidelines (e.g., ICH Q3A/B) and the toxicity of the impurities, a general guideline for early-phase development is often a purity of >98% for the API. Individual known impurities are typically controlled at ≤0.15%, and unknown impurities at ≤0.10%. The total impurity level is generally kept below 1.0%. These thresholds can vary depending on the daily dose and duration of the intended clinical trial.

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for MDR-TB-Inhibitor-1.

Possible Cause Troubleshooting Step
Mobile phase pH is close to the pKa of the analyte. Adjust the mobile phase pH to be at least 2 units away from the pKa of MDR-TB-Inhibitor-1.
Column overload. Reduce the injection volume or the concentration of the sample.
Column contamination or degradation. Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase composition. Optimize the organic modifier and buffer concentration in the mobile phase.

Problem 2: I am observing inconsistent retention times for MDR-TB-Inhibitor-1 in my HPLC analysis.

Possible Cause Troubleshooting Step
Fluctuations in column temperature. Use a column oven to maintain a consistent temperature.
Air bubbles in the pump or detector. Degas the mobile phase and purge the pump.
Inconsistent mobile phase preparation. Ensure accurate and consistent preparation of the mobile phase for each run.
Pump malfunction. Check the pump for leaks and ensure it is delivering a constant flow rate.

Problem 3: I am unable to achieve baseline separation between MDR-TB-Inhibitor-1 and a closely eluting impurity.

Possible Cause Troubleshooting Step
Insufficient column efficiency. Use a column with a smaller particle size or a longer column.
Suboptimal mobile phase composition. Modify the mobile phase by changing the organic solvent, adjusting the pH, or using an ion-pair reagent.
Inadequate gradient slope. Optimize the gradient profile to improve resolution in the region of interest.
Incorrect column chemistry. Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Determination

This protocol outlines a general stability-indicating HPLC method for the quantitative analysis of MDR-TB-Inhibitor-1 and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of MDR-TB-Inhibitor-1 (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of MDR-TB-Inhibitor-1 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

  • Forced Degradation Studies:

    • Acid Degradation: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

    • Base Degradation: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 48 hours.

    • Neutralize the acid and base-treated samples before injection.

  • Analysis:

    • Inject the prepared samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of MDR-TB-Inhibitor-1.

Protocol 2: Impurity Identification using UPLC-MS/MS

This protocol provides a general workflow for identifying impurities using UPLC-MS/MS.

  • UPLC Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A fast gradient to ensure good peak shapes and resolution.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Mode: Full scan MS to detect all ions and product ion scan (MS/MS) to fragment the ions for structural information.

  • Data Analysis:

    • Determine the accurate mass of the parent ion of the impurity from the full scan MS data.

    • Use the accurate mass to predict the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS data to propose a chemical structure for the impurity.

Data Presentation

Table 1: Summary of Forced Degradation Studies for MDR-TB-Inhibitor-1

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.2%3DP-1 (8.5 min)
0.1 M NaOH, 60°C, 24h8.7%2DP-2 (10.2 min)
3% H₂O₂, RT, 24h21.5%4DP-3 (12.1 min)
Heat (80°C), 48h2.1%1DP-4 (9.8 min)
Photolytic (UV/Vis), 48h5.6%2DP-5 (11.5 min)

Table 2: Purity Profile of Three Batches of MDR-TB-Inhibitor-1 by HPLC

Batch NumberPurity (%)Known Impurity 1 (%)Unknown Impurity 1 (%)Total Impurities (%)
MDR-TB-IN-1-B00199.20.120.080.8
MDR-TB-IN-1-B00298.90.150.101.1
MDR-TB-IN-1-B00399.50.100.050.5

Visualizations

Experimental_Workflow_Purity_Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Outcome Bulk_Drug MDR-TB-Inhibitor-1 Bulk Drug HPLC_UPLC HPLC / UPLC (Purity & Impurity Profiling) Bulk_Drug->HPLC_UPLC Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Degradation->HPLC_UPLC LC_MS LC-MS/MS (Impurity Identification) HPLC_UPLC->LC_MS Purity_Report Purity Report & Impurity Profile HPLC_UPLC->Purity_Report Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC NMR NMR Spectroscopy (Structure Elucidation) Prep_HPLC->NMR Identified_Impurities Identified Impurity Structures NMR->Identified_Impurities

Caption: Workflow for purity analysis and impurity identification.

Signaling_Pathway_Troubleshooting Start Abnormal Chromatographic Result Check_System Check HPLC System (Pump, Detector, Column Oven) Start->Check_System System_OK System OK? Check_System->System_OK Check_Method Review Method Parameters (Mobile Phase, Gradient, Flow Rate) Method_OK Method Appropriate? Check_Method->Method_OK Check_Sample Evaluate Sample Preparation (Solvent, Concentration) Sample_OK Sample Prep Correct? Check_Sample->Sample_OK System_OK->Check_Method Yes Fix_System Perform System Maintenance System_OK->Fix_System No Method_OK->Check_Sample Yes Optimize_Method Optimize Method Parameters Method_OK->Optimize_Method No Correct_Sample_Prep Correct Sample Preparation Sample_OK->Correct_Sample_Prep No End Problem Resolved Sample_OK->End Yes Fix_System->Check_System Optimize_Method->Check_Method Correct_Sample_Prep->Check_Sample

Caption: Troubleshooting logic for chromatographic issues.

References

Technical Support Center: Enhancing Activity Through Modification of the Furo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the furo[2,3-b]pyridine scaffold. It provides troubleshooting guides for common experimental issues, detailed protocols for key assays, and a summary of structure-activity relationship data to aid in the design and execution of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis, purification, and evaluation of furo[2,3-b]pyridine derivatives.

Synthesis & Purification

Question 1: My reaction yield for the furo[2,3-b]pyridine core synthesis is consistently low or non-existent. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue stemming from several factors.[1] A systematic approach to troubleshooting is recommended.

  • Potential Causes:

    • Inefficient Cyclization: The intramolecular cyclization to form the furan ring is a critical step. Suboptimal temperature, an inappropriate base, or steric hindrance can impede this process.[1]

    • Catalyst Inactivity: In palladium-catalyzed cross-coupling reactions, the catalyst can be poisoned by impurities or may have degraded due to exposure to air.[1][2]

    • Poor Quality Starting Materials: Impurities in reagents, such as 2-halopyridine derivatives or coupling partners, can interfere with the reaction.[1]

    • Decomposition: The furo[2,3-b]pyridine core can be sensitive to harsh acidic or basic conditions, leading to product degradation.

  • Troubleshooting Steps:

    • Optimize Cyclization Conditions: Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents. Adjust the reaction temperature, as some cyclizations require heat while others proceed at room temperature.

    • Verify Reagent Purity: Ensure the purity of starting materials using techniques like NMR or chromatography. Purify them if necessary.

    • Manage Catalyst: For palladium-catalyzed reactions, use fresh, high-quality catalysts and ligands. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Use Milder Conditions: If product decomposition is suspected, consider using milder reaction conditions, such as a weaker acid/base or lower temperatures.

G start Low or No Yield Observed check_reagents 1. Check Reagent Purity (NMR, Chromatography) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify Purify Starting Materials reagents_ok->purify No optimize_conditions 2. Optimize Reaction Conditions (Base, Solvent, Temp) reagents_ok->optimize_conditions Yes purify->check_reagents conditions_ok Yield Improved? optimize_conditions->conditions_ok check_catalyst 3. Check Catalyst (if applicable) (Use fresh catalyst, inert atm.) conditions_ok->check_catalyst No success Successful Synthesis conditions_ok->success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok consider_route 4. Consider Alternative Synthetic Route catalyst_ok->consider_route No catalyst_ok->success Yes

Caption: Troubleshooting workflow for low product yield.

Question 2: I'm observing significant byproduct formation in my synthesis. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is a common challenge. The specific side products depend on your synthetic route.

  • Furan Ring Opening: Strong nucleophiles can attack and open the furan ring. To avoid this, use milder reaction conditions or consider protecting the furan ring if a strong nucleophile is necessary.

  • Hydration of Alkyne Precursors: In syntheses involving the cyclization of alkynylpyridines, hydration of the triple bond can occur, forming a ketone. This is especially common with silyl-protected alkynes in the presence of acid and water. To prevent this, ensure strictly anhydrous reaction conditions (dry solvents, inert atmosphere).

  • Formation of Regioisomers: Palladium-catalyzed reactions can sometimes yield undesired regioisomers. Careful selection of ligands and the use of protecting groups to block reactive sites can improve regioselectivity.

  • Reduction of Halogen Substituents: During cross-coupling reactions on halogenated furo[2,3-b]pyridines, the C-X bond can be reduced. Screening different palladium catalysts, ligands, and carefully controlling the reaction temperature can mitigate this.

Question 3: How can I unambiguously confirm the regiochemistry of my substituted furo[2,3-b]pyridine?

Answer: Confirming the precise location of a substituent is critical. The most definitive methods are 2D NMR spectroscopy and single-crystal X-ray crystallography.

  • 2D NMR Spectroscopy:

    • NOESY/ROESY: These experiments identify protons that are close in space. A clear correlation between a proton on your substituent and a specific proton on the furo[2,3-b]pyridine core provides unambiguous proof of regiochemistry. For medium-sized molecules (~500-1500 Da) where the NOE effect can be near zero, a ROESY experiment is more effective.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds apart, which can confirm the exact point of attachment of your substituent to the core structure.

  • X-ray Crystallography: If you can grow a suitable single crystal of your compound, this method provides the most definitive structural evidence. If the parent compound fails to crystallize, converting it to a salt or co-crystal can sometimes help.

Compound Properties & Handling

Question 4: My synthesized furo[2,3-b]pyridine derivative has very low solubility, making characterization and biological assays difficult. What can I do?

Answer: Low solubility is a known challenge for this class of compounds, often due to the planar, rigid nature of the fused ring system which promotes strong intermolecular π-π stacking in the solid state.

  • For Analytical Characterization (e.g., NMR):

    • Heating: Gently heating the NMR tube can sometimes be sufficient to dissolve the compound.

    • Solvent Mixtures: Using a mixture of deuterated solvents, such as chloroform-d and methanol-d4, may improve solubility.

    • Acidification/Basification: For basic compounds, adding a drop of deuterated trifluoroacetic acid (TFA-d) can help. For acidic compounds, a small amount of NaOD in D₂O may form a more soluble salt.

  • For Aqueous Biological Assays:

    • Structural Modification: Introduce polar or ionizable groups (e.g., morpholine, piperazine) that are solvent-exposed and do not interfere with target binding.

    • Formulation Strategies: Use co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins to create a suitable formulation for your assay.

    • Salt Formation: For compounds with ionizable centers, forming a salt is a highly effective way to increase aqueous solubility.

G start Low Solubility Observed purpose What is the purpose? start->purpose nmr NMR Analysis purpose->nmr Characterization bio_assay Biological Assay purpose->bio_assay Activity Testing nmr_sol Try: 1. Gentle Heating 2. Solvent Mixtures (CDCl3/MeOD) 3. Acid/Base Addition (TFA/NaOD) nmr->nmr_sol bio_sol Try: 1. Formulation (Co-solvents) 2. Salt Formation 3. Structural Modification bio_assay->bio_sol success Solubility Improved nmr_sol->success bio_sol->success

Caption: Troubleshooting workflow for low solubility.

Quantitative Data Summary: Biological Activity

The biological activity of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents. The following tables summarize the in vitro activity of various analogs against different cancer cell lines.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine and Related Analogs (Note: IC₅₀/GI₅₀ values are compiled from different studies; experimental conditions may vary.)

Compound IDCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
5d (furo[2,3-d]pyrimidine-based chalcone) MCF-7Breast (Doxorubicin-Resistant)1.20 ± 0.21
5e (furo[2,3-d]pyrimidine-based chalcone) MCF-7Breast (Doxorubicin-Resistant)1.90 ± 0.32
5e (furo[2,3-d]pyrimidine-based chalcone) NCI 59-cell line panelVarious1.23 (mean)
Doxorubicin (Reference) MCF-7Breast (Doxorubicin-Resistant)3.30 ± 0.18
MI-S0 to MI-S3 (furo[2,3-b]pyridine derivatives) MCF-7, MDA-MB-231BreastPotent activity reported
Compound 3b (pyridine derivative) MCF-7Breast6.13
Taxol (Reference) MCF-7Breast12.32

Experimental Protocols

Detailed methodologies are essential for the replication and validation of structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis via Base-Mediated Intramolecular Cyclization

This method is effective for synthesizing the furo[2,3-b]pyridine core from 2-alkynyl-3-hydroxypyridine precursors.

  • Dissolution: Dissolve the 2-alkynyl-3-hydroxypyridine starting material in a suitable solvent (e.g., DMF, DMSO) in a reaction vessel.

  • Base Addition: Add a base (e.g., K₂CO₃, NaH) to the solution at room temperature or elevated temperatures.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction mixture with water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired furo[2,3-b]pyridine.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine analogs (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values by plotting cell viability against compound concentration.

Signaling Pathways & Workflows

The promising anticancer efficacy of furo[2,3-b]pyridine derivatives is linked to their potential to interact with key signaling pathways that are often dysregulated in cancer. Molecular docking studies suggest that these compounds may exert their effects by targeting critical proteins such as AKT1, estrogen receptor alpha (ERα), and HER2.

G cluster_0 Drug Discovery Workflow synthesis Synthesis & Modification of Furo[2,3-b]pyridine Core purification Purification & Structural Confirmation (NMR, X-ray) synthesis->purification invitro In Vitro Screening (MTT, Kinase Assays) purification->invitro sar SAR Analysis & Lead Optimization invitro->sar sar->synthesis Iterative Design invivo In Vivo Studies (Animal Models) sar->invivo Lead Compound preclinical Preclinical Development invivo->preclinical G RTK Growth Factor Receptor (e.g., HER2) PI3K PI3K RTK->PI3K AKT AKT1 PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation Compound Furo[2,3-b]pyridine Derivative Compound->AKT Inhibition

References

Validation & Comparative

Comparative Analysis of Therapeutic Agents Against Multidrug-Resistant Tuberculosis (MDR-TB) Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug-resistant tuberculosis (MDR-TB), defined as tuberculosis resistant to at least isoniazid and rifampicin, poses a significant global health threat.[1][2][3] The treatment of MDR-TB is challenging, requiring the use of second-line drugs that are often more toxic, less effective, and require longer treatment durations compared to first-line therapies.[4][5] This guide provides a comparative overview of the activity of various therapeutic agents against clinical isolates of MDR-TB. While the specific compound "Mdrtb-IN-1" was not found in the available scientific literature, this document serves as a template for comparing the performance of anti-tubercular agents, featuring currently used and novel drugs.

Alternative Therapeutic Agents for MDR-TB

A number of drugs, both new and repurposed, are utilized in the treatment of MDR-TB. These are often categorized into groups based on their efficacy and safety profiles. The World Health Organization (WHO) provides guidelines for the programmatic management of drug-resistant tuberculosis, which includes a classification of second-line drugs.

Table 1: Key Therapeutic Agents for MDR-TB

Drug ClassDrugMechanism of ActionKey Resistance Genes
Group A: Fluoroquinolones Moxifloxacin, LevofloxacinInhibit DNA gyrase (a type II topoisomerase), preventing DNA replication.gyrA, gyrB
Group A: Diarylquinolines BedaquilineInhibits mycobacterial ATP synthase.atpE
Group A: Oxazolidinones LinezolidInhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.Mutations in 23S rRNA
Group B: Nitroimidazoles Pretomanid, DelamanidProdrugs that, upon activation, inhibit the synthesis of mycolic acids (methoxy- and keto-mycolic acid) and generate reactive nitrogen species.ddn, fbiA, fbiB, fbiC, fgd1
Group B: Phenazines ClofazimineMultiple proposed mechanisms, including membrane destabilization and production of reactive oxygen species.-
Group C: Other Core Second-Line Agents Cycloserine/TerizidoneAlanine analog that interferes with cell wall synthesis.-
EthambutolInhibits arabinosyl transferase, an enzyme involved in cell wall synthesis.embB
PyrazinamideA prodrug converted to pyrazinoic acid, which disrupts membrane potential and transport.pncA
Amikacin/StreptomycinAminoglycosides that inhibit protein synthesis by binding to the 30S ribosomal subunit.rrs, eis
Ethionamide/ProthionamideThioamides that inhibit mycolic acid synthesis.inhA, ethA
p-Aminosalicylic acidAntimetabolite that inhibits folate synthesis.folC

In Vitro Activity Against MDR-TB Clinical Isolates

The in vitro activity of anti-tubercular agents is a critical indicator of their potential efficacy. This is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Activity of Selected Drugs Against MDR-TB Isolates

DrugMIC50 (mg/L)MIC90 (mg/L)Reference
Linezolid 0.250.25
Clofazimine 0.250.5
Moxifloxacin --Data varies significantly based on isolate resistance profiles
Bedaquiline --Data varies significantly based on isolate resistance profiles
Delamanid --Data varies significantly based on isolate resistance profiles
Meropenem/clavulanate 1/2.58/2.5
Thioridazine 48
Amoxicillin/clavulanate 16/832/16
Nitazoxanide 1616

Note: MIC values can vary between studies and patient populations due to different methodologies and local resistance patterns.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of drug susceptibility in Mycobacterium tuberculosis.

Phenotypic Drug Susceptibility Testing (DST)

Phenotypic DST methods involve culturing M. tuberculosis in the presence of antimicrobial agents to determine their effect on bacterial growth.

1. Microscopic Observation Drug Susceptibility (MODS) Assay

The MODS assay is a rapid, low-cost liquid culture method for the diagnosis of TB and detection of drug resistance.

  • Principle: Direct observation of characteristic M. tuberculosis cord formation in liquid culture medium under an inverted light microscope. Drug susceptibility is determined by comparing growth in drug-containing wells to drug-free control wells.

  • Methodology:

    • Decontaminated sputum specimens are inoculated into 24-well plates containing Middlebrook 7H9 liquid medium.

    • For DST, wells are prepared with and without the critical concentration of the anti-tubercular drug.

    • Plates are incubated at 37°C.

    • Wells are examined daily with an inverted microscope for the appearance of characteristic cord-like structures.

    • An isolate is considered resistant if growth is observed in the drug-containing well at the same time or before growth is observed in the drug-free control well.

2. Resazurin Microtiter Assay (REMA)

REMA is a colorimetric assay used to determine the MIC of anti-tubercular agents.

  • Principle: The blue, non-fluorescent dye resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth.

  • Methodology:

    • A bacterial suspension is prepared and added to a 96-well microtiter plate containing serial dilutions of the test compounds.

    • The plate is incubated at 37°C for 7-10 days.

    • Resazurin solution is added to each well, and the plate is incubated for an additional 24-48 hours.

    • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Genotypic Drug Susceptibility Testing

Molecular methods detect mutations in genes known to confer drug resistance. These methods are generally faster than phenotypic methods.

1. Xpert MTB/RIF and Xpert MTB/XDR

These are automated, real-time PCR-based assays.

  • Principle: The assay amplifies a specific region of the rpoB gene for rifampicin resistance and other relevant genes for second-line drugs, and probes detect mutations associated with resistance.

  • Methodology:

    • Sputum is treated with a reagent that liquefies the sample and inactivates the bacteria.

    • The processed sample is transferred to a single-use cartridge.

    • The cartridge is placed in the GeneXpert machine, which automates DNA extraction, PCR amplification, and detection of target sequences and mutations.

Visualizations

Experimental Workflow for Drug Susceptibility Testing

experimental_workflow cluster_sample Sample Processing cluster_phenotypic Phenotypic DST cluster_genotypic Genotypic DST cluster_results Results sputum Sputum Sample decontamination Decontamination (e.g., NALC-NaOH) sputum->decontamination culture Liquid/Solid Culture decontamination->culture dna_extraction DNA Extraction decontamination->dna_extraction mods MODS Assay pheno_result Susceptible/Resistant (MIC values) mods->pheno_result rema REMA rema->pheno_result culture->mods Inoculation culture->rema Inoculation xpert Xpert MTB/XDR dna_extraction->xpert geno_result Resistance Mutations Detected/Not Detected xpert->geno_result final_report Final DST Report pheno_result->final_report geno_result->final_report

Caption: Workflow for MDR-TB Drug Susceptibility Testing.

Signaling Pathway: Mechanism of Action of Key Anti-Tubercular Drugs

drug_mechanisms cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_energy Energy Metabolism mycolic_acid Mycolic Acid Synthesis arabinogalactan Arabinogalactan Synthesis ribosome_50s 50S Ribosomal Subunit ribosome_30s 30S Ribosomal Subunit dna_gyrase DNA Gyrase rna_polymerase RNA Polymerase atp_synthase ATP Synthase delamanid Delamanid/ Pretomanid delamanid->mycolic_acid Inhibits ethambutol Ethambutol ethambutol->arabinogalactan Inhibits linezolid Linezolid linezolid->ribosome_50s Inhibits amikacin Amikacin amikacin->ribosome_30s Inhibits moxifloxacin Moxifloxacin moxifloxacin->dna_gyrase Inhibits rifampicin Rifampicin rifampicin->rna_polymerase Inhibits bedaquiline Bedaquiline bedaquiline->atp_synthase Inhibits

Caption: Mechanisms of Action of Key Anti-TB Drugs.

References

Unraveling the Therapeutic Potential of Novel Anti-Tubercular Agents: A Comparative Analysis of Mdrtb-IN-1 and First-Line Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison between the investigational compound Mdrtb-IN-1 and established first-line tuberculosis (TB) drugs is not possible at this time due to the absence of publicly available data on this compound. Extensive searches for preclinical and clinical data, including efficacy, mechanism of action, and experimental protocols related to "this compound," have yielded no specific information. This suggests that "this compound" may be a placeholder, an internal designation for a very early-stage compound, or a misnomer.

This guide will, therefore, provide a comprehensive overview of the efficacy and experimental protocols for the current standard first-line TB drugs. Furthermore, we will present a structured template that researchers, scientists, and drug development professionals can utilize to conduct a comparative analysis once data for this compound becomes available.

First-Line Tuberculosis Drugs: A Profile of Efficacy

The current standard of care for drug-susceptible tuberculosis is a multi-drug regimen consisting of four first-line drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This combination therapy is highly effective, with a success rate of over 95% in treating drug-susceptible TB. The emergence of multidrug-resistant TB (MDR-TB), defined by resistance to at least isoniazid and rifampicin, has necessitated the development of new therapeutic agents.

Quantitative Efficacy Data of First-Line TB Drugs

The following table summarizes key efficacy data for first-line anti-TB drugs against Mycobacterium tuberculosis. This data is essential for establishing a baseline against which any new chemical entity, such as this compound, would be compared.

DrugMechanism of ActionMinimum Inhibitory Concentration (MIC) Range (µg/mL)Bactericidal/BacteriostaticKey Resistance Genes
Isoniazid Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.0.02 - 0.2Bactericidal against rapidly dividing bacillikatG, inhA
Rifampicin Inhibits DNA-dependent RNA polymerase, thereby blocking RNA synthesis.0.05 - 0.5Bactericidal against both rapidly and slowly dividing bacillirpoB
Pyrazinamide Disrupts membrane potential and interferes with energy production. Active at acidic pH.20 - 100Bactericidal against semi-dormant bacilli in acidic environmentspncA
Ethambutol Inhibits arabinosyl transferase, an enzyme involved in cell wall synthesis.0.5 - 2.0BacteriostaticembB

Template for Comparative Analysis: this compound vs. First-Line Drugs

Once data for this compound is available, the following structured tables can be used for a direct and objective comparison.

Table 1: In Vitro Efficacy Comparison
ParameterThis compoundIsoniazidRifampicinPyrazinamideEthambutol
MIC₅₀ (µg/mL) Data Needed
MIC₉₀ (µg/mL) Data Needed
Activity against MDR strains Data Needed
Activity against XDR strains Data Needed
Time-kill kinetics Data Needed
Post-antibiotic effect Data Needed
Table 2: In Vivo Efficacy Comparison (Murine Model)
ParameterThis compoundIsoniazidRifampicinStandard Regimen
Dose (mg/kg) Data Needed
Route of Administration Data Needed
Reduction in Lung CFU (log₁₀) at Week 4 Data Needed
Reduction in Spleen CFU (log₁₀) at Week 4 Data Needed
Relapse rate after treatment completion Data Needed

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anti-tubercular agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a drug's in vitro potency.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare M. tuberculosis inoculum drug_prep Prepare serial dilutions of this compound and first-line drugs inoculate Inoculate drug dilutions with M. tuberculosis drug_prep->inoculate Add to 96-well plates incubate Incubate at 37°C for 7-14 days inoculate->incubate read Visually or spectrophotometrically assess for growth incubate->read determine_mic Determine MIC read->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Murine Model of Tuberculosis Infection

The murine model is the most common in vivo model for evaluating the efficacy of new TB drug candidates.

Murine_Model_Workflow infection Aerosol infection of mice with M. tuberculosis establishment Allow infection to establish (2-4 weeks) infection->establishment treatment Initiate treatment with this compound or control drugs establishment->treatment monitoring Monitor weight and clinical signs treatment->monitoring sacrifice_w4 Sacrifice subset of mice at 4 weeks treatment->sacrifice_w4 sacrifice_end Sacrifice remaining mice at end of treatment treatment->sacrifice_end relapse Hold a subset of treated mice for relapse study treatment->relapse cfu_w4 Determine bacterial load (CFU) in lungs and spleen sacrifice_w4->cfu_w4 cfu_end Determine bacterial load (CFU) in lungs and spleen sacrifice_end->cfu_end

Experimental workflow for the murine model of TB infection.

Signaling Pathways and Drug Targets

Understanding the mechanism of action is critical for drug development. The diagram below illustrates the known targets of first-line TB drugs. A similar diagram for this compound would be essential for understanding its novelty and potential for synergistic combinations.

TB_Drug_Targets cluster_cell Mycobacterium tuberculosis Cell rna_poly RNA Polymerase mycolic_acid Mycolic Acid Synthesis cell_wall Cell Wall Synthesis energy_prod Energy Production isoniazid Isoniazid isoniazid->mycolic_acid Inhibits rifampicin Rifampicin rifampicin->rna_poly Inhibits pyrazinamide Pyrazinamide pyrazinamide->energy_prod Disrupts ethambutol Ethambutol ethambutol->cell_wall Inhibits mdrtb_in_1 This compound (Target Unknown)

Known cellular targets of first-line anti-tuberculosis drugs.

This guide provides a framework for the objective comparison of novel anti-tubercular agents with the current standard of care. The provided templates and diagrams are designed to facilitate a data-driven evaluation once information on new compounds like this compound becomes accessible to the scientific community. Researchers in possession of such data are encouraged to utilize these structures to present their findings in a clear, comparative, and impactful manner.

Navigating the Landscape of Drug Resistance: A Comparative Guide to Cross-Resistance with Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the fight against multidrug-resistant tuberculosis (MDR-TB) is the potential for cross-resistance between new and existing antibiotics. Understanding these resistance patterns is paramount for the development of effective, next-generation treatment regimens. This guide provides an objective comparison of cross-resistance profiles for several novel anti-tuberculosis agents, supported by experimental data and detailed methodologies.

Note on "Mdrtb-IN-1": Publicly available scientific literature and databases do not contain information on a compound designated as "this compound." Therefore, this guide will focus on the principles of cross-resistance and provide data for recently developed and investigational anti-tuberculosis drugs.

Understanding Cross-Resistance in Mycobacterium tuberculosis

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial drugs. This is often observed between antibiotics that share a similar mechanism of action or cellular target. For instance, mutations in the rpoB gene can lead to resistance to rifampicin and its structural analogs. Conversely, a lack of cross-resistance is a highly desirable trait for a new antibiotic, as it suggests efficacy against strains that are already resistant to existing therapies.

Comparative Analysis of Cross-Resistance Profiles

The following table summarizes the known cross-resistance profiles of several novel anti-tuberculosis agents with established first- and second-line antibiotics. This data is compiled from various preclinical and clinical studies.

Novel AgentTarget/Mechanism of ActionCross-Resistance with First-Line DrugsCross-Resistance with Second-Line DrugsSupporting Evidence
Spectinamides Inhibition of protein synthesis (ribosomal)No cross-resistance with isoniazid, rifampicin, pyrazinamide, or ethambutol.No cross-resistance with aminoglycosides (streptomycin, kanamycin) or linezolid, despite all targeting the ribosome.[1]Spectinamides demonstrate a distinct binding site on the ribosome, differentiating them from other protein synthesis inhibitors.[1]
Bedaquiline Inhibition of ATP synthaseNo cross-resistance with isoniazid, rifampicin, or other standard anti-TB drugs.Resistance to bedaquiline does not typically confer resistance to other second-line drugs. However, resistance can emerge through mutations in the atpE gene.Studies have shown that mutations in the catalase-peroxidase gene (katG), which confer isoniazid resistance, can increase susceptibility to bedaquiline.[2]
Pretomanid/Delamanid Mycolic acid synthesis inhibition (via F420 coenzyme system)No cross-resistance with isoniazid, despite both targeting mycolic acid synthesis, as they have different activation pathways.[3]No significant cross-resistance with other second-line drugs has been reported.These nitroimidazole-class drugs require reductive activation by a specific bacterial enzyme system not utilized by other drug classes.
Telacebec (Q203) Inhibition of the cytochrome bc1 complex (ATP synthesis)No cross-resistance with first-line agents.As it targets a novel pathway, cross-resistance with existing second-line drugs is not expected.Telacebec depletes cellular ATP through a mechanism distinct from other anti-TB drugs.[4]
CMX410 Inhibition of polyketide synthase 13 (Pks13)Not fully determined, but unlikely due to novel target.Not fully determined, but unlikely due to novel target.CMX410 targets the construction of the mycobacterial cell wall via a previously unexploited enzyme.

Experimental Protocols for Assessing Cross-Resistance

A standardized methodology is crucial for accurately determining the cross-resistance profile of a novel compound. The following protocol outlines a common approach for evaluating cross-resistance in Mycobacterium tuberculosis.

Protocol: Determining Minimum Inhibitory Concentration (MIC) and Assessing Cross-Resistance

1. Bacterial Strains:

  • Include a drug-susceptible reference strain of M. tuberculosis (e.g., H37Rv).
  • Utilize a panel of well-characterized drug-resistant clinical isolates with known resistance-conferring mutations (e.g., MDR and XDR strains).

2. Culture Media:

  • Use Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

3. Antibiotics:

  • Prepare stock solutions of the novel compound and existing first- and second-line antibiotics in appropriate solvents (e.g., DMSO, water).

4. MIC Determination (Broth Microdilution Method):

  • Dispense the culture medium into a 96-well microtiter plate.
  • Create a two-fold serial dilution of each antibiotic across the wells of the plate.
  • Prepare an inoculum of each M. tuberculosis strain and adjust to a standardized cell density (e.g., McFarland standard 0.5).
  • Inoculate each well with the bacterial suspension.
  • Include positive (no drug) and negative (no bacteria) control wells.
  • Incubate the plates at 37°C for 7-14 days.
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

5. Data Analysis and Interpretation:

  • Compare the MIC of the novel compound against the drug-susceptible strain to its MIC against the panel of drug-resistant strains.
  • A significant increase in the MIC for the novel compound against a strain resistant to another antibiotic suggests potential cross-resistance.
  • Conversely, similar MIC values for the novel compound against both susceptible and resistant strains indicate a lack of cross-resistance.

Visualizing Experimental Workflows and Resistance Mechanisms

To further elucidate the processes involved in cross-resistance studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the concept of drug target-based cross-resistance.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis strain_selection Select M. tuberculosis Strains (Susceptible & Resistant) serial_dilution Perform Serial Dilutions of Antibiotics in 96-Well Plate strain_selection->serial_dilution media_prep Prepare Culture Media (Middlebrook 7H9) media_prep->serial_dilution antibiotic_prep Prepare Antibiotic Stock Solutions antibiotic_prep->serial_dilution inoculation Inoculate Plates with Bacterial Suspensions serial_dilution->inoculation incubation Incubate Plates (37°C, 7-14 days) inoculation->incubation mic_determination Determine MIC Values incubation->mic_determination cross_resistance_analysis Compare MICs between Susceptible and Resistant Strains mic_determination->cross_resistance_analysis conclusion Draw Conclusions on Cross-Resistance Profile cross_resistance_analysis->conclusion

Caption: Experimental workflow for assessing antibiotic cross-resistance.

resistance_mechanisms cluster_cross_resistance Scenario 1: Cross-Resistance cluster_no_cross_resistance Scenario 2: No Cross-Resistance drug_a Existing Drug A target_1 Shared Target/ Mechanism drug_a->target_1 drug_b Novel Drug B drug_b->target_1 mutation Target Mutation target_1->mutation leads to resistance Resistance to Drug A & Drug B mutation->resistance confers drug_c Existing Drug C target_2 Target of Drug C drug_c->target_2 drug_d Novel Drug D target_3 Unique Target of Drug D drug_d->target_3 mutation_2 Target C Mutation target_2->mutation_2 leads to susceptibility_d Susceptibility to Drug D target_3->susceptibility_d remains effective resistance_c Resistance to Drug C mutation_2->resistance_c confers

Caption: Conceptual diagram of cross-resistance vs. no cross-resistance.

References

In Vivo Efficacy of Novel Anti-Tuberculosis Agent Pretomanid in Murine Models of Multidrug-Resistant Tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Pretomanid (formerly PA-824), a key component of newly approved regimens for multidrug-resistant tuberculosis (MDR-TB). As no public data is available for "Mdrtb-IN-1," this document uses Pretomanid as a representative novel agent to illustrate a data-driven comparison of preclinical efficacy in animal models. The data presented is compiled from published studies and is intended to serve as a reference for researchers in the field of tuberculosis drug development.

Executive Summary

Pretomanid is a nitroimidazooxazine that has demonstrated significant bactericidal and sterilizing activity against Mycobacterium tuberculosis in various preclinical models.[1] A notable feature of Pretomanid is its dual mechanism of action, targeting both actively replicating and non-replicating (dormant) bacilli, which is crucial for shortening treatment duration and preventing relapse.[1][2] It is a prodrug that requires activation within the mycobacterial cell.[2] This guide focuses on its efficacy in murine models, a standard for preclinical TB drug evaluation, and compares it with other treatment regimens.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of Pretomanid-containing regimens in mouse models of tuberculosis, focusing on the reduction of bacterial load in the lungs.

Table 1: Bactericidal Activity of Pretomanid-Containing Regimens in BALB/c Mice

RegimenDuration of TreatmentMean Log10 CFU Reduction in Lungs (vs. Untreated Control)Reference
Bedaquiline (B) + Linezolid (L)2 monthsNot explicitly stated, but bactericidal[3]
Bedaquiline (B) + Pretomanid (Pa) + Linezolid (L) (BPaL)2 monthsSignificantly greater than BL
Bedaquiline (B) + Moxifloxacin (M) + Pyrazinamide (Z)1 month~1 log10 less than BPaMZ
Bedaquiline (B) + Pretomanid (Pa) + Moxifloxacin (M) + Pyrazinamide (Z) (BPaMZ)1 month~1 log10 greater than BMZ
Standard Regimen (HRZE)20 weeksCulture negativity achieved
Bedaquiline (B) + Delamanid (D) + Linezolid (L)8 weeksCulture negativity achieved

CFU: Colony-Forming Units. HRZE: Isoniazid, Rifampicin, Pyrazinamide, Ethambutol.

Table 2: Sterilizing Activity of Pretomanid-Containing Regimens in BALB/c Mice (Relapse Study)

RegimenDuration of TreatmentProportion of Mice Relapsing After Treatment CessationReference
Bedaquiline (B) + Moxifloxacin (M) + Pyrazinamide (Z)Not specifiedRelapse observed in some mice
Bedaquiline (B) + Pretomanid (Pa) + Moxifloxacin (M) + Pyrazinamide (Z) (BPaMZ)Not specifiedReduced number of mice relapsing compared to BMZ
Bedaquiline (B) + Delamanid (D) + Linezolid (L)14 weeks1 mouse relapsed
Standard Regimen (HRZE)24 weeksRelapse still observed

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of anti-TB agents in murine models.

1. Murine Model of Chronic Tuberculosis for Bactericidal Activity Assessment

  • Animal Model: Female BALB/c mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to deliver a low dose of approximately 100 bacilli to the lungs. The infection is allowed to establish for a period of 4-6 weeks to develop into a chronic state with stable bacterial loads.

  • Treatment: Treatment is initiated after the establishment of chronic infection. Drugs are typically administered by oral gavage, 5 days a week.

    • Pretomanid: 50-100 mg/kg/day

    • Bedaquiline: 25 mg/kg/day

    • Linezolid: 100 mg/kg/day

    • Moxifloxacin: 100 mg/kg/day

    • Pyrazinamide: 150 mg/kg/day

  • Assessment: At specified time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar plates. Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C. The efficacy of the treatment is determined by the reduction in the mean log10 CFU compared to untreated controls.

2. Relapse Assessment (Sterilizing Activity)

  • Procedure: Following the completion of a defined treatment period in the chronic infection model, a cohort of mice is held for an additional period (typically 3 months) without treatment.

  • Assessment: At the end of this "relapse" phase, the mice are euthanized, and their lungs and spleens are cultured in their entirety to determine the presence or absence of any viable mycobacteria. The proportion of mice with positive cultures is reported as the relapse rate. A lower relapse rate indicates a higher sterilizing activity of the regimen.

Visualizations: Workflows and Mechanisms

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Aerosol Infection of Mice (M. tuberculosis H37Rv) B Establishment of Chronic Infection (4-6 weeks) A->B C Randomization into Treatment Groups B->C D Daily Oral Gavage with Drug Regimens (e.g., BPaL, BPaMZ, Standard of Care) C->D E Bactericidal Activity: CFU enumeration in lungs and spleens at different time points D->E F Sterilizing Activity: Relapse assessment after treatment cessation D->F

Caption: Workflow of a typical in vivo mouse model study for TB drug efficacy.

Mechanism of Action of Pretomanid

G cluster_activation Prodrug Activation cluster_action Dual Mechanism of Action Pretomanid Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid->Ddn Enzymatic Reduction ActiveMetabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->ActiveMetabolite F420 Reduced Co-factor F420 F420->Ddn Replicating Replicating M. tuberculosis ActiveMetabolite->Replicating NonReplicating Non-Replicating M. tuberculosis ActiveMetabolite->NonReplicating MycolicAcid Inhibition of Mycolic Acid Biosynthesis Replicating->MycolicAcid RespiratoryPoison Respiratory Poisoning NonReplicating->RespiratoryPoison CellWall Disruption of Cell Wall MycolicAcid->CellWall Bactericidal2 Bactericidal Effect RespiratoryPoison->Bactericidal2 Bactericidal1 Bactericidal Effect CellWall->Bactericidal1

Caption: Activation and dual mechanism of action of Pretomanid.

Comparison with Alternatives

Pretomanid is rarely used as a monotherapy but is a critical component of combination regimens. The BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaMZ (Bedaquiline, Pretomanid, Moxifloxacin, Pyrazinamide) regimens have shown superior or faster sterilizing activity in murine models compared to the standard first-line therapy (HRZE).

  • vs. Standard of Care (HRZE): The key advantage of Pretomanid-containing regimens is the potential to significantly shorten treatment duration. In mouse models, regimens like BPaMZ can achieve relapse-free cure in a shorter timeframe than the standard 6-month HRZE regimen.

  • vs. Other Novel Regimens: The BPaL regimen has demonstrated high efficacy in clinical trials for highly drug-resistant TB. In preclinical models, the addition of Pretomanid to a Bedaquiline and Linezolid backbone significantly increases bactericidal activity and shortens the time to relapse-free cure. This highlights the synergistic contribution of Pretomanid to these novel regimens.

Conclusion

The preclinical data from in vivo animal models strongly support the critical role of Pretomanid in novel, shortened treatment regimens for MDR-TB. Its unique mechanism of action against both replicating and non-replicating bacteria translates to potent bactericidal and sterilizing activity. The comparative data underscore the superiority of Pretomanid-containing regimens over standard therapies and highlight its synergistic effects with other novel agents like Bedaquiline and Linezolid in murine models. These findings have been foundational for the successful clinical development of Pretomanid as part of transformative new treatments for multidrug-resistant tuberculosis.

References

Synergistic Drug Combinations Against Multidrug-Resistant Tuberculosis (MDR-TB): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific information could be found for a compound designated "Mdrtb-IN-1." This guide therefore focuses on the broader and critically important topic of synergistic drug combinations for the treatment of multidrug-resistant tuberculosis (MDR-TB), drawing upon established research in the field.

The rise of multidrug-resistant tuberculosis (MDR-TB), defined by resistance to the cornerstone anti-TB drugs isoniazid and rifampicin, presents a formidable challenge to global public health.[1][2] The development of effective treatment regimens for MDR-TB is a lengthy and complex process, often hampered by the toxicity and reduced efficacy of second-line drugs.[3] A promising strategy to combat MDR-TB involves the use of synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. This approach can enhance bactericidal activity, shorten treatment duration, and potentially overcome existing drug resistance mechanisms.[4]

This guide provides a comparative overview of several synergistic anti-tuberculosis drug combinations, presenting supporting experimental data, detailed methodologies, and visual representations of key concepts and workflows.

Quantitative Analysis of Drug Synergy

The synergistic potential of drug combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is typically considered synergistic. The tables below summarize the synergistic interactions of various drug combinations against Mycobacterium tuberculosis.

Drug CombinationM. tuberculosis Strain(s)FICIReference
Spectinomycin + RifampinDrug-SusceptibleStrong Synergy (FICI not specified)[3]
Delamanid + BedaquilineINH-monoresistant, RIF-monoresistant, XDR-TBSynergistic
Pasiniazid + RifabutinDrug-Resistant MTBHigh Synergy
Pasiniazid + RifapentineDrug-Resistant MTBHigher Synergy than Pa+RFB
Moxifloxacin + Pasiniazid + Rifabutin/RifapentineDrug-Resistant MTBSynergistic
Ofloxacin + Rifampicin + EthambutolM. tuberculosis H37Rv0.31-0.62

Note: FICI values are context-dependent and can vary based on the specific strains and experimental conditions used.

Mechanisms of Action and Synergy

Understanding the mechanism of action of individual drugs is crucial to predicting and interpreting synergistic interactions. Anti-tuberculosis agents target various essential cellular processes in M. tuberculosis.

DrugMechanism of Action
Rifampicin Inhibits RNA synthesis by binding to the β-subunit of the RNA polymerase.
Isoniazid Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Pyrazinamide Converted to pyrazinoic acid, which disrupts membrane transport and energetics.
Ethambutol Interferes with the synthesis of the mycobacterial cell wall.
Delamanid A prodrug that inhibits the synthesis of methoxy- and keto-mycolic acids.
Spectinomycin Inhibits protein synthesis by binding to the 30S ribosomal subunit.

Synergy can arise from various mechanisms, such as:

  • Sequential blockade: Two drugs inhibit different steps in the same metabolic pathway.

  • Enhanced uptake: One drug increases the permeability of the bacterial cell to another.

  • Inhibition of resistance mechanisms: One drug may inhibit an enzyme that confers resistance to the other.

Experimental Protocols

The determination of drug synergy is primarily conducted through in vitro assays. The checkerboard method is a widely used technique.

Checkerboard Assay Protocol
  • Preparation of Drug Solutions: Stock solutions of the drugs to be tested are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). This creates a matrix of varying drug concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis. Control wells containing no drugs are also included.

  • Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: No interaction (additive or indifferent)

    • FICI > 4.0: Antagonism

Visualizing Workflows and Concepts

Diagrams can effectively illustrate complex experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis drug_prep Prepare Drug Solutions plate_setup Set up 96-well Plate (Checkerboard Dilution) drug_prep->plate_setup bacterial_prep Prepare M. tuberculosis Inoculum inoculation Inoculate Plate bacterial_prep->inoculation plate_setup->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Checkerboard Assay Workflow

synergy_concept cluster_drugs Drug Combination drug_a Drug A mtb Mycobacterium tuberculosis drug_a->mtb drug_b Drug B drug_b->mtb inhibition Enhanced Inhibition / Killing mtb->inhibition outcome Synergistic Effect (FICI <= 0.5) inhibition->outcome

Concept of Drug Synergy

Conclusion

The exploration of synergistic drug combinations is a vital component of the strategy to combat MDR-TB. By combining existing and new anti-tuberculosis agents, it is possible to enhance therapeutic efficacy, reduce treatment times, and overcome resistance. The methods and data presented in this guide highlight the ongoing efforts to develop more effective treatment regimens for this challenging disease. Further in vivo studies are necessary to validate the clinical potential of these synergistic combinations.

References

A Head-to-Head Comparison of Furo[2,3-b]pyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Furo[2,3-b]pyridine Analogs as Potent Anticancer Agents.

The furo[2,3-b]pyridine scaffold, a "privileged structure" in medicinal chemistry, has emerged as a promising framework for the development of novel therapeutics, particularly in oncology.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties.[2] This guide provides a comprehensive, head-to-head comparison of various furo[2,3-b]pyridine analogs, presenting quantitative data on their biological performance, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to support researchers in drug discovery and development.

Comparative Biological Activity of Furo[2,3-b]pyridine Analogs

The anticancer activity of furo[2,3-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the core structure. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various analogs against different cancer cell lines and protein kinases.

Anticancer Activity Against Human Cancer Cell Lines

The cytotoxic effects of furo[2,3-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines, with promising activity observed, particularly against breast cancer lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[3]

Table 1: Comparative Anticancer Activity of Furo[2,3-b]pyridine Analogs

Compound IDCore StructureCell LineIC₅₀ (µM)Reference
6g Pyrido[3',2':4,5]furo[3,2-d]pyrimidineCF₃NH₂-Neuro-2a10.0[1]
7 Pyrido[3',2':4,5]furo[3,2-d]pyrimidineCF₃NH₂-Neuro-2a>10.0[1]
5d Furo[2,3-d]pyrimidine-based chalcone---MCF-7 (doxorubicin-resistant)1.39
5e Furo[2,3-d]pyrimidine-based chalcone---MCF-7 (doxorubicin-resistant)0.51
MI-S0 to MI-S3 Furo[2,3-b]pyridine derivativesVariousVariousVariousMCF-7, MDA-MB-231Potent

Note: The data presented is compiled from various studies, and experimental conditions may differ.

Kinase Inhibitory Activity

Several furo[2,3-b]pyridine analogs have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Table 2: Comparative Kinase Inhibitory Activity of Furo[2,3-b]pyridine Analogs

Compound IDTarget KinaseIC₅₀ (µM)Reference
14 CDK20.93
- IRAK4Potent Inhibition
- PI3Kα/β0.175 ± 0.007 / 0.071 ± 0.003
- AKT0.411 ± 0.02
3f EGFR0.121 ± 0.004

Note: This table presents a selection of data from the cited literature.

Key Signaling Pathways and Mechanisms of Action

Molecular docking and mechanistic studies suggest that furo[2,3-b]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. The PI3K/AKT/mTOR pathway, which is frequently overactive in many cancers, is a prominent target. Inhibition of this pathway can disrupt cancer cell growth and survival.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Furo_pyridine Furo[2,3-b]pyridine Analog Furo_pyridine->PI3K Inhibition Furo_pyridine->AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by furo[2,3-b]pyridine analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structure-activity relationship (SAR) studies. Below are outlines for key experiments used to evaluate furo[2,3-b]pyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the furo[2,3-b]pyridine analogs or standard-of-care drugs and incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay provides a general framework for assessing the inhibitory activity of furo[2,3-b]pyridine derivatives against a specific kinase.

Protocol:

  • Assay Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the target kinase enzyme (e.g., IRAK4).

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Test Analogs SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Generate Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Leads In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Evaluate Efficacy Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies Assess Safety

Caption: A typical workflow for the discovery of furo[2,3-b]pyridine-based drug candidates.

Conclusion

Furo[2,3-b]pyridine derivatives represent a promising class of compounds with significant potential in oncology. The data presented in this guide highlights the potent anticancer and kinase inhibitory activities of various analogs. The structure-activity relationships of these compounds are a key area of ongoing research, with the goal of optimizing their potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers working to advance these promising therapeutic candidates from the laboratory to the clinic. Further investigations are warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

Validating the Target of Novel Anti-Tubercular Agents: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the molecular target of novel inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Given the rise of multidrug-resistant (MDR) strains, robust target identification and validation are critical for the development of new therapeutics.

Here, we use "Mdrtb-IN-1," a representative inhibitor of the essential Mtb protein MmpL3 (Mycolic acid-transporter-like protein 3) , to illustrate key genetic validation techniques. This guide compares these methodologies, presents sample data, and provides detailed protocols for researchers in the field of drug discovery.

The Target: MmpL3 - A Cornerstone of the Mtb Cell Wall

MmpL3 is an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. This function is indispensable for the biosynthesis of the mycobacterial outer membrane, making MmpL3 a highly attractive drug target. Several potent inhibitors targeting MmpL3 have been identified, including SQ109, AU1235, and NITD-304.

MmpL3_Pathway MmpL3-Mediated TMM Translocation cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Inhibitor This compound (MmpL3 Inhibitor) Inhibitor->MmpL3 Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Assembly TMM_peri->Mycolic_Acid_Synthesis Resistant_Mutant_Workflow Workflow for Resistant Mutant Generation & Analysis start Culture Mtb H37Rv (10^8 - 10^9 CFU) plate Plate on 7H11 agar containing 4x, 8x, and 16x MIC of this compound start->plate incubate Incubate at 37°C for 3-4 weeks plate->incubate isolate Isolate single colonies (Resistant Mutants) incubate->isolate culture Culture individual mutants in 7H9 broth isolate->culture confirm Confirm resistance by determining MIC culture->confirm extract Extract Genomic DNA culture->extract sequence Whole Genome Sequencing (WGS) or Sanger sequencing of mmpL3 extract->sequence analyze Analyze sequences to identify mutations sequence->analyze end Correlate mutations with resistance level analyze->end Overexpression_Logic Logic of Target Overexpression for Validation cluster_control Control Strain cluster_overexpression Overexpression Strain Control_Mtb Mtb + Empty Vector Control_Target Normal MmpL3 Level Control_Mtb->Control_Target Control_Inhibitor This compound Control_Inhibitor->Control_Target Inhibits Control_Result Growth Inhibition (Low MIC) Control_Target->Control_Result OE_Mtb Mtb + pDE43-mmpL3 + Inducer OE_Target High MmpL3 Level OE_Mtb->OE_Target OE_Inhibitor This compound OE_Inhibitor->OE_Target Inhibits OE_Result Growth Continues (High MIC) OE_Target->OE_Result

Benchmarking the Selectivity of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with high efficacy and safety. A critical parameter in the preclinical assessment of new drug candidates is the selectivity index (SI). This index provides a quantitative measure of a compound's therapeutic window, comparing its potency against the target pathogen to its toxicity towards host cells. A higher SI is desirable, indicating that the compound is more toxic to the pathogen than to mammalian cells, suggesting a lower potential for side effects in patients.

This guide provides a comparative analysis of the selectivity index of the promising benzothiazinone derivative, BTZ043, against other notable anti-tuberculosis agents. The data presented herein is compiled from published experimental findings and is intended to serve as a valuable resource for researchers in the field of tuberculosis drug discovery.

Comparative Selectivity of Anti-Tuberculosis Compounds

The following table summarizes the in vitro activity against M. tuberculosis H37Rv and the cytotoxicity against the human liver cell line, HepG2, for BTZ043 and other key anti-tuberculosis drugs. The selectivity index is calculated as the ratio of the 50% toxic dose (TD50) in HepG2 cells to the Minimum Inhibitory Concentration (MIC) against Mtb.

CompoundClassTargetMIC vs. Mtb H37Rv (μg/mL)TD50 vs. HepG2 Cells (μg/mL)Selectivity Index (SI)
BTZ043 BenzothiazinoneDprE10.001[1]5[2]>5000
PBTZ169 (Macozinone) BenzothiazinoneDprE1~0.0001558[2]>380,000
Delamanid NitroimidazoleMycolic Acid Synthesis0.004[3]>10>2500
Bedaquiline DiarylquinolineATP Synthase0.06[4]>50>833

Note: The MIC and cytotoxicity values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of the selectivity index relies on standardized in vitro assays to measure both anti-mycobacterial activity and cytotoxicity. Below are detailed methodologies for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's potency. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Alamar Blue (Resazurin) reagent

  • 10% Tween 80 solution

Procedure:

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in 7H9 broth to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, and further diluted to achieve the final inoculum density.

  • Plate Setup: 100 µL of sterile deionized water is added to the outer wells of the 96-well plate to minimize evaporation. Experimental wells receive 100 µL of 7H9 broth.

  • Serial Dilution: The test compound is serially diluted across the microplate. This is achieved by adding the compound at twice the highest desired concentration to the first well of a row and then performing two-fold serial dilutions.

  • Inoculation: Each experimental well is inoculated with 100 µL of the prepared bacterial suspension. A drug-free well serves as a positive control for growth, and a well with only media serves as a negative control.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 are added to each well. The plate is re-incubated for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the cytotoxic potential of compounds on mammalian cell lines.

Materials:

  • HepG2 (human hepatocellular carcinoma) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (medium with DMSO) is also included. The cells are then incubated for 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The 50% toxic dose (TD50) or 50% inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the selectivity index and the mechanism of action for the benzothiazinone class of compounds.

G cluster_0 In Vitro Anti-Mtb Activity cluster_1 In Vitro Cytotoxicity mic_assay MIC Determination (MABA) mic_result MIC Value mic_assay->mic_result mtb_culture M. tuberculosis H37Rv Culture mtb_culture->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) td50_result TD50/IC50 Value cytotoxicity_assay->td50_result mammalian_cells Mammalian Cell Line (e.g., HepG2) mammalian_cells->cytotoxicity_assay si_calculation Selectivity Index Calculation (SI = TD50 / MIC) mic_result->si_calculation td50_result->si_calculation final_si Selectivity Index si_calculation->final_si G cluster_pathway Mechanism of Action of Benzothiazinones btz BTZ043 / PBTZ169 dpre1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) btz->dpre1 Covalent Inhibition dpa Decaprenyl-P-Arabinose (DPA) Synthesis dpre1->dpa ag Arabinogalactan Synthesis dpa->ag lam Lipoarabinomannan Synthesis dpa->lam cell_wall Mycobacterial Cell Wall Integrity ag->cell_wall lam->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to

References

Evaluating the Resistance Potential of Novel Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Mdrtb-IN-1" is not available in the public domain. This guide has been created as a template, populated with data from well-characterized anti-tuberculosis drugs—Bedaquiline, Pretomanid, and Linezolid—to serve as a framework for evaluating the resistance potential of new chemical entities. Researchers with access to proprietary data for "this compound" can use this structure for their own comparative analysis.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. The development of new anti-tuberculosis drugs with novel mechanisms of action is critical to combating this challenge. A key aspect of the preclinical and clinical evaluation of these new agents is a thorough assessment of their potential to elicit drug resistance. This guide provides a comparative framework for evaluating the resistance profile of a novel anti-tuberculosis agent, using Bedaquiline, Pretomanid, and Linezolid as examples.

Mechanisms of Action and Resistance

Understanding the mechanism of action of an anti-tuberculosis agent is fundamental to predicting and interpreting resistance mechanisms.

Bedaquiline , a diarylquinoline, inhibits the mycobacterial ATP synthase, an enzyme essential for energy production in Mtb.[1][2] Resistance to Bedaquiline can arise from mutations in the atpE gene, which encodes a subunit of the ATP synthase.[1] Additionally, mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, can lead to increased efflux of the drug and low-level resistance.[3][4]

Pretomanid , a nitroimidazole, has a dual mechanism of action. It inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. It also acts as a respiratory poison through the release of nitric oxide under anaerobic conditions. Resistance to Pretomanid is associated with mutations in genes involved in its activation, including ddn and genes in the F420 coenzyme biosynthetic pathway (fbiA, fbiB, fbiC).

Linezolid , an oxazolidinone, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. This is a unique mechanism among protein synthesis inhibitors. Resistance to Linezolid in Mtb is primarily associated with mutations in the rrl gene (encoding 23S rRNA) and the rplC gene (encoding the L3 ribosomal protein).

Comparative Analysis of Resistance Profiles

The propensity for resistance development can be evaluated through various in vitro experiments. The data below for the comparator drugs has been synthesized from multiple sources to serve as an illustrative example.

Table 1: In Vitro Resistance Characteristics of Comparator Anti-Tuberculosis Drugs
ParameterBedaquilinePretomanidLinezolidThis compound
Target ATP synthase (subunit c)Mycolic acid synthesis & respiratory metabolism50S ribosomal subunit (23S rRNA)Data not available
Primary Resistance Genes atpE, Rv0678ddn, fbiA, fbiB, fbiCrrl, rplCData not available
Spontaneous Resistance Frequency (in vitro) 10⁻⁷ to 10⁻⁸Data not availableData not availableData not available
MIC Fold-Change in Resistant Mutants 2 to >100-foldData not available4 to >16-foldData not available
Observed Cross-Resistance Clofazimine (via Rv0678 mutations)Delamanid (potential, shared activation pathway)None with other classesData not available

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data on drug resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Drug Dilution: The test compound and comparator drugs are serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The diluted mycobacterial suspension is added to each well containing the drug dilutions. The plates are incubated at 37°C for 7-10 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

In Vitro Generation of Resistant Mutants and Resistance Frequency Determination

This experiment assesses the ease with which resistant mutants can be selected.

Protocol: Spontaneous Resistant Mutant Selection

  • Preparation of High-Density Inoculum: A large culture of M. tuberculosis H37Rv is grown to a high density (approximately 10¹⁰ CFU/mL).

  • Plating on Drug-Containing Agar: The high-density culture is plated onto Middlebrook 7H10 agar plates containing the test compound at concentrations of 4x, 8x, and 16x the MIC.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Colony Counting: The number of colonies that grow on the drug-containing plates is counted.

  • Calculation of Resistance Frequency: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of CFUs plated.

  • Confirmation of Resistance: Colonies are picked and sub-cultured in drug-free medium and then re-tested for their MIC to confirm the stability of the resistant phenotype.

Genetic Characterization of Resistant Mutants

Identifying the genetic basis of resistance is crucial for understanding the mechanism and for the development of molecular diagnostics.

Protocol: Whole Genome Sequencing (WGS) of Resistant Mutants

  • DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants and the parent (wild-type) strain.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The sequencing reads from the resistant mutants are aligned to the reference genome of the parent strain. Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified.

  • Identification of Resistance-Associated Mutations: Mutations found in the resistant mutants but not in the parent strain are identified as potential resistance-conferring mutations. These are often found in the gene encoding the drug's target or in genes involved in drug activation or efflux.

Visualizing Experimental and Logical Workflows

Diagrams can clarify complex processes and relationships. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Bedaquiline Resistance via Efflux Pump Upregulation

Rv0678 Rv0678 (Repressor Protein) mmpS5_mmpL5_promoter mmpS5-mmpL5 Promoter Rv0678->mmpS5_mmpL5_promoter Binds and represses MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump mmpS5_mmpL5_promoter->MmpS5_MmpL5 Transcription & Translation Bedaquiline_in Bedaquiline (intracellular) Bedaquiline_out Bedaquiline (extracellular) Bedaquiline_in:e->Bedaquiline_out:w Efflux Mutation Mutation in Rv0678 Mutation->Rv0678 Inactivates

Caption: Mechanism of Bedaquiline resistance through mutation in the Rv0678 repressor.

Experimental Workflow: Evaluation of Resistance Potential

start Start: Novel Compound (this compound) mic Determine MIC (e.g., MABA) start->mic mutant_selection Select for Spontaneous Resistant Mutants mic->mutant_selection resistance_frequency Calculate Resistance Frequency mutant_selection->resistance_frequency confirm_resistance Confirm Stability of Resistant Phenotype mutant_selection->confirm_resistance Isolate colonies wgs Whole Genome Sequencing of Resistant Mutants confirm_resistance->wgs identify_mutations Identify Potential Resistance-Associated Mutations wgs->identify_mutations end End: Resistance Profile Established identify_mutations->end

Caption: Workflow for assessing the in vitro resistance potential of a novel anti-TB agent.

Conclusion

The evaluation of resistance potential is a cornerstone of anti-tuberculosis drug development. A systematic, multi-faceted approach, as outlined in this guide, is essential for characterizing novel compounds. By comparing the resistance profile of a new agent like "this compound" to that of established drugs, researchers can gain valuable insights into its long-term clinical utility and inform strategies to mitigate the emergence and spread of resistance. The provided protocols and workflows offer a standardized framework to ensure that these critical evaluations are robust and comparable across different drug discovery programs.

References

Safety Operating Guide

Navigating the Unknown: A Safety and Handling Guide for Mdrtb-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for handling Mdrtb-IN-1, a novel or uncharacterized research compound. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. All personnel must treat this compound as a potent and potentially hazardous substance. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified safety professionals and adherence to your institution's environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Plan

A foundational principle for handling compounds with unknown toxicity is to assume high potency. This means the substance could be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] A thorough risk assessment is the first and most critical step before any laboratory work begins.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is crucial to prevent exposure through inhalation, dermal contact, and eye contact.[4][5] The following table outlines the recommended PPE for handling this compound.

Activity Recommended Personal Protective Equipment (PPE)
Weighing and Transfer of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate cartridges for volatile compounds)
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or lab coat
Conducting Reactions - Double nitrile gloves (select based on reactants)- Chemical splash goggles- Laboratory coat
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.

Operational Plan: Step-by-Step Guidance

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation
  • Designated Area: All handling of this compound must occur within a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

  • Minimize Quantities: Use the smallest possible amount of the substance necessary for the experiment.

  • Emergency Preparedness: Ensure an emergency plan is in place, with clear access to a safety shower, eyewash station, and appropriate fire extinguisher. All personnel should be familiar with these emergency procedures.

  • Informed Colleagues: Inform colleagues in the vicinity about the nature of the work being conducted. Avoid working alone.

Handling
  • Personal Protective Equipment: Don all required PPE before entering the designated work area.

  • Containment: Perform all manipulations of the substance within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Labeling and Sealing: Keep all containers with this compound clearly labeled and sealed when not in immediate use.

Post-Handling
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the substance using an appropriate solvent or cleaning agent.

  • PPE Removal: Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all solid waste (e.g., unused compound, contaminated gloves, pipette tips) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any known or suspected hazards.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Response

Spills
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation. If the spill is in a fume hood, keep it running.

  • PPE: Wear appropriate PPE as outlined in the table above.

  • Containment: Avoid generating dust. Carefully sweep or scoop up the spilled solid material.

  • Collection: Place the material into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminate the area. Collect all cleaning materials for proper disposal.

Accidental Exposure
  • Inhalation: Move the person to fresh air. If they feel unwell, seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visual Guidance: Workflows and Logical Relationships

To further clarify the necessary procedures, the following diagrams illustrate the risk assessment process and a general workflow for safely handling this compound.

RiskAssessment cluster_assessment Risk Assessment Process Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Evaluate Toxicity Characterize Risk Characterize Risk Assess Exposure Potential->Characterize Risk Determine Likelihood Implement Controls Implement Controls Characterize Risk->Implement Controls Develop Safety Plan

Risk Assessment for Novel Compounds.

SafeHandlingWorkflow Start Start Preparation Preparation Start->Preparation Don PPE Handling in Fume Hood Handling in Fume Hood Preparation->Handling in Fume Hood Minimize Quantity Decontamination Decontamination Handling in Fume Hood->Decontamination Post-Experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate Waste End End Waste Disposal->End Proper Disposal

Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.